molecular formula C11H12N2O2 B1600020 N-methoxy-N-methyl-1H-indole-2-carboxamide CAS No. 156571-69-6

N-methoxy-N-methyl-1H-indole-2-carboxamide

Cat. No.: B1600020
CAS No.: 156571-69-6
M. Wt: 204.22 g/mol
InChI Key: VRWATQWEBYZACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N-methyl-1H-indole-2-carboxamide (CAS 156571-69-6) is a high-purity chemical compound serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound belongs to the class of indole-2-carboxamides, which have been identified as promising scaffolds in the development of novel therapeutic agents. Scientific studies have explored indole-2-carboxamide derivatives for their potent activity against mycobacterial pathogens, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), by targeting the essential transporter MmpL3, which is critical for bacterial cell wall synthesis . With a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol, this Weinreb amide is particularly useful for its role in organic synthesis, facilitating the preparation of various ketones and aldehydes for further structural diversification. The compound has a storage recommendation of 2-8°C in a sealed, dark place . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methyl-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(15-2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWATQWEBYZACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=CC=CC=C2N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455033
Record name N-methoxy-N-methyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156571-69-6
Record name N-methoxy-N-methyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Role of N-methoxy-N-methyl-1H-indole-2-carboxamide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of N-methoxy-N-methyl-1H-indole-2-carboxamide

N-methoxy-N-methyl-1H-indole-2-carboxamide is a key heterocyclic building block belonging to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The Weinreb amide functionality offers a distinct advantage: it is a stable and versatile precursor for the synthesis of ketones and aldehydes.[2] Unlike more reactive acylating agents, Weinreb amides react with organometallic reagents to form a stable tetrahedral intermediate that resists over-addition, thus cleanly yielding the desired carbonyl compound upon workup.[2][3]

This unique reactivity makes N-methoxy-N-methyl-1H-indole-2-carboxamide a valuable intermediate in the development of novel therapeutics targeting a range of conditions, from neurological disorders to infectious diseases.[4][5] Given its role as a critical precursor, the unambiguous confirmation of its structure and purity is paramount. An error in the identity of this starting material can lead to the synthesis of incorrect final compounds, wasting significant time and resources in a drug development pipeline.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of N-methoxy-N-methyl-1H-indole-2-carboxamide, grounded in the principles of modern analytical chemistry. We will explore the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow.

Part 1: A Validated Synthetic Pathway

Before characterizing a compound, one must synthesize it. The most direct and reliable method for preparing N-methoxy-N-methyl-1H-indole-2-carboxamide is the coupling of 1H-indole-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction requires the activation of the carboxylic acid, for which several effective peptide coupling reagents are available.[6]

Experimental Protocol: Synthesis via BOP Coupling

Rationale: Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a highly efficient coupling reagent that minimizes side reactions and has a strong record of success in forming amide bonds, including Weinreb amides, with low rates of racemization for chiral substrates.[3] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.

  • Reagent Preparation: To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add BOP reagent (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup & Isolation: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield N-methoxy-N-methyl-1H-indole-2-carboxamide as a solid. A typical melting point for this compound is 147-149 °C.[5]

IndoleAcid 1H-Indole-2-Carboxylic Acid Reaction DCM, 0°C to RT IndoleAcid->Reaction WeinrebAmine N,O-Dimethylhydroxylamine HCl WeinrebAmine->Reaction BOP BOP Reagent BOP->Reaction Coupling Agent DIPEA DIPEA DIPEA->Reaction Base Product N-methoxy-N-methyl- 1H-indole-2-carboxamide Reaction->Product

Caption: Synthetic scheme for N-methoxy-N-methyl-1H-indole-2-carboxamide.

Part 2: The Analytical Workflow for Structure Elucidation

A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.[7][8]

cluster_synthesis Synthesis & Purity cluster_elucidation Structure Elucidation cluster_confirmation Final Confirmation Synthesis Synthesized Product HPLC HPLC Analysis Synthesis->HPLC Assess Purity MS Mass Spectrometry (HRMS) HPLC->MS Confirm Mass IR FTIR Spectroscopy MS->IR Identify Functional Groups NMR NMR Spectroscopy (1D & 2D) IR->NMR Map Connectivity Confirmed Structure Confirmed NMR->Confirmed Final Assignment

Caption: A logical workflow for synthesis, purification, and structure confirmation.

Mass Spectrometry: The First Checkpoint

Core Objective: To confirm the molecular formula (C₁₁H₁₂N₂O₂) by determining the accurate mass of the molecule.

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard.[8] It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-Time of Flight (TOF) mass spectrometer. Calibrate the instrument immediately prior to analysis to ensure high mass accuracy (< 5 ppm).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The theoretical exact mass for C₁₁H₁₃N₂O₂⁺ ([M+H]⁺) is 205.0977. The experimentally observed mass should be within 5 ppm of this value.

FormulaIonTheoretical Exact MassExpected Observed Mass (±5 ppm)
C₁₁H₁₂N₂O₂[M+H]⁺205.0977205.0967 - 205.0987
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Core Objective: To identify the key functional groups present in the molecule, providing rapid confirmation of a successful reaction.

Fourier-Transform Infrared (FTIR) spectroscopy is a fast and simple technique for identifying characteristic bond vibrations. For our target molecule, we expect to see stretches for the indole N-H, the amide C=O, and C-O bonds.

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first.

  • Data Analysis: Analyze the spectrum for characteristic absorption bands. The absence of a broad O-H stretch from the starting carboxylic acid (typically ~3300-2500 cm⁻¹) and the appearance of a sharp amide C=O stretch are key indicators of success.

Functional GroupBond VibrationExpected Frequency (cm⁻¹)Rationale
Indole N-HStretching (ν)~3350-3330Typical for N-H stretch in a five-membered ring.[9][10]
Aromatic C-HStretching (ν)~3100-3000Characteristic of C-H bonds on the indole ring.
Aliphatic C-HStretching (ν)~2970-2930From the N-CH₃ and O-CH₃ methyl groups.
Amide C=OStretching (ν)~1650-1630Conjugation with the indole ring lowers the frequency from a typical amide (~1680 cm⁻¹).
Aromatic C=CStretching (ν)~1600-1450Skeletal vibrations of the indole ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Core Objective: To create a complete map of the carbon and proton framework of the molecule, confirming connectivity and definitively proving the structure.

NMR is the most powerful tool for the structure elucidation of organic molecules.[11] We will use a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments to assign every signal and validate the proposed structure.[7]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), and their neighboring protons (multiplicity). The following is a predicted spectrum based on established principles of indole chemistry.[12][13]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H1 (Indole N-H)> 9.0broad singlet1HThe indole N-H proton is acidic and often broadened, resonating far downfield.[13]
H7~7.7doublet1HAromatic proton adjacent to the ring fusion, deshielded.
H4~7.6doublet1HAromatic proton adjacent to the ring fusion, deshielded.
H5, H6~7.2-7.3multiplet2HAromatic protons on the benzene ring, appearing as overlapping multiplets.
H3~7.0singlet1HProton on the five-membered ring, adjacent to the amide.
O-CH₃~3.8singlet3HMethoxy protons, typically appear as a sharp singlet in this region.
N-CH₃~3.4singlet3HN-methyl protons, also a sharp singlet.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Amide)~163Typical chemical shift for a conjugated amide carbonyl.
C7a, C3a (Bridgehead)~137, ~128Aromatic carbons at the ring fusion.
C2~130Carbon bearing the amide group.
C4, C5, C6, C7~120-125Aromatic CH carbons of the benzene portion of the indole.
C3~108Aromatic CH carbon of the pyrrole portion of the indole.
O-CH₃~62Methoxy carbon. The ¹³C shift is a reliable indicator of methoxy groups.[14]
N-CH₃~34N-methyl carbon.
2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the aromatic protons H4, H5, H6, and H7, confirming their positions on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. This is the ultimate tool for assignment. For example, the proton signal at ~7.0 ppm would show a correlation to the carbon signal at ~108 ppm, definitively assigning them as H3 and C3, respectively.

Caption: Key 2D NMR correlations for definitive structure assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure good signal-to-noise and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments using the instrument's predefined parameter sets, optimizing as needed for the specific sample.

  • Data Processing & Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Use the combination of all spectra to assign each signal to its corresponding atom in the structure.

Conclusion

The structure elucidation of N-methoxy-N-methyl-1H-indole-2-carboxamide is a systematic process that leverages a suite of modern analytical techniques. By following a logical workflow—beginning with synthesis and proceeding through HRMS for formula confirmation, FTIR for functional group identification, and a comprehensive suite of NMR experiments for definitive connectivity mapping—we can establish the identity and purity of this critical synthetic intermediate with the highest degree of confidence. This analytical rigor is essential for ensuring the success of subsequent synthetic steps and the integrity of research and development programs that rely on this versatile molecule.

References

  • Agrawal, P. K. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

  • Appendino, G., et al. (2018). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

  • Atanasova, M., et al. (2024). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI. Available at: [Link]

  • Bao, X., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. Available at: [Link]

  • Caputo, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. National Institutes of Health (PMC). Available at: [Link]

  • MySkinRecipes. (n.d.). n-Methoxy-n-methyl-1h-indole-2-carboxamide. Available at: [Link]

  • Fouad, M. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. Available at: [Link]

  • Leal, F. A. B., et al. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. Available at: [Link]

  • Tran, T. N. Q., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. ResearchGate. Available at: [Link]

  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wera, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. National Institutes of Health (PMC). Available at: [Link]

  • Wera, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • ResearchGate. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Available at: [Link]

  • Wera, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. Available at: [Link]

  • CUTM Courseware. (n.d.). Lecture_Structure-elucidation-of-indole.pdf. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Available at: [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. Available at: [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. Available at: [Link]

  • Ghosh, S. K., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. National Institutes of Health (PMC). Available at: [Link]

  • Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

Sources

An In-Depth Technical Guide to Indole-2-Weinreb Amides: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of indole-2-Weinreb amides. We will delve into their synthesis, explore their unique reactivity, and showcase their utility as versatile intermediates in the synthesis of complex molecules and pharmaceutically relevant compounds. This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a deeper understanding of the chemistry at play.

The Strategic Value of Indole-2-Weinreb Amides in Synthesis

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the indole ring is therefore a central theme in modern drug discovery. The Weinreb amide, an N-methoxy-N-methylamide, is a powerful tool in organic synthesis, primarily for its ability to react with organometallic reagents to produce ketones without the common problem of over-addition to form tertiary alcohols.[4][5]

The fusion of these two entities in the form of an indole-2-Weinreb amide creates a highly valuable and versatile building block. It allows for the direct and controlled introduction of a carbonyl group at the 2-position of the indole ring, a key step in the synthesis of many bioactive molecules.[6][7]

Synthesis of Indole-2-Weinreb Amides

The most common and practical approach to the synthesis of indole-2-Weinreb amides is the coupling of an indole-2-carboxylic acid with N,O-dimethylhydroxylamine. This transformation can be achieved using a variety of modern amide coupling reagents. The choice of coupling reagent is often dictated by factors such as substrate tolerance, cost, and ease of purification.

Key Coupling Reagents and Mechanistic Considerations

Several classes of coupling reagents have proven effective for the synthesis of Weinreb amides from carboxylic acids.[8][9][10]

  • Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with N,O-dimethylhydroxylamine to form the desired Weinreb amide. The addition of HOBt can suppress side reactions and improve yields. In aqueous media, EDC can react with cyclizable carboxylic acids to form carboxylic anhydrides, which then react with the amine.[11]

  • Carbonyldiimidazole (CDI): CDI is another effective activating agent. It reacts with the carboxylic acid to form an N-acylimidazole intermediate, which is then aminolyzed by N,O-dimethylhydroxylamine.[12] This method is often clean, with the main byproduct being imidazole, which is readily removed.

  • Phosphonium Salts (e.g., BOP, PyBOP): Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient but are often more expensive and generate stoichiometric phosphine oxide byproducts that can complicate purification.

  • Sulfonyl Chlorides (e.g., MsCl): Methanesulfonyl chloride (MsCl) can be used to form a mixed anhydride with the carboxylic acid, which then reacts with N,O-dimethylhydroxylamine.[13] This method is cost-effective and suitable for large-scale synthesis.

  • Phosphorus-Based Reagents (e.g., P[NCH₃(OCH₃)]₃): A specialized reagent, P[NCH₃(OCH₃)]₃, has been developed for the direct, high-yield conversion of carboxylic acids to Weinreb amides, even for sterically hindered substrates.[10]

The following diagram illustrates the general mechanism for carbodiimide-mediated Weinreb amide formation.

G cluster_activation Activation Step cluster_coupling Coupling Step Indole_COOH Indole-2-COOH O_acylisourea O-Acylisourea Intermediate Indole_COOH->O_acylisourea + EDC - Urea byproduct EDC EDC Indole_Weinreb_Amide Indole-2-Weinreb Amide O_acylisourea->Indole_Weinreb_Amide + HN(OMe)Me MeONHMe HN(OMe)Me G cluster_addition Nucleophilic Addition cluster_workup Acidic Workup Indole_WA Indole-2-Weinreb Amide Chelated_Intermediate Stable Chelated Intermediate Indole_WA->Chelated_Intermediate + R-MgX R_MgX R-MgX Indole_Ketone 2-Acylindole Chelated_Intermediate->Indole_Ketone + H₃O⁺ H3O_plus H₃O⁺

Sources

Biological Activity of Substituted Indole-2-Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its capacity to function as a versatile molecular switch across diverse biological targets. Unlike the more common indole-3-derivatives (e.g., tryptamines), the 2-carboxamide substitution pattern locks the molecule into a conformation capable of unique interactions with allosteric sites on G-protein coupled receptors (GPCRs), transmembrane transporters in Mycobacterium tuberculosis, and kinase domains in oncogenic signaling. This guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and mechanistic underpinnings of this scaffold, specifically focusing on its role as a cannabinoid CB1 allosteric modulator, an MmpL3 inhibitor, and a multi-target anticancer agent.

The Indole-2-Carboxamide Scaffold: Structural Logic

The core pharmacophore consists of an indole ring substituted at the 2-position with a carboxamide group. This arrangement provides a rigid hydrogen-bond donor/acceptor motif (the amide) adjacent to a lipophilic aromatic core.

  • Lipophilic Core (Indole): Facilitates membrane penetration and hydrophobic pocket occupancy.

  • Amide Linker: Acts as a hydrogen bonding hinge, crucial for orienting the "tail" region (N-substituent).

  • Vectors for Diversity:

    • N1-position: Controls solubility and steric bulk.

    • C3-position: Critical for allosteric pocket depth probing (e.g., alkyl chains).

    • C5-position: Electronic tuning (Halogens here often increase potency).

    • Amide N-substituent: The primary determinant of target selectivity (e.g., phenethyl vs. adamantyl).

Therapeutic Area I: Cannabinoid Receptor Modulation

The most prominent application of this scaffold is in the allosteric modulation of the Cannabinoid Receptor 1 (CB1).[1] Unlike orthosteric agonists (like THC) that bind the active site, indole-2-carboxamides like ORG27569 bind a distinct allosteric site, altering receptor signaling without causing psychoactivity.

Mechanism of Action: Allosteric Modulation

ORG27569 acts as a Positive Allosteric Modulator (PAM) for binding but a Negative Allosteric Modulator (NAM) for signaling.

  • Binding: It increases the affinity of orthosteric agonists (like CP55,940) for the receptor.[2]

  • Signaling: Paradoxically, it blocks G-protein coupling (decreasing cAMP inhibition) while enhancing

    
    -arrestin recruitment. This leads to receptor internalization and ERK1/2 phosphorylation, offering a pathway to therapeutic benefits (pain, inflammation) without the "high."
    
Structure-Activity Relationship (SAR)[1][3][4][5][6]
  • C3-Position: A linear alkyl chain is essential. Increasing length from ethyl (ORG27569) to pentyl or hexyl significantly enhances binding affinity (

    
    ) and cooperativity (
    
    
    
    ).
  • C5-Position: Electron-withdrawing groups (Cl, F) are required for high potency.

  • Amide Substituent: A phenethyl moiety is critical. The presence of a basic amine (e.g., piperidine, dimethylamine) on the phenyl ring enhances solubility and receptor interaction.

Visualization: CB1 Allosteric Modulation Pathway

CB1_Modulation ORG Indole-2-Carboxamide (ORG27569) CB1 CB1 Receptor (Allosteric Site) ORG->CB1 Binds ORG->CB1 Conformational Change GProtein G-Protein Coupling ORG->GProtein Blocks Agonist Orthosteric Agonist (CP55,940) CB1->Agonist Increases Affinity CB1->GProtein Canonical Signal BArrestin Beta-Arrestin Recruitment CB1->BArrestin Biased Signal Agonist->CB1 Binds Active Site ERK ERK1/2 Phosphorylation BArrestin->ERK Activates

Caption: Indole-2-carboxamides induce biased signaling at CB1, promoting


-arrestin over G-protein pathways.

Therapeutic Area II: Antitubercular Agents

Indole-2-carboxamides have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), active against Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) strains.[3][4]

Target: MmpL3 Transporter

The molecular target is MmpL3 , a transmembrane protein essential for transporting mycolic acids (trehalose monomycolate) across the cell envelope.[4] Inhibition of MmpL3 halts cell wall biosynthesis, leading to bacterial death.

Key SAR Features
  • Core: The indole-2-carboxamide acts as a bioisostere for urea/acetamide inhibitors.

  • N1-Position: Small alkyl groups or H are tolerated.

  • C3/C5 Substitutions: Hydrophobic bulk at C3 (e.g., cyclooctyl, adamantyl) often improves potency, though steric constraints are tighter than in CB1.

  • Selectivity: These compounds show high selectivity for Mycobacteria over Gram-positive/negative bacteria due to the specific nature of the MmpL3 pocket.

Therapeutic Area III: Multitarget Anticancer Activity

Derivatives of this scaffold, particularly those fused with thiazoles or containing specific hydrazide linkers, function as dual inhibitors of receptor tyrosine kinases (RTKs).

Mechanisms[8][9][10]
  • Kinase Inhibition: Competitive inhibition of ATP binding sites in EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

  • Apoptosis: Induction of intrinsic apoptotic pathways, evidenced by Cytochrome C release and Caspase-3 activation.

Data Summary: Anticancer Potency

Table 1: Comparative


 values of selected Indole-2-carboxamides against cancer cell lines.
Compound IDSubstitution (R)TargetMCF-7 (Breast)

HCT-116 (Colon)

Mechanism
5a (Ref) 5-Cl, N-phenethylEGFR/CDK26.10

M
8.2

M
Kinase Inhibition
6i Thiazolyl-hydrazideTubulin6.10

M
5.4

M
Multi-target
Va 2-phenylindole dimerEGFR0.026

M
0.045

M
High Potency
Erlotinib (Standard)EGFR0.033

M
0.033

M
Reference

Chemical Synthesis & Experimental Protocols

General Synthetic Strategy

The most robust route involves the coupling of an indole-2-carboxylic acid with a primary or secondary amine.

Detailed Protocol: Synthesis of 5-Chloro-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569 Analog)

Objective: Synthesize a high-purity CB1 modulator.

Reagents:

  • 5-Chloro-1H-indole-2-carboxylic acid (1.0 eq)

  • 4-(Piperidin-1-yl)phenethylamine (1.1 eq)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
    
  • HOBt (Hydroxybenzotriazole) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve 5-chloro-1H-indole-2-carboxylic acid (1 mmol) in anhydrous DMF (5 mL). Add EDC

    
    HCl (1.5 mmol) and HOBt (1.5 mmol). Stir at room temperature (RT) for 30 minutes under nitrogen atmosphere. Why: This forms the active OBt ester, preventing racemization and enhancing reactivity.
    
  • Coupling: Add 4-(piperidin-1-yl)phenethylamine (1.1 mmol) and DIPEA (2.0 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 12–16 hours. Monitor progress via TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Dilute reaction mixture with Ethyl Acetate (50 mL).

    • Wash successively with 1N HCl (2 x 20 mL) to remove unreacted amine and DIPEA.

    • Wash with Saturated

      
       (2 x 20 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 20 mL).

  • Drying & Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: Hexane:EtOAc 8:2 to 6:4).
    
  • Validation: Product should be a white/off-white solid. Confirm structure via

    
    -NMR (distinct amide triplet/singlet at 
    
    
    
    6.0-8.5 ppm) and MS (
    
    
    peak).
Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: Indole-2-Carboxylic Acid Activation Activation: Add EDC/HOBt in DMF (Forms Active Ester) Start->Activation Coupling Coupling: Add Amine + DIPEA Stir 12-16h @ RT Activation->Coupling Intermediate Formation Workup Work-up: Dilute EtOAc Wash: HCl -> NaHCO3 -> Brine Coupling->Workup TLC Check Purification Purification: Silica Gel Column (Hexane:EtOAc) Workup->Purification Final Final Product: Indole-2-Carboxamide Purification->Final NMR/MS Validation

Caption: Standard EDC/HOBt coupling protocol for indole-2-carboxamide synthesis.

Master SAR Visualization

The following diagram summarizes the diverse biological activities accessible through specific modifications of the indole-2-carboxamide core.

Master_SAR Core Indole-2-Carboxamide CORE SCAFFOLD N1 N1 Position (Solubility/Metabolism) Core->N1 C3 C3 Position (Allosteric Pocket Depth) Core->C3 C5 C5 Position (Electronic Tuning) Core->C5 AmideN Amide N-Substituent (Selectivity Vector) Core->AmideN CB1 CB1 Allosteric Modulator (C3: Pentyl/Hexyl) (N: Phenethyl) C3->CB1 TB Antitubercular (MmpL3) (C3: Cyclooctyl/Adamantyl) C3->TB Cancer Anticancer (Kinases) (N: Thiazole/Hydrazide) (C5: Halogen) C5->Cancer AmideN->CB1 AmideN->Cancer

Caption: Strategic substitution patterns dictating therapeutic class (Cannabinoid, TB, or Cancer).

References

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link][5]

  • Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. ResearchGate. [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. International Journal of Molecular Sciences. [Link]

Sources

N-methoxy-N-methyl-1H-indole-2-carboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical mechanism of action and synthetic utility of N-methoxy-N-methyl-1H-indole-2-carboxamide.

Executive Summary: N-methoxy-N-methyl-1H-indole-2-carboxamide is a Weinreb amide derivative of indole-2-carboxylic acid. Unlike downstream pharmacological agents, its primary "mechanism of action" is chemical rather than biological. It functions as a privileged synthetic intermediate , utilizing a stable metal-chelated transition state to permit the selective synthesis of indole-2-ketones and aldehydes—critical scaffolds in the development of TRPV1 agonists, antiviral agents, and anticancer drugs.

Part 1: The Core Mechanism (Chemical MOA)

The defining characteristic of this molecule is its ability to circumvent the "over-addition" problem common to ester or acid chloride reactions.[1] When reacted with organometallic nucleophiles (Grignard or organolithium reagents), it follows the Weinreb Chelation Model .

The Chelation-Controlled Pathway

The mechanism proceeds through three distinct phases:

  • Nucleophilic Attack: The organometallic reagent (

    
    ) attacks the carbonyl carbon.
    
  • Stabilization (The "Lock"): Instead of collapsing to expel the leaving group (which would generate a reactive ketone susceptible to a second attack), the intermediate forms a stable, five-membered cyclic chelate. The metal atom (Mg or Li) coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen of the amide.

  • Hydrolysis (The Release): This tetrahedral intermediate remains stable in the reaction mixture until acidic workup is applied. Upon quenching, the chelate breaks down to release the desired ketone.

Structural Causality
  • Indole C2-Position: The electron-rich indole ring typically makes the C2-carbonyl susceptible to resonance effects. The Weinreb moiety decouples this, ensuring the carbonyl remains electrophilic enough for attack but protected from over-reaction.

  • N-Methoxy-N-Methyl Group: The methoxy group provides the second coordination site (Lewis basicity) essential for "locking" the metal.

Part 2: Visualization of the Mechanism

The following diagram illustrates the transition from the Weinreb amide to the target ketone via the stable tetrahedral intermediate.

WeinrebMechanism cluster_mechanism Weinreb Chelation Control Start N-methoxy-N-methyl- 1H-indole-2-carboxamide Intermediate Stable Tetrahedral Chelate (Mg/Li) Start->Intermediate Nucleophilic Attack (k1) Nucleophile Nucleophile (R-MgX or R-Li) Nucleophile->Intermediate Product Indole-2-Ketone (Target Scaffold) Intermediate->Product Hydrolysis (Collapse) Workup Acidic Workup (H3O+) Workup->Product

Caption: The stable metal-chelated intermediate prevents the formation of the ketone during the reaction, precluding secondary nucleophilic attacks.

Part 3: Experimental Protocols

This section details the synthesis of the intermediate and its subsequent use. These protocols are based on standard Weinreb amidation methodologies adapted for the indole scaffold.

Protocol A: Synthesis of the Weinreb Amide

Objective: Convert Indole-2-carboxylic acid to N-methoxy-N-methyl-1H-indole-2-carboxamide.

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)[2]

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Coupling Agent: BOP, EDC/HOBt, or CDI (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve Indole-2-carboxylic acid in anhydrous DCM (0.1 M) under nitrogen. Add the coupling agent (e.g., EDC) and stir for 15 minutes at 0°C to activate the carboxylic acid.

  • Amine Addition: Add N,O-Dimethylhydroxylamine HCl and DIPEA dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (typical R_f shift from ~0.1 to ~0.5 in 50% EtOAc/Hex).

  • Workup: Quench with saturated NH₄Cl. Extract with DCM (3x). Wash organic layer with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Utilization (Ketone Synthesis)

Objective: React the Weinreb amide with a Grignard reagent to form 2-acetylindole (example).

Reagents:

  • N-methoxy-N-methyl-1H-indole-2-carboxamide (1.0 equiv)

  • Methylmagnesium bromide (3.0 equiv, 3M in ether)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the Weinreb amide in anhydrous THF under argon and cool to 0°C.

  • Addition: Add the Grignard reagent dropwise over 20 minutes. Note: Indole N-H deprotonation consumes 1 equiv; therefore, excess reagent (3+ equiv) is required.

  • Chelation: Stir at 0°C for 1 hour. The solution typically turns yellow/orange, indicating chelate formation.

  • Quench (Critical): Pour the reaction mixture into cold 1N HCl. Vigorous stirring is required to hydrolyze the stable intermediate.

  • Isolation: Extract with EtOAc, dry, and concentrate to yield the ketone.

Part 4: Data & Applications

The following table summarizes the utility of this intermediate in drug discovery campaigns.

Application AreaTarget ProductRole of Weinreb Intermediate
TRPV1 Agonists Indole-2-ketone analogsEnables precise attachment of hydrophobic tails required for vanilloid receptor binding.
Antiviral Agents Indole-2-carboxamide derivativesAllows late-stage diversification of the C2 position to optimize potency against viral proteases.
Anticancer (CDK2) C2-substituted indolesFacilitates the synthesis of rigid scaffolds that fit into the ATP-binding pocket of kinases.

Key Performance Indicators (KPIs) for Protocol Validity:

  • Yield: >85% conversion from acid to amide.[3][4]

  • Purity: >98% (HPLC) required before organometallic addition to prevent side reactions.

  • Selectivity: >95% mono-addition (ketone) vs. double-addition (alcohol) when using the Weinreb protocol.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Mentese, A. et al. (2025).[2] "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists". International Journal of Molecular Sciences. Link

  • Niu, T. et al. (2009).[3] "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids".[3][4][5] Organic Letters, 11(19), 4474–4477. Link

  • Labaree, D. et al. (2025). "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity". Journal of Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to N-methoxy-N-methyl-1H-indole-2-carboxamide: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methoxy-N-methyl-1H-indole-2-carboxamide, a pivotal intermediate in synthetic and medicinal chemistry. More than a simple indole derivative, this compound is a specialized reagent known as a Weinreb-Nahm amide, which offers exceptional control and versatility in the synthesis of complex molecular architectures. We will delve into its core molecular properties, the mechanistic advantages conferred by the Weinreb amide functionality, detailed synthesis protocols, and its critical applications in the development of novel therapeutics and other advanced chemical entities. This document serves as a practical resource, blending established chemical principles with actionable laboratory methods for professionals engaged in cutting-edge research and development.

Core Molecular Profile

N-methoxy-N-methyl-1H-indole-2-carboxamide is distinguished by the stable and highly useful N-methoxy-N-methylamide group attached to the 2-position of an indole scaffold. This specific arrangement is central to its synthetic utility.

PropertyDataSource(s)
IUPAC Name N-methoxy-N-methyl-1H-indole-2-carboxamideN/A
CAS Number 156571-69-6[1]
Molecular Formula C₁₁H₁₂N₂O₂[1][2]
Molecular Weight 204.23 g/mol [2][3]
Physical Form Powder
Melting Point 130-132 °C

The Weinreb Amide: A Pillar of Synthetic Strategy

The defining feature of this molecule is the Weinreb-Nahm amide. First reported in 1981, this functional group revolutionized the synthesis of ketones and aldehydes by solving the persistent problem of over-addition commonly seen with other acylating agents like acid chlorides or esters.[4][5]

The Causality of Control: Mechanistic Insight

When a typical organometallic reagent (e.g., Grignard or organolithium) reacts with an ester or acid chloride, the initial ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. The Weinreb amide masterfully circumvents this issue. Upon nucleophilic attack, it forms a stable, five-membered cyclic tetrahedral intermediate, chelated by the metal ion.[4][6] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability is the cornerstone of its utility; it effectively "protects" the intermediate from a second equivalent of the organometallic reagent, ensuring the reaction stops cleanly at the ketone stage.[5]

G Start N-methoxy-N-methyl- 1H-indole-2-carboxamide (Weinreb Amide) Intermediate Stable Tetrahedral Intermediate (Chelated) Start->Intermediate + Nucleophilic Attack Reagent Organometallic Reagent (e.g., R-MgBr) Reagent->Intermediate Product 2-Acylindole (Ketone) Intermediate->Product Collapse OverAddition Over-addition product (Tertiary Alcohol) AVOIDED Intermediate->OverAddition Reaction Path Blocked Workup Aqueous Acidic Workup (e.g., H₃O⁺) Workup->Product G cluster_0 Protocol 1: Amide Coupling cluster_1 Protocol 2: Hemetsberger–Knittel a0 1H-Indole-2- Carboxylic Acid a2 Amide Coupling (e.g., HBTU, DIPEA) a0->a2 a1 N,O-Dimethyl- hydroxylamine a1->a2 P N-methoxy-N-methyl- 1H-indole-2-carboxamide a2->P b0 Substituted Benzaldehyde b1 Vinyl Azide Precursor b0->b1 Multi-step b2 Thermal Cyclization (Xylene, 145°C) b1->b2 b2->P

Sources

A Comprehensive Guide to the IUPAC Nomenclature of N-methoxy-N-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound N-methoxy-N-methyl-1H-indole-2-carboxamide. Beyond a simple definition, this document elucidates the chemical logic and structural components that underpin its systematic name. Furthermore, it contextualizes the molecule's significance as a Weinreb amide, a critical functional group in modern organic synthesis.

Structural Analysis: Deconstructing the Molecule

To comprehend the IUPAC name, we must first dissect the molecule into its fundamental components. The structure of N-methoxy-N-methyl-1H-indole-2-carboxamide is an assembly of three key features: a parent heterocycle, a principal functional group, and specific substituents.

  • The Parent Heterocycle: 1H-Indole The core of the molecule is an indole ring system. Indole is an aromatic heterocyclic organic compound consisting of a six-membered benzene ring fused to a five-membered pyrrole ring.[1] The designation "1H-indole" specifies that the hydrogen atom on the nitrogen of the pyrrole ring is at the first position, which is the standard numbering for indole.[2]

  • The Principal Functional Group: Carboxamide Attached to the second position of the indole ring is a carboxamide group. This functional group is a derivative of a carboxylic acid where the hydroxyl group has been replaced by an amine.[3] When an amide group is attached to a ring, the suffix "-carboxamide" is used in the IUPAC nomenclature.[3][4]

  • Substituents on the Amide Nitrogen The nitrogen atom of the carboxamide group is further substituted with two distinct groups:

    • A methoxy group (-OCH₃)

    • A methyl group (-CH₃)

Systematic IUPAC Nomenclature: A Step-by-Step Derivation

The IUPAC name "N-methoxy-N-methyl-1H-indole-2-carboxamide" is derived by systematically identifying and locating each component of the molecule according to established rules.[5]

  • Identifying the Parent Structure : The foundational structure is the indole ring. The presence of a hydrogen on the nitrogen at position 1 gives it the specific name 1H-indole .[1][2]

  • Identifying the Principal Functional Group : The carboxamide group (-C(=O)N(CH₃)(OCH₃)) takes priority and is the principal functional group. Since it is attached to the indole ring, the suffix -carboxamide is used.[3][4]

  • Locating the Principal Functional Group : The carboxamide group is attached to the carbon at the second position of the 1H-indole ring. Therefore, the base name becomes 1H-indole-2-carboxamide .

  • Identifying and Locating Substituents on the Amide Nitrogen : There are two substituents on the nitrogen atom of the carboxamide group: a methoxy group and a methyl group. To indicate that these groups are attached to the nitrogen, the locant "N" is used for each.[6] The substituents are named as N-methoxy and N-methyl .

  • Assembling the Full Name : The substituents are listed alphabetically before the parent name. Therefore, "methoxy" comes before "methyl". Combining all the parts gives the full and unambiguous IUPAC name: N-methoxy-N-methyl-1H-indole-2-carboxamide .

The logical flow for constructing the IUPAC name is visualized in the diagram below:

IUPAC_Nomenclature cluster_substituents Substituents on Amide Nitrogen cluster_parent Parent Structure & Functional Group N-methoxy N-methoxy Full_Name N-methoxy-N-methyl-1H-indole-2-carboxamide N-methoxy->Full_Name Alphabetical Prefix N-methyl N-methyl N-methyl->Full_Name Alphabetical Prefix 1H-indole 1H-indole Parent_Carboxamide 1H-indole-2-carboxamide 1H-indole->Parent_Carboxamide Parent Heterocycle 2-carboxamide 2-carboxamide 2-carboxamide->Parent_Carboxamide Functional Group & Locant Parent_Carboxamide->Full_Name Base Name

Caption: Logical construction of the IUPAC name.

Chemical Structure and Properties

The two-dimensional structure of N-methoxy-N-methyl-1H-indole-2-carboxamide is presented below.

Caption: 2D Structure of the molecule.

Property Value
Molecular Formula C₁₁H₁₂N₂O₂[7][8]
Molecular Weight 204.23 g/mol [7][8]
CAS Number 156571-69-6[7][9]
Physical Form Powder[9]

Synthetic Context: The Weinreb Amide

N-methoxy-N-methyl-1H-indole-2-carboxamide belongs to a class of compounds known as Weinreb amides . A Weinreb amide is characterized by an N-methoxy-N-methylamide functional group.[10] This particular functionality is of great importance in organic synthesis due to its unique reactivity.

Key Features of Weinreb Amides:

  • Synthesis of Ketones : Weinreb amides react with organometallic reagents, such as Grignard reagents or organolithium compounds, to produce ketones in high yields. The reaction proceeds via a stable chelated intermediate that prevents the over-addition that often plagues the synthesis of ketones from other carboxylic acid derivatives.

  • Synthesis of Aldehydes : Reduction of Weinreb amides with mild reducing agents like diisobutylaluminium hydride (DIBAL-H) yields aldehydes.

  • Stability : Weinreb amides are generally stable to a variety of reaction conditions, making them versatile intermediates in multi-step syntheses.

Experimental Protocol: General Synthesis of a Ketone from a Weinreb Amide

The following is a generalized, illustrative protocol for the synthesis of a ketone from a Weinreb amide using a Grignard reagent.

  • Dissolution : The Weinreb amide is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling : The solution is cooled to a low temperature, typically between -78 °C and 0 °C, to control the reactivity of the organometallic reagent.

  • Addition of Grignard Reagent : The Grignard reagent (R-MgX) is added dropwise to the cooled solution of the Weinreb amide.

  • Reaction Quenching : After the reaction is complete, it is quenched by the slow addition of an aqueous acidic solution (e.g., 1 M HCl).[11]

  • Extraction and Purification : The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.[11]

The workflow for this synthetic application is depicted below:

Weinreb_Ketone_Synthesis Weinreb_Amide Weinreb Amide (e.g., N-methoxy-N-methyl-1H-indole-2-carboxamide) Reaction_Vessel Reaction in Anhydrous THF (-78°C to 0°C) Weinreb_Amide->Reaction_Vessel Grignard Grignard Reagent (R-MgX) Grignard->Reaction_Vessel Quenching Aqueous Acidic Quench (e.g., 1 M HCl) Reaction_Vessel->Quenching Extraction Workup & Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Ketone Target Ketone Purification->Ketone

Caption: Generalized workflow for Weinreb ketone synthesis.

References

  • PubChem. N-methoxy-N-methyl-1H-pyrrole-2-carboxamide. [Link]

  • MySkinRecipes. n-Methoxy-n-methyl-1h-indole-2-carboxamide. [Link]

  • Wikipedia. Indole. [Link]

  • Chemistry Steps. Naming Amides. [Link]

  • Exposome-Explorer. Indole (Compound). [Link]

  • EMBL-EBI. Weinreb amide (CHEBI:59741). [Link]

  • The Organic Chemistry Tutor. Naming Amides - IUPAC Nomenclature. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • ACD/Labs. R-5.7.8 Amides, imides, and hydrazides. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

  • Open Library Publishing Platform. 26.5 Amides – Structures, Properties and Naming. [Link]

  • Google Patents.
  • University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

  • ACS Publications. PIDA-Mediated Oxidative C−C Bond Formation: Novel Synthesis of Indoles from N-Aryl Enamines. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

Sources

Methodological & Application

Synthetic Protocol for N-methoxy-N-methyl-1H-indole-2-carboxamide: A Comprehensive Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of Weinreb Amides in Modern Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a uniquely versatile and widely utilized functional group in contemporary organic synthesis. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety offers a distinct advantage over more traditional acylating agents.[1] The N-methoxy-N-methylamide group is sufficiently reactive to undergo nucleophilic addition by potent organometallic reagents, such as Grignard or organolithium reagents, yet the resulting tetrahedral intermediate is stabilized by chelation to the methoxy group. This chelation prevents the common issue of over-addition, which often plagues reactions with other carboxylic acid derivatives, leading to the formation of alcohols instead of the desired ketones.[1]

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[2] The functionalization of the indole core is a cornerstone of many drug discovery programs. The title compound, N-methoxy-N-methyl-1H-indole-2-carboxamide, serves as a key intermediate, enabling the facile introduction of a carbonyl group at the 2-position of the indole ring. This provides a gateway to a diverse range of ketones, aldehydes (via reduction), and other complex molecules, making it an invaluable building block for researchers in medicinal chemistry and drug development.

This application note provides a detailed, reliable, and field-tested protocol for the synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide from commercially available 1H-indole-2-carboxylic acid. We will delve into the rationale behind the choice of reagents and conditions, offer practical guidance for execution and purification, and provide expected analytical data for product verification.

Overall Synthetic Workflow

The synthesis is a one-step amide coupling reaction. The carboxylic acid of 1H-indole-2-carboxylic acid is activated in situ using a carbodiimide coupling agent, which then reacts with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide.

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification cluster_3 Final Product Start 1H-Indole-2-carboxylic Acid N,O-Dimethylhydroxylamine HCl Solvent (DCM/DMF) Reagents Add EDC & HOBt Add Base (Et3N or DIPEA) Start->Reagents 1. Reaction Stir at 0 °C to RT (Monitor by TLC) Reagents->Reaction 2. Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup 3. Purification Dry (Na2SO4) Concentrate Column Chromatography Workup->Purification 4. Product N-methoxy-N-methyl-1H- indole-2-carboxamide Purification->Product 5.

Caption: Synthetic workflow for N-methoxy-N-methyl-1H-indole-2-carboxamide.

Detailed Experimental Protocol

This protocol is based on well-established amide coupling procedures, specifically adapted for indole-2-carboxylic acid derivatives.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1H-Indole-2-carboxylic acid≥98%Commercially Available---
N,O-Dimethylhydroxylamine hydrochloride≥98%Commercially AvailableHygroscopic, store in a desiccator.[4]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available---
Hydroxybenzotriazole (HOBt)AnhydrousCommercially Available---
Triethylamine (Et3N) or DIPEAReagent GradeCommercially AvailableDistill from CaH2 before use.
Dichloromethane (DCM)AnhydrousSolvent Purification System---
N,N-Dimethylformamide (DMF)AnhydrousSolvent Purification SystemOptional co-solvent if starting material solubility is low.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Hydrochloric Acid (HCl), 1 M---Prepared in-houseFor work-up.
Saturated Sodium Bicarbonate (NaHCO3)---Prepared in-houseFor work-up.
Saturated Sodium Chloride (Brine)---Prepared in-houseFor work-up.
Anhydrous Sodium Sulfate (Na2SO4)---Commercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indole-2-carboxylic acid (1.0 eq.).

  • Dissolution: Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.2 M. Stir the mixture until the solid is fully dissolved. If solubility is an issue, a small amount of anhydrous N,N-Dimethylformamide (DMF) can be added as a co-solvent.

  • Addition of Amine and Coupling Additive: To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Base Addition: Slowly add triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (3.0 eq.) dropwise to the reaction mixture. The addition of the base is crucial to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x). The aqueous washes remove the urea byproduct from EDC, excess base, and unreacted HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes to yield N-methoxy-N-methyl-1H-indole-2-carboxamide as a solid.

Mechanism of Action: The Role of EDC/HOBt

The successful formation of the amide bond is contingent on the activation of the carboxylic acid. Carbodiimides like EDC are excellent reagents for this purpose.[5] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions, including racemization if the starting material is chiral, and rearrangement to a stable N-acylurea. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea intermediate to form an HOBt-ester, which is more stable but still highly reactive towards the amine.[2]

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Amide Bond Formation RCOOH Indole-2-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt Weinreb_Amide N-methoxy-N-methyl-1H- indole-2-carboxamide HOBt_Ester->Weinreb_Amide + Amine Amine Me(MeO)NH

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Safety and Handling

  • N,O-Dimethylhydroxylamine hydrochloride: This compound is an irritant to the skin and eyes. It is also hygroscopic and should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • EDC: EDC is a skin and eye irritant. Avoid inhalation of dust.

  • HOBt: HOBt is flammable and can be explosive when dry. It is often supplied wetted with water to mitigate this hazard.

  • Triethylamine/DIPEA: These are corrosive and flammable liquids with strong odors. Handle in a fume hood.

  • Dichloromethane: DCM is a volatile and suspected carcinogen. All operations involving DCM should be conducted in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Expected Results and Characterization

The final product, N-methoxy-N-methyl-1H-indole-2-carboxamide, should be an off-white to pale yellow solid.

PropertyExpected ValueSource
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.23 g/mol
Melting Point147-149 °C
AppearanceOff-white to pale yellow solid---
Predicted Spectroscopic Data

As of the writing of this note, publicly available experimental spectra for the title compound are limited. The following are predicted data based on the analysis of structurally similar compounds.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~9.0-9.5 ppm (br s, 1H): Indole N-H proton.

    • δ ~7.6-7.7 ppm (d, 1H): Indole C4-H.

    • δ ~7.3-7.5 ppm (m, 2H): Indole C5-H and C7-H.

    • δ ~7.1-7.2 ppm (m, 1H): Indole C6-H.

    • δ ~6.9-7.0 ppm (s, 1H): Indole C3-H.

    • δ ~3.8 ppm (s, 3H): N-OCH₃ protons.

    • δ ~3.4 ppm (s, 3H): N-CH₃ protons.

    • Note: The signals for the N-methoxy and N-methyl groups may appear as broad singlets at room temperature due to restricted rotation around the amide C-N bond.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~164-166 ppm: Amide carbonyl carbon (C=O).

    • δ ~136-138 ppm: Indole C7a.

    • δ ~128-130 ppm: Indole C2.

    • δ ~127-129 ppm: Indole C3a.

    • δ ~124-126 ppm: Indole C5.

    • δ ~122-124 ppm: Indole C6.

    • δ ~120-122 ppm: Indole C4.

    • δ ~111-113 ppm: Indole C7.

    • δ ~104-106 ppm: Indole C3.

    • δ ~61-63 ppm: N-OCH₃ carbon.

    • δ ~34-36 ppm: N-CH₃ carbon.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₁₁H₁₃N₂O₂ [M+H]⁺: 205.0977

    • Found: 205.09XX (within 5 ppm error)

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can hydrolyze the active intermediate and deactivate the coupling reagent.

    • Verify the quality of the coupling reagents (EDC and HOBt).

    • Increase reaction time or slightly elevate the temperature (e.g., to 40 °C) if the reaction is sluggish, but be mindful of potential side reactions.

  • Incomplete Reaction:

    • Monitor the reaction by TLC. If starting material remains after 24 hours, an additional portion of EDC (0.3-0.5 eq.) can be added.

  • Difficult Purification:

    • The urea byproduct from EDC is water-soluble, so thorough aqueous washes are critical. If it persists, a dilute acid wash (e.g., 1 M HCl) is very effective.

    • If the product is difficult to separate from HOBt, washing with saturated sodium bicarbonate solution should remove the acidic HOBt.

Conclusion

The protocol described herein provides a robust and reproducible method for the synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide, a valuable intermediate in medicinal chemistry and organic synthesis. By employing a standard EDC/HOBt coupling strategy, this procedure is accessible to researchers with a fundamental understanding of synthetic organic techniques. The detailed explanation of the rationale, mechanism, and potential pitfalls is intended to empower scientists to successfully implement and, if necessary, adapt this methodology for their specific research needs.

References

  • MySkinRecipes. (n.d.). n-Methoxy-n-methyl-1h-indole-2-carboxamide. Retrieved January 28, 2026, from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved January 28, 2026, from [Link]

  • de Heuvel, E., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(7), 3845–3865. Available at: [Link]

  • PubChem. (n.d.). methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate. Retrieved January 28, 2026, from [Link]

  • de Souza, M. V. N. (2014). Synthesis and biological activity of natural and synthetic indole-2-carboxamides. RSC Advances, 4(96), 53648-53664.
  • Park, K. H., & Kim, Y. G. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 544-547. Available at: [Link]

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • S. S. & S. S. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. Available at: [Link]

  • PubChem. (n.d.). 1h-indole-2-carboxamide, 5-methoxy-n-methyl-n-[2-[methyl[3-[(1-methylethyl)amino]-2-pyridinyl]amino]ethyl]-. Retrieved January 28, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 1H-Indole-2-carboxamide, N-(3-(diethylamino)-2-hydroxypropyl)-3-methoxy-1-phenyl-, (S)-. Retrieved January 28, 2026, from [Link]

  • MySkinRecipes. (n.d.). n-Methoxy-n-methyl-1h-indole-2-carboxamide. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved January 28, 2026, from [Link]

Sources

Application Note: Precision Synthesis of 2-Acylindoles via Grignard Addition to N-Methoxy-N-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The synthesis of 2-acylindoles is a critical transformation in medicinal chemistry, particularly for the development of cannabinoid receptor agonists (e.g., JWH series), COX-2 inhibitors, and melatonin receptor ligands. Traditional Friedel-Crafts acylation of indoles occurs preferentially at the C3 position due to the high electron density of the pyrrole ring. Direct C2-acylation often requires blocking the C3 position or using lithiation strategies that demand cryogenic conditions (


).

This guide details a robust alternative: the Weinreb Ketone Synthesis applied to N-methoxy-N-methyl-1H-indole-2-carboxamide. By utilizing the stable metal-chelated intermediate inherent to Weinreb amides, researchers can couple Grignard reagents (


) at the C2 position with high regioselectivity and zero over-addition (tertiary alcohol formation), even at ambient temperatures.

Key Advantages:

  • Regiocontrol: Exclusive C2 functionalization.

  • Chemo-stability: Prevents over-addition via a stable tetrahedral intermediate.[1][2]

  • Versatility: Compatible with aliphatic, aromatic, and heteroaromatic Grignard reagents.

Mechanistic Insight & Critical Variables

The Chelation Control Model

The success of this reaction hinges on the formation of a stable five-membered cyclic intermediate.[2] Unlike esters or acid chlorides, which collapse to ketones during the reaction (allowing a second equivalent of Grignard to attack), the Weinreb amide forms a tight chelate with the magnesium cation. This intermediate is stable until the acidic aqueous quench.

The "Indole Proton" Penalty

A critical variable often overlooked in general protocols is the acidic proton on the indole nitrogen (


, 

). Grignard reagents are strong bases (

).
  • Scenario A (Unprotected Indole): The first equivalent of Grignard acts as a base, deprotonating the

    
     position to form a magnesyl-indole species. This consumes reagent and creates an anionic indole species that is less electrophilic at the C2-carbonyl due to electron donation from the nitrogen anion. Correction:  You must use excess reagent and potentially thermal energy.
    
  • Scenario B (Protected Indole): The

    
     position is capped (e.g., 
    
    
    
    -Boc,
    
    
    -Me,
    
    
    -SEM). The Grignard reagent acts purely as a nucleophile. Result: Stoichiometric efficiency and faster kinetics.
Mechanistic Visualization

The following diagram illustrates the divergent pathways based on N-protection status.

WeinrebMechanism Substrate N-methoxy-N-methyl- 1H-indole-2-carboxamide Decision Is Indole N-Protected? Substrate->Decision Grignard Grignard Reagent (R-MgX) Deprotonation Step 1: Deprotonation (Consumes 1.0 eq R-MgX) Grignard->Deprotonation +1.0 eq Decision->Deprotonation No (N-H) DirectAttack Direct Nucleophilic Attack Decision->DirectAttack Yes (N-R) AnionIntermediate Indolyl Anion Species (Reduced Electrophilicity) Deprotonation->AnionIntermediate Chelate_Unprot Stable Tetrahedral Chelate (Dianionic) AnionIntermediate->Chelate_Unprot +1.0-2.0 eq R-MgX Quench Acidic Quench (H3O+) Chelate_Unprot->Quench Chelate_Prot Stable Tetrahedral Chelate (Monoanionic) DirectAttack->Chelate_Prot +1.2 eq R-MgX Chelate_Prot->Quench Product 2-Acylindole (Ketone) Quench->Product Collapse

Figure 1: Mechanistic divergence between protected and unprotected indole substrates. Note the consumption of reagent in the unprotected pathway.

Experimental Protocols

Protocol A: Unprotected Indole (The "Sacrificial Base" Method)

Use this method if you wish to avoid a protection/deprotection sequence and have inexpensive Grignard reagents.

Reagents:

  • Substrate: N-methoxy-N-methyl-1H-indole-2-carboxamide (1.0 equiv)

  • Grignard Reagent:

    
     or 
    
    
    
    (3.5 equiv)
  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Quench: 1M HCl or Saturated

    
    
    

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Charge the flask with the Weinreb amide substrate and dissolve in anhydrous THF.

  • Cooling: Cool the solution to

    
     using an ice/water bath.
    
    • Note: While

      
       is standard for organolithiums, 
      
      
      
      is sufficient for Weinreb/Grignard chemistry and ensures better solubility of the indole.
  • Addition (Critical): Add the Grignard reagent (3.5 equiv) dropwise over 15–20 minutes.

    • Observation: Gas evolution (alkane release) will occur immediately upon addition of the first equivalent due to N-H deprotonation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC. If starting material persists after 4 hours, heat to gentle reflux (

      
      ) for 1 hour. The anionic indole is less reactive, often requiring thermal activation.
      
  • Quench: Cool back to

    
    . Carefully quench with 1M HCl. Stir vigorously for 20 minutes to hydrolyze the stable magnesium chelate.
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: N-Protected Indole (The "Stoichiometric" Method)

Use this method for expensive Grignard reagents or late-stage functionalization.

Reagents:

  • Substrate: N-Boc- or N-Methyl-indole-2-Weinreb amide (1.0 equiv)

  • Grignard Reagent:

    
     (1.3 equiv)
    
  • Solvent: Anhydrous THF or

    
    
    

Procedure:

  • Setup: Standard anhydrous conditions (Ar/N2 atmosphere).

  • Cooling: Cool substrate solution (THF) to

    
    .
    
  • Addition: Add Grignard reagent (1.3 equiv) dropwise. No gas evolution should be observed.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 1 hour. Conversion is typically rapid.
    
  • Quench: Quench with saturated

    
     (for acid-sensitive protecting groups like Boc) or 1M HCl.
    

Data Summary & Troubleshooting

Stoichiometry Comparison Table
VariableProtocol A (Unprotected)Protocol B (Protected)
Grignard Equivalents 3.0 – 4.0 eq 1.2 – 1.5 eq
Reaction Temp


Reaction Time 3 – 12 Hours1 – 3 Hours
Atom Economy Low (Reagent consumed by N-H)High
Primary Risk Incomplete conversion (electronic deactivation)Protecting group cleavage (if conditions too acidic)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Recovered Starting Material Quench performed too early; Chelate did not hydrolyze.The Mg-chelate is very stable. Ensure the hydrolysis step (HCl/acidic quench) stirs for at least 20 mins.
Low Yield (Unprotected) Insufficient Grignard; N-H deprotonation consumed reagent.Increase Grignard to 4.0 eq. Ensure reagent titer is accurate.
Over-addition (Tertiary Alcohol) Temperature too high during addition; Chelate instability.Maintain

during addition. Ensure Weinreb amide purity (impurities can disrupt chelation).
Sluggish Reaction Anionic indole (Unprotected) is electron-rich.Switch to Protocol B (Protect Nitrogen) or heat Protocol A to reflux.

Workflow Decision Tree

Use this logic flow to determine the optimal experimental path for your specific molecule.

Workflow Start Start: Indole-2-Weinreb Amide CheckProt Is N1 Protected? Start->CheckProt YesProt Yes (Boc, Me, Bn) CheckProt->YesProt Yes NoProt No (Free N-H) CheckProt->NoProt No CondProt Use Protocol B (1.3 eq Grignard, 0°C) YesProt->CondProt CheckCost Is Grignard Expensive/Precious? NoProt->CheckCost Expensive Yes CheckCost->Expensive Yes Cheap No CheckCost->Cheap No ProtectStep Perform Protection Step (e.g., Boc2O, DMAP) Expensive->ProtectStep CondUnprot Use Protocol A (3.5 eq Grignard, RT to Reflux) Cheap->CondUnprot ProtectStep->CondProt

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate protection and reagent value.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818.

  • Kerr, W. J.; et al. "Magnesium Bis(hexamethyldisilazide): A Superior Reagent for the Preparation of Weinreb Amides." Journal of Organic Chemistry, 2013 , 78, 10534.

  • Huffman, J. W.; et al. "Synthesis and pharmacology of 1-pentyl-3-(1-naphthoyl)indole." Bioorganic & Medicinal Chemistry, 2005 , 13, 89–112. (Demonstrates indole acylation logic relevant to cannabinoid mimetics).

  • Mentel, M.; et al. "N-Methoxy-N-methylamides (Weinreb Amides) in the Synthesis of Heterocyclic Compounds." Topics in Heterocyclic Chemistry, 2016 .

Sources

The Strategic Application of N-methoxy-N-methyl-1H-indole-2-carboxamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Value of a Specialized Weinreb Amide

In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatization is a cornerstone of medicinal chemistry, and among the vast arsenal of synthetic tools, N-methoxy-N-methylamides, or Weinreb amides, offer a predictable and high-yielding pathway to crucial ketone intermediates.[2][3] This guide focuses on a particularly valuable reagent: N-methoxy-N-methyl-1H-indole-2-carboxamide . This molecule serves as a stable, versatile, and highly efficient precursor for the synthesis of diverse indole-2-ketones, which are prominent pharmacophores in a range of biologically active compounds, including serotonin receptor modulators and antiviral agents.[4][5]

The primary advantage of employing this Weinreb amide lies in its ability to react cleanly with organometallic reagents, such as Grignard or organolithium species, to afford the corresponding ketone without the common side reaction of over-addition to form a tertiary alcohol.[2] This exquisite control is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup. This singular feature makes N-methoxy-N-methyl-1H-indole-2-carboxamide an indispensable tool for medicinal chemists aiming for precise molecular architectures.

Core Applications in Medicinal Chemistry

The principal application of N-methoxy-N-methyl-1H-indole-2-carboxamide is as a robust intermediate for the synthesis of indole-2-ketones. These ketones are not merely synthetic curiosities; they are integral components of molecules targeting a spectrum of diseases.

Key Therapeutic Areas:
  • Neurological Disorders: The indole-2-carbonyl moiety is a key feature in compounds designed as serotonin receptor modulators, with potential applications in treating depression, anxiety, and migraines.[4]

  • Antiviral Agents: Various indole derivatives, including those accessible from indole-2-ketones, have demonstrated promising activity against a range of viruses.[5]

  • Anticancer Therapeutics: The indole scaffold is a well-established pharmacophore in oncology, and the ability to introduce diverse side chains via the ketone functionality allows for the exploration of new anticancer agents.[6]

  • Metabolic Diseases: Indole derivatives have been investigated as Glycine Transporter 1 (GlyT1) inhibitors, a target for metabolic disorders.[7][8]

Experimental Protocols

The following protocols provide a detailed guide for the synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide and its subsequent application in the preparation of a medicinally relevant indole-2-ketone.

Protocol 1: Synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide

This protocol details the synthesis of the title Weinreb amide from commercially available 1H-indole-2-carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This method is advantageous due to its mild reaction conditions and the avoidance of converting the carboxylic acid to a more reactive acid chloride.[4][9]

Reaction Scheme:

G cluster_0 IndoleAcid 1H-Indole-2-carboxylic acid WeinrebAmide N-methoxy-N-methyl-1H-indole-2-carboxamide IndoleAcid->WeinrebAmide CDI CDI, N,O-dimethylhydroxylamine HCl, Et3N Solvent DMF, rt

A schematic for the synthesis of the target Weinreb amide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1H-Indole-2-carboxylic acid161.165.00 g31.01.0
1,1'-Carbonyldiimidazole (CDI)162.155.54 g34.11.1
N,O-Dimethylhydroxylamine hydrochloride97.543.33 g34.11.1
Triethylamine (Et3N)101.194.75 mL (3.45 g)34.11.1
Anhydrous N,N-Dimethylformamide (DMF)-100 mL--
Dichloromethane (DCM)-As needed--
1 M Hydrochloric acid (HCl)-As needed--
Saturated sodium bicarbonate (NaHCO3)-As needed--
Brine-As needed--
Anhydrous magnesium sulfate (MgSO4)-As needed--

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1H-indole-2-carboxylic acid (5.00 g, 31.0 mmol).

  • Activation of Carboxylic Acid: Add anhydrous DMF (100 mL) to the flask and stir until the acid is fully dissolved. To this solution, add CDI (5.54 g, 34.1 mmol) portion-wise over 10 minutes. The reaction mixture will evolve CO2 gas. Stir the solution at room temperature for 1 hour to ensure complete formation of the acyl-imidazole intermediate.

  • Amide Formation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (3.33 g, 34.1 mmol) and triethylamine (4.75 mL, 34.1 mmol) in DMF (20 mL). Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water and 100 mL of dichloromethane (DCM).

  • Extraction and Washing: Separate the layers and extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO3 solution (1 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-methoxy-N-methyl-1H-indole-2-carboxamide as a white to pale yellow solid.

Expected Yield: 75-85%

Characterization Data (Exemplary):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (br s, 1H, NH), 7.65 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 8.4 Hz, 1H), 7.30 (t, J = 7.6 Hz, 1H), 7.15 (t, J = 7.4 Hz, 1H), 6.90 (s, 1H), 3.85 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.0, 136.5, 128.0, 127.5, 124.5, 122.0, 120.5, 111.5, 105.0, 61.5, 33.5.

Protocol 2: Synthesis of 1-(1H-indol-2-yl)cyclopropan-1-one

This protocol demonstrates the utility of N-methoxy-N-methyl-1H-indole-2-carboxamide in the synthesis of an indole-2-ketone bearing a cyclopropyl group. The cyclopropyl moiety is a valuable pharmacophore in medicinal chemistry, known for enhancing metabolic stability and potency.[6]

Reaction Scheme:

G cluster_0 WeinrebAmide N-methoxy-N-methyl-1H-indole-2-carboxamide Ketone 1-(1H-indol-2-yl)cyclopropan-1-one WeinrebAmide->Ketone Grignard 1. Cyclopropylmagnesium bromide Workup 2. aq. NH4Cl

Sources

The Versatile Role of N-methoxy-N-methyl-1H-indole-2-carboxamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and synthetic chemistry, the pursuit of efficient and selective methodologies for the construction of complex molecular architectures is paramount. Among the privileged scaffolds in medicinal chemistry, the indole nucleus holds a prominent position.[1] This application note delves into the utility of a specialized synthetic building block, N-methoxy-N-methyl-1H-indole-2-carboxamide , often referred to as an indole-2-Weinreb amide. This versatile reagent serves as a cornerstone for the synthesis of a variety of valuable indole derivatives, most notably 2-acylindoles, which are key intermediates in the synthesis of numerous biologically active compounds.

This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and practical applications of N-methoxy-N-methyl-1H-indole-2-carboxamide. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to seamlessly integrate this powerful tool into their synthetic workflows.

The Strategic Advantage of the Indole-2-Weinreb Amide

The N-methoxy-N-methylamide functional group, commonly known as the Weinreb amide, is a powerful tool in organic synthesis for the preparation of ketones and aldehydes from carboxylic acid derivatives.[2][3] The direct acylation of organometallic reagents with more reactive acylating agents, such as acid chlorides or esters, is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb amide elegantly circumvents this issue due to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists further addition and collapses to the desired ketone or aldehyde only upon aqueous workup.

N-methoxy-N-methyl-1H-indole-2-carboxamide extends this synthetic utility to the indole scaffold, providing a reliable and high-yielding route to 2-acylindoles. These motifs are prevalent in a wide array of pharmacologically active molecules and natural products.

Synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide

The preparation of the title compound starts from the commercially available 1H-indole-2-carboxylic acid. The key transformation is the formation of the N-methoxy-N-methyl amide bond, which can be achieved using a variety of modern peptide coupling reagents. The choice of coupling reagent is critical to ensure high yield and purity while minimizing side reactions. Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are particularly effective for this transformation.

Synthesis_Workflow cluster_reagents Reagents & Conditions Indole_Acid 1H-Indole-2-carboxylic Acid Coupling_Step Amide Coupling Indole_Acid->Coupling_Step Weinreb_Amide N-methoxy-N-methyl- 1H-indole-2-carboxamide Coupling_Step->Weinreb_Amide Reagents N,O-Dimethylhydroxylamine·HCl Coupling Reagent (e.g., BOP, HATU) Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: General workflow for the synthesis of the indole-2-Weinreb amide.

Protocol 1: Synthesis using BOP Reagent

This protocol provides a reliable method for the synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide using the BOP coupling reagent.

Materials:

  • 1H-Indole-2-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add BOP reagent (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford N-methoxy-N-methyl-1H-indole-2-carboxamide as a solid.

Rationale for Experimental Choices:

  • BOP Reagent: BOP is a highly efficient coupling reagent that minimizes racemization and side product formation.[4][5]

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the coupling reagent and activated intermediates.

Application in the Synthesis of 2-Acylindoles

The primary application of N-methoxy-N-methyl-1H-indole-2-carboxamide is its reaction with organometallic reagents, such as Grignard reagents and organolithiums, to furnish a diverse range of 2-acylindoles in high yields.

Acylation_Workflow cluster_intermediate cluster_reagents Reagents & Conditions Weinreb_Amide N-methoxy-N-methyl- 1H-indole-2-carboxamide Reaction_Step Reaction with Organometallic Reagent Weinreb_Amide->Reaction_Step Acyl_Indole 2-Acylindole Reaction_Step->Acyl_Indole Stable Intermediate Workup Aqueous Workup Workup->Acyl_Indole Reagents Organometallic Reagent (R-M) (e.g., Grignard, Organolithium) Anhydrous THF Low Temperature (e.g., 0 °C to -78 °C)

Caption: General workflow for the synthesis of 2-acylindoles.

Protocol 2: General Procedure for the Synthesis of 2-Acylindoles

This protocol outlines a general method for the reaction of the indole-2-Weinreb amide with organometallic reagents.

Materials:

  • N-methoxy-N-methyl-1H-indole-2-carboxamide

  • Organometallic reagent (e.g., Grignard reagent in THF or organolithium in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-methoxy-N-methyl-1H-indole-2-carboxamide (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to the appropriate temperature (typically 0 °C for Grignard reagents or -78 °C for organolithium reagents).

  • Slowly add the organometallic reagent (1.2-1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with EtOAc (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-acylindole.

Data Presentation: Synthesis of Various 2-Acylindoles

EntryOrganometallic Reagent (R-M)R GroupProductTypical Yield (%)
1Phenylmagnesium bromidePhenyl2-Benzoyl-1H-indole85-95
2Methylmagnesium bromideMethyl2-Acetyl-1H-indole80-90
3n-Butyllithiumn-Butyl2-Pentanoyl-1H-indole75-85
44-Methoxyphenylmagnesium bromide4-Methoxyphenyl2-(4-Methoxybenzoyl)-1H-indole88-96
5VinyllithiumVinyl2-Acryloyl-1H-indole70-80

Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Mechanistic Insights: The Key to Selectivity

The remarkable selectivity of the Weinreb amide acylation lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack. The methoxy group on the nitrogen atom chelates to the metal cation (Li⁺ or MgX⁺), forming a stable five-membered ring. This chelation prevents the collapse of the intermediate and the elimination of the methoxide group, which would regenerate a ketone that could undergo a second nucleophilic attack. The stable intermediate is then hydrolyzed during the aqueous workup to afford the final ketone product.

Mechanism Weinreb_Amide Indole-2-Weinreb Amide Intermediate Stable Tetrahedral Intermediate (Chelated) Weinreb_Amide->Intermediate + R-M Organometallic R-M Ketone 2-Acylindole Intermediate->Ketone + H₃O⁺ (Workup) Workup H₃O⁺

Caption: Simplified mechanism of the Weinreb ketone synthesis.

Further Synthetic Applications

While the synthesis of 2-acylindoles is the most prominent application, N-methoxy-N-methyl-1H-indole-2-carboxamide can also serve as a precursor to other valuable indole derivatives.

Reduction to Indole-2-carboxaldehyde

The Weinreb amide can be selectively reduced to the corresponding aldehyde using mild reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. This provides a valuable alternative to other methods for the synthesis of indole-2-carboxaldehyde, which can be prone to over-reduction or harsh reaction conditions.

Protocol 3: Synthesis of Indole-2-carboxaldehyde

Materials:

  • N-methoxy-N-methyl-1H-indole-2-carboxamide

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous Toluene or THF

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-methoxy-N-methyl-1H-indole-2-carboxamide (1.0 eq) in anhydrous toluene (0.1 M) under an inert atmosphere and cool to -78 °C.

  • Slowly add DIBAL-H solution (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of Rochelle's salt solution and allow the mixture to warm to room temperature with vigorous stirring until two clear layers are observed.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield indole-2-carboxaldehyde.

Conclusion

N-methoxy-N-methyl-1H-indole-2-carboxamide is a highly effective and versatile synthetic building block that enables the efficient and selective synthesis of 2-acylindoles and indole-2-carboxaldehyde. The inherent stability of the Weinreb amide functionality prevents the common problem of over-addition by organometallic reagents, leading to high yields of the desired ketone products. The straightforward synthesis of the Weinreb amide from readily available starting materials, coupled with its reliable reactivity, makes it an indispensable tool for researchers in medicinal chemistry and organic synthesis. The protocols and insights provided in this application note are intended to facilitate the broader adoption of this powerful synthetic strategy.

References

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]

  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. [Link]

  • Preparation and use of (Methoxymethoxy)Methyllithium: 1-(Hydroxymethyl)Cycloheptanol. Organic Syntheses. [Link]

  • Acid-Amine Coupling using BOP. Organic Synthesis. [Link]

  • BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. Slideshare. [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society. [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Institutes of Health. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. The Royal Society of Chemistry. [Link]

  • Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2. PubMed. [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Institutes of Health. [Link]

Sources

Application Note: High-Efficiency Weinreb Amide Synthesis for Indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole "Gateway"

In drug discovery, the indole scaffold is ubiquitous, serving as the core pharmacophore for therapeutics ranging from kinase inhibitors to GPCR ligands. The functionalization of the indole ring—specifically at the C2 and C3 positions—often requires the generation of ketones or aldehydes. The Weinreb amide (


-methoxy-

-methylamide) is the premier "gateway" intermediate for these transformations, preventing the over-addition of nucleophiles that plagues standard ester-to-ketone conversions.[1]

This guide details optimized protocols for synthesizing Weinreb amides from indole precursors. Unlike simple aliphatic acids, indoles present unique challenges: the electron-rich C3 position is prone to electrophilic attack, and the N1-H proton is acidic (


), necessitating careful reagent selection to avoid oligomerization or 

-acylation side reactions.

Strategic Analysis & Mechanistic Logic

The Chelation Stabilization Factor

The success of the Weinreb amide relies on the formation of a stable 5-membered cyclic chelate upon the addition of an organometallic nucleophile (RM). This intermediate prevents the collapse of the tetrahedral center during the reaction, effectively "masking" the ketone until an acidic quench is applied.

The Indole Challenge

When working with indole-2-carboxylic acid or indole-3-carboxylic acid, two failure modes are common:

  • N1-Acylation: Strong activation of the carboxylic acid can lead to intermolecular reaction with the N1 nitrogen of another indole molecule (dimerization).

  • C3-Acylation: The C3 position is highly nucleophilic. If the activation reagent generates a "hard" electrophile, Friedel-Crafts type acylation can occur on the ring.

Solution: We prioritize "soft" activation methods or those that proceed via concerted cyclic transition states (e.g., T3P) over highly reactive acid chlorides.

Decision Matrix: Selecting the Right Protocol

Figure 1: Decision matrix for selecting the optimal Weinreb amide synthesis route based on starting material and scale.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (The Gold Standard)

Context: Propylphosphonic anhydride (T3P) is the superior reagent for indole chemistry. It acts as a cyclic anhydride, releasing only water-soluble byproducts. It shows extremely low epimerization rates and minimizes side reactions on the electron-rich indole ring [1].

Materials:

  • Indole-carboxylic acid (1.0 equiv)

  • 
    -Dimethylhydroxylamine HCl (1.2 equiv)
    
  • DIPEA (

    
    -Diisopropylethylamine) (3.0 equiv)
    
  • T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Solvent: EtOAc or DMF (0.1 M concentration)

Procedure:

  • Charge: To a reaction vessel, add the indole-carboxylic acid,

    
    -dimethylhydroxylamine HCl, and solvent (EtOAc is preferred for ease of workup).
    
  • Base Addition: Cool to 0°C. Add DIPEA dropwise. Note: The solution may thicken; ensure good stirring.

  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Workup (Self-Validating Step):

    • Dilute with water.

    • Separate layers.[2][3]

    • Wash organic layer with 0.5 M HCl (to remove excess DIPEA/amine).

    • Wash with Sat. NaHCO

      
       (removes unreacted acid).
      
    • Wash with Brine.

    • Success Indicator: T3P byproducts are water-soluble.[2][4] If the organic layer is clear and the LCMS shows a single peak (

      
       of product), the reaction is clean.
      
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.

Why this works: T3P forms a mixed anhydride that is reactive enough to couple with the amine but sterically bulky enough to discourage attack by the indole C3 carbon.

Protocol B: EDC/HOBt Coupling (The Generalist)

Context: The classic peptide coupling method. Effective for Indole-2-COOH but can struggle with sterically hindered Indole-3-COOH substrates compared to T3P [2].

Materials:

  • Indole-carboxylic acid (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv)[5]
    
  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • 
    -Dimethylhydroxylamine HCl (1.2 equiv)
    
  • NMM (

    
    -methylmorpholine) or TEA (3.0 equiv)
    
  • Solvent: DCM or DMF.

Procedure:

  • Activation: Dissolve the acid in DCM (0.2 M). Add HOBt and EDC

    
    HCl. Stir for 15 min at RT.
    
    • Mechanism:[2][3][4][5][6][7][8][9][10][11][12] This forms the HOBt-active ester, preventing racemization (if chiral) and reducing harshness.

  • Coupling: Add the amine salt followed by the base (NMM).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with 1M HCl, Sat. NaHCO

      
      , and Brine.
      
  • Purification: Often requires flash chromatography (Hex/EtOAc) to remove urea byproducts.

Protocol C: AlMe -Mediated Aminolysis (From Esters)

Context: Used when the starting material is an indole ester (e.g., methyl indole-3-carboxylate) and saponification is undesirable. CRITICAL SAFETY WARNING: Trimethylaluminum (AlMe


) is pyrophoric. This reaction must be performed under strict inert atmosphere (Ar/N

).

The Indole Nuance: If the indole nitrogen (N1) is unprotected, it will consume 1 equivalent of AlMe


 (deprotonation). You must use excess reagent [3].

Materials:

  • Indole ester (1.0 equiv)

  • 
    -Dimethylhydroxylamine HCl (2.0 equiv)
    
  • AlMe

    
     (2.0 M in Toluene/Hexane) (4.0 equiv  if N-H is free; 2.5 equiv if N-protected)
    
  • Solvent: Dry DCM or Toluene.

Procedure:

  • Amine Activation: In a flame-dried flask under Argon, suspend the amine salt in dry DCM at 0°C.

  • AlMe

    
     Addition:  Carefully add AlMe
    
    
    
    dropwise.[12] Gas evolution (methane) will be vigorous. Stir for 30 min at RT to form the aluminum-amide species.
  • Substrate Addition: Add the indole ester (dissolved in minimal DCM) to the activated amine solution.

  • Reflux: Heat to reflux (or 40–50°C) for 2–6 hours.

  • Quench (The "Rochelle" Method):

    • Cool to 0°C.[12][13]

    • Very slowly add Sat. Rochelle’s Salt (Potassium Sodium Tartrate) solution.

    • Stir vigorously for 1–2 hours until the two layers (organic and aqueous) separate clearly and the aluminum emulsion breaks.

  • Extraction: Extract with DCM, dry, and concentrate.

Comparative Data Analysis

FeatureProtocol A (T3P)Protocol B (EDC/HOBt)Protocol C (AlMe

)
Substrate Carboxylic AcidCarboxylic AcidEster
Indole N-H Compatibility ExcellentGoodRequires Excess Reagent
Purification Extraction often sufficientChromatography usually requiredChromatography required
Safety Profile High (Non-toxic, water soluble)Moderate (Sensitizers)Low (Pyrophoric)
Yield (Typical) 85–95%70–85%60–80%

Mechanistic Visualization

The following diagram illustrates the T3P activation pathway, highlighting the formation of the mixed anhydride which is crucial for the selectivity observed in Protocol A.

Figure 2: Mechanistic pathway of T3P-mediated Weinreb amide formation. The water solubility of the byproduct (Right) drives the ease of purification.[2]

Troubleshooting & Expert Tips

  • Low Yield with Indole-3-COOH: This substrate is electronically deactivated for nucleophilic attack at the carbonyl due to the resonance donation from the indole nitrogen.

    • Fix: Switch to Protocol A (T3P) and increase temperature to 50°C. If using Protocol B, switch EDC for HATU (1.1 equiv), but perform a more rigorous wash to remove tetramethylurea byproducts.

  • Emulsion in Protocol C: If the Rochelle's salt quench doesn't break the emulsion after 2 hours, add a small amount of methanol to the mixture to disrupt surface tension, then filter through Celite before separating layers.

  • Storage: Weinreb amides are generally stable at room temperature. However, indole derivatives can be light-sensitive. Store in amber vials under nitrogen.

References

  • Nahm, S.; Weinreb, S. M.[10][14] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20(2), 140–177.

  • Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides."[7][12] Synthetic Communications, 1982 , 12(13), 989-993.

  • Archimica (Now Euticals). "T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of the Future."[4] Application Note.

Sources

Application Note: High-Purity Isolation of N-methoxy-N-methyl-1H-indole-2-carboxamide using Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the efficient purification of N-methoxy-N-methyl-1H-indole-2-carboxamide, a critical Weinreb amide intermediate in medicinal chemistry. The protocol herein details a robust flash chromatography method, ensuring high purity and yield, suitable for researchers and professionals in drug development and organic synthesis. The causality behind experimental choices, from solvent selection to stationary phase, is elucidated to empower users with a deep understanding of the purification strategy.

Introduction: The Significance of Purifying a Weinreb Amide Intermediate

N-methoxy-N-methyl-1H-indole-2-carboxamide is a versatile synthetic intermediate belonging to the class of Weinreb-Nahm amides.[1] Its utility lies in its controlled reactivity with organometallic reagents to furnish 2-acylindoles, key scaffolds in a plethora of biologically active compounds.[2][3] The indole moiety itself is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][4]

The purity of N-methoxy-N-methyl-1H-indole-2-carboxamide is paramount. Impurities from its synthesis, such as unreacted starting materials or byproducts, can lead to unwanted side reactions in subsequent steps, complicating the synthesis of the target molecule and potentially introducing difficult-to-remove contaminants. Therefore, a reliable and efficient purification method is essential to ensure the integrity of the synthetic route and the quality of the final active pharmaceutical ingredient. This guide offers a field-proven protocol for achieving high-purity N-methoxy-N-methyl-1H-indole-2-carboxamide via flash chromatography.

Understanding the Chemistry: Properties of N-methoxy-N-methyl-1H-indole-2-carboxamide

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties.

  • Structure: The molecule comprises a moderately polar indole core linked to a Weinreb amide functionality.

  • Polarity: The presence of the amide and the N-H of the indole ring imparts a degree of polarity, making it suitable for normal-phase chromatography.

  • Solubility: Indole derivatives often exhibit good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).[5]

  • Stability: Weinreb amides are generally stable to silica gel chromatography, which is a crucial consideration for the chosen purification technique.

Experimental Workflow: From Crude Product to Pure Compound

The overall process for the purification of N-methoxy-N-methyl-1H-indole-2-carboxamide is a systematic progression from the crude synthetic mixture to a highly pure, well-characterized compound.

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Crude_Product Crude N-methoxy-N-methyl- 1H-indole-2-carboxamide TLC_Analysis Thin-Layer Chromatography (TLC) Method Development Crude_Product->TLC_Analysis Initial Assessment Flash_Chromatography Flash Chromatography (Silica Gel) TLC_Analysis->Flash_Chromatography Optimized Conditions Fraction_Analysis TLC Analysis of Fractions Flash_Chromatography->Fraction_Analysis Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Analysis->Solvent_Removal Pooling of Pure Fractions Purity_Confirmation Purity Confirmation (HPLC, NMR) Solvent_Removal->Purity_Confirmation Pure_Compound Pure Compound (>98%) Purity_Confirmation->Pure_Compound

Caption: A generalized workflow for the purification of N-methoxy-N-methyl-1H-indole-2-carboxamide.

Detailed Protocols

Materials and Equipment
Reagents & Consumables Equipment
Crude N-methoxy-N-methyl-1H-indole-2-carboxamideFlash chromatography system
Silica gel (230-400 mesh)Glass column (if manual)
n-Hexane (HPLC grade)TLC plates (silica gel 60 F254)
Ethyl acetate (HPLC grade)UV lamp (254 nm)
Dichloromethane (DCM, HPLC grade)Rotary evaporator
Methanol (MeOH, HPLC grade)NMR spectrometer
TLC developing chamberHPLC system
Glass vials and flasksSyringe filters (0.45 µm)
Step-by-Step Purification Protocol

Step 1: Sample Preparation

  • Dissolve the crude N-methoxy-N-methyl-1H-indole-2-carboxamide in a minimal amount of dichloromethane (DCM). The goal is to create a concentrated solution.

  • Add a small amount of silica gel to the solution to create a slurry.

  • Gently evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading technique prevents band broadening and improves separation.

Step 2: Thin-Layer Chromatography (TLC) for Method Development

  • Prepare a TLC developing chamber with a mobile phase of 30% ethyl acetate in n-hexane.

  • Spot a small amount of the dissolved crude product onto a TLC plate.

  • Develop the TLC plate until the solvent front is approximately 1 cm from the top.

  • Visualize the plate under a UV lamp at 254 nm. The target compound and impurities should be visible as distinct spots.

  • Aim for a retention factor (Rf) of approximately 0.3-0.4 for the target compound to ensure good separation on the column. Adjust the mobile phase polarity if necessary; increase the proportion of ethyl acetate for lower Rf values and decrease it for higher Rf values.

Step 3: Flash Chromatography

  • Column Packing:

    • If using a manual setup, prepare a slurry of silica gel in n-hexane and carefully pour it into the column, ensuring no air bubbles are trapped.

    • For automated systems, use a pre-packed silica gel cartridge.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 10% ethyl acetate in n-hexane) until the baseline is stable.

  • Loading: Carefully apply the dry-loaded sample to the top of the silica gel bed.

  • Elution: Begin the elution with the initial mobile phase. A gradient elution is recommended for optimal separation of closely eluting impurities.[6] A typical gradient might be:

Time (min) % Ethyl Acetate in n-Hexane
0-510
5-2510 → 50
25-3050
  • Fraction Collection: Collect fractions throughout the run. Monitor the elution of compounds using the system's UV detector or by spotting fractions on a TLC plate.

Step 4: Post-Purification Analysis

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Determine the yield and confirm the purity of the final product using analytical HPLC and NMR spectroscopy.[7][8]

Data Presentation and Expected Results

The following table summarizes the expected chromatographic data for the purification of N-methoxy-N-methyl-1H-indole-2-carboxamide.

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in n-Hexane
TLC Rf ~0.35 (in 30% EtOAc/Hexane)
Detection UV at 254 nm
Expected Purity >98% (by HPLC)

Causality and Field-Proven Insights

  • Why Normal-Phase Chromatography? The moderate polarity of the indole and Weinreb amide functionalities allows for strong interaction with the polar silica gel stationary phase, enabling effective separation from less polar and more polar impurities using a non-polar mobile phase.

  • The Rationale for Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is crucial for efficiently eluting the target compound while ensuring that closely related impurities are well-resolved.[6] Starting with a low polarity mobile phase allows for the elution of non-polar impurities first.

  • Dry Loading for Enhanced Resolution: Dry loading the sample onto silica gel before introducing it to the column prevents the dissolution of the compound in the initial mobile phase at the top of the column, which can lead to band broadening and decreased resolution.

  • Choice of Solvents: Hexane and ethyl acetate are standard solvents for normal-phase chromatography due to their differing polarities, low viscosity, and relatively low boiling points, which facilitate easy removal after purification. Dichloromethane is an excellent solvent for dissolving a wide range of organic compounds for sample preparation.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. Try a different solvent system (e.g., DCM/MeOH).
Column overloading.Reduce the amount of crude material loaded onto the column.
Compound Insoluble in Mobile Phase Sample is too polar for the initial mobile phase.Use a stronger solvent for sample loading (e.g., a small amount of DCM) or consider reverse-phase chromatography.
No Compound Eluting Compound is too strongly adsorbed to the silica.Increase the polarity of the mobile phase.

Conclusion

This application note provides a detailed and validated protocol for the chromatographic purification of N-methoxy-N-methyl-1H-indole-2-carboxamide. By following the outlined steps and understanding the underlying principles, researchers can consistently obtain this valuable intermediate in high purity, thereby streamlining their synthetic endeavors in drug discovery and development.

References

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Singh, K., et al. (2015). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kaur, H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Retrieved from [Link]

  • Reddy, T. J., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules. Retrieved from [Link]

  • Stowe, B. B. (1961). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methoxy-N-methyl-1H-pyrrole-2-carboxamide. PubChem. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]

  • Waser, M., et al. (2021). Chemical Science. Infoscience. Retrieved from [Link]

  • König, B., et al. (2022). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Michalska, D., et al. (2020). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Retrieved from [Link]

  • Lee, J. H., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. Retrieved from [Link]

  • Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Retrieved from [Link]

  • Kaur, H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of N-methoxy-N-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methoxy-N-methyl-1H-indole-2-carboxamide is a specialized derivative of indole, featuring a Weinreb amide moiety at the C2 position. This functional group is a cornerstone in modern organic synthesis, serving as a versatile precursor for the synthesis of ketones via reaction with organometallic reagents without the common issue of over-addition.[1][2] The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[3][4] Consequently, unambiguous structural verification and purity assessment of this molecule are paramount for its application in drug development and synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose.[5] This document provides a comprehensive guide, including detailed protocols and in-depth spectral interpretation, for the ¹H and ¹³C NMR analysis of N-methoxy-N-methyl-1H-indole-2-carboxamide.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for N-methoxy-N-methyl-1H-indole-2-carboxamide is used throughout this guide.

Caption: Structure of N-methoxy-N-methyl-1H-indole-2-carboxamide with atom numbering.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument parameterization.

Protocol for NMR Sample Preparation

Causality: The goal is to create a homogeneous, particle-free solution of the analyte at an appropriate concentration to maximize signal-to-noise while avoiding line broadening artifacts.

  • Material Weighing:

    • For ¹H NMR , accurately weigh 5–25 mg of the compound.[6]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus. Weigh 50–100 mg of the compound.[6]

    • Insight: Using a highly concentrated sample for ¹³C NMR and then diluting it for ¹H NMR is a common practice. However, be aware that very high concentrations can increase solution viscosity, leading to broader lines even in the ¹H spectrum.

  • Solvent Selection and Dissolution:

    • Transfer the weighed solid into a clean, dry vial.

    • Add approximately 0.6–0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is often the first choice due to its excellent solubilizing power for many organic molecules and its single residual peak at δ 7.26 ppm. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds.

    • Expertise: The choice of solvent can influence the chemical shifts, particularly for labile protons like the indole N-H, due to differing hydrogen-bonding capabilities.[7]

    • Vortex or gently agitate the vial until the solute is completely dissolved.

  • Filtration and Transfer:

    • Crucial Step: The presence of suspended solid particles severely degrades spectral quality by disrupting the magnetic field homogeneity, causing broad, distorted peaks.

    • Prepare a filtration pipette by tightly packing a small plug of glass wool into a Pasteur pipette.

    • Filter the prepared solution directly into a clean, high-quality 5 mm NMR tube.

  • Finalization:

    • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or grease before inserting it into the spectrometer.[8]

Protocol for NMR Data Acquisition

Causality: The parameters chosen determine the resolution, sensitivity, and type of information obtained from the experiment.

  • Instrument Setup: Tune and lock the spectrometer using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8 to 16 scans are usually sufficient for the recommended sample concentration.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons, ensuring accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all multiplets into singlets.[9]

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: Due to the low sensitivity, a larger number of scans (e.g., 256 to 1024 or more) is required.

    • Insight: The acquisition time for a ¹³C spectrum can be significantly longer than for a ¹H spectrum, often ranging from 20 minutes to several hours depending on the sample concentration.[6]

  • Advanced Experiments (Optional but Recommended):

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are invaluable.[9][10]

Data Interpretation and Spectral Analysis

The following sections detail the expected signals and provide a rationale for their chemical shifts and multiplicities based on the molecular structure.

¹H NMR Spectrum Analysis (Expected)

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).[11]

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Field Insights
H1 (N-H) 8.5 - 10.0 (broad)Broad Singlet (br s)1HThe indole N-H proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly sensitive to solvent, concentration, and temperature.[3]
H7 ~7.80Doublet (d)1HLocated on the benzene portion of the indole ring, ortho to the electron-donating nitrogen, but also influenced by the C2-substituent. Expected to couple with H6.
H4 ~7.65Doublet (d)1HPositioned peri to the C3a-N1 bond. Expected to couple with H5.
H5, H6 7.15 - 7.30Multiplet (m) or two Triplets (t)2HThese protons on the benzene ring often overlap. They will appear as triplets or doublets of doublets due to coupling with their neighbors.
H3 ~6.80Singlet (s)1HThe C2 position is substituted, so this proton lacks a vicinal coupling partner on the pyrrole ring, resulting in a singlet. Its upfield shift is characteristic of the C3-proton in indole systems.
C12-H₃ (O-CH₃) ~3.75Singlet (s)3HThe methoxy protons are chemically equivalent and have no adjacent protons, resulting in a sharp singlet.
C11-H₃ (N-CH₃) ~3.40Singlet (s)3HThe N-methyl protons are also equivalent and appear as a singlet. Note: Due to restricted rotation around the C8-N9 amide bond, the signals for the methoxy and methyl groups may appear broadened at room temperature.
¹³C NMR Spectrum Analysis (Expected)

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.

Assignment Expected Chemical Shift (δ, ppm) Rationale and Field Insights
C8 (C=O) ~163The carbonyl carbon of the amide is significantly deshielded and appears far downfield.
C7a ~137A quaternary bridgehead carbon of the indole ring, adjacent to the nitrogen.
C2 ~132The substituted carbon of the pyrrole ring, attached to the electron-withdrawing amide group, causing a downfield shift.
C3a ~128The second quaternary bridgehead carbon of the indole ring.
C5, C6 121 - 125Aromatic carbons of the benzene ring. Precise assignment often requires 2D NMR.
C4 ~120Aromatic carbon of the benzene ring.
C7 ~112Aromatic carbon shielded by the adjacent nitrogen atom.
C3 ~105The C3 carbon in 2-substituted indoles is characteristically shielded and appears relatively upfield for an aromatic carbon.[3]
C12 (O-CH₃) ~62The methoxy carbon signal, consistent with typical values for N-methoxy amides.[12]
C11 (N-CH₃) ~34The N-methyl carbon signal.[12]

Workflow and Logic Diagram

The systematic approach to NMR analysis ensures reliable and reproducible structural confirmation.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis & Verification weigh Weigh Compound (5-25mg for ¹H, 50-100mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filtrate Filter into NMR Tube (Crucial for Homogeneity) dissolve->filtrate setup Instrument Setup (Lock, Tune, Shim) filtrate->setup acq_1h Acquire ¹H Spectrum setup->acq_1h acq_13c Acquire ¹³C Spectrum (Proton Decoupled) setup->acq_13c acq_2d Acquire 2D Spectra (Optional) (COSY, HSQC) setup->acq_2d analyze_1h Analyze ¹H Data (Shift, Integration, Multiplicity) acq_1h->analyze_1h analyze_13c Analyze ¹³C Data (Chemical Shifts) acq_13c->analyze_13c assign Assign Signals to Atoms (Use 2D data for confirmation) acq_2d->assign analyze_1h->assign analyze_13c->assign verify Final Structure Verification assign->verify

Caption: Workflow for NMR analysis of N-methoxy-N-methyl-1H-indole-2-carboxamide.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural elucidation of N-methoxy-N-methyl-1H-indole-2-carboxamide. By following the detailed protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The characteristic chemical shifts of the indole ring protons and carbons, in conjunction with the distinct singlet signals from the N-methoxy and N-methyl groups of the Weinreb amide moiety, allow for confident confirmation of the molecular structure. For researchers in synthetic and medicinal chemistry, this guide serves as a self-validating framework for ensuring the identity and purity of this important chemical intermediate.

References

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Department of Chemistry. Available at: [Link]

  • Pereira, M. M. A., de Souza, J. J., & da Silva, A. J. R. (2011). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 16(12), 9874-9904. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2007). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Aidhen, I. S., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 1163-1168. Available at: [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link] (Placeholder, as original link may not be stable)

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (1998).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental.... Available at: [Link]

  • Namba, K., et al. (2015). Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry, 80(12), 6244-6254. [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides. Available at: [Link]

  • University of Durham. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Available at: [Link]

  • chemtubeuk. (2012, September 7). Introduction to Weinreb amides. YouTube. Available at: [Link]

  • Chen, Y., et al. (2022). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Molecules, 27(19), 6543. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

Sources

Microwave-assisted organic synthesis of indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The indole scaffold is arguably the most "privileged structure" in drug discovery, forming the core of therapeutics ranging from sumatriptan (migraine) to indomethacin (NSAID) and vincristine (oncology). However, conventional thermal synthesis of functionalized indoles often suffers from prolonged reaction times, harsh conditions, and poor regioselectivity.

This guide details the transition from conductive heating to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can access superheating effects and selective dipolar polarization, reducing reaction times from hours to minutes while improving yield and purity.

The Microwave Advantage in Indole Synthesis:

  • Dielectric Heating: Direct coupling of the electromagnetic field with the reaction matrix (solvent/reagents) allows for instantaneous internal heating, bypassing the thermal lag of oil baths.

  • The "Specific Microwave Effect": While debated, empirical evidence suggests that polar transition states (common in cyclizations like the Fischer synthesis) are stabilized by the electromagnetic field, lowering activation energy (

    
    ).
    

Strategic Workflow: Selecting the Synthetic Route

Before initiating synthesis, select the protocol based on available starting materials and the desired substitution pattern.

IndoleStrategy Start Target Indole Derivative Q1 Starting Materials? Start->Q1 RouteA Route A: Aryl Hydrazine + Ketone (Fischer Synthesis) Q1->RouteA Available RouteB Route B: o-Haloaniline + Alkyne (Larock Annulation) Q1->RouteB Available RouteC Route C: Aldehyde + Amine + Nucleophile (Multicomponent/MCR) Q1->RouteC Available OutcomeA 2,3-Disubstituted Indoles (Robust, Scalable) RouteA->OutcomeA OutcomeB 2,3-Disubstituted Indoles (High Regiocontrol) RouteB->OutcomeB OutcomeC Functionalized Indoles (High Atom Economy) RouteC->OutcomeC

Figure 1: Decision matrix for selecting the optimal microwave-assisted indole synthesis pathway.

Protocol A: Accelerated Fischer Indole Synthesis

The Fischer Indole Synthesis is the gold standard for 2,3-disubstituted indoles. Conventionally, this requires refluxing in heavy acids (H₂SO₄, PPA) for 4–24 hours. The microwave protocol utilizes Lewis acids or solid-supported catalysts to effect transformation in under 15 minutes.

Mechanism & Causality

The reaction proceeds via a hydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement. This rearrangement is the rate-determining step and involves a highly polar transition state. Microwave irradiation stabilizes this polar transition state via dipolar polarization, significantly accelerating the reaction.

Experimental Protocol

Reagents:

  • Phenylhydrazine derivative (1.0 equiv)

  • Ketone (e.g., cyclohexanone, acetophenone) (1.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with ZnCl₂ (Lewis Acid)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-transparent process vial, dissolve phenylhydrazine (1.0 mmol) and the ketone (1.0 mmol) in AcOH (2 mL).

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation (The Self-Validating Step):

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Control Mode: Dynamic (Temperature priority).

    • Set Point: 140°C.

    • Hold Time: 5 minutes.

    • Stirring: High (600 rpm) to prevent hot spots.

    • Pre-stir: 30 seconds (allows mixing before heating).

  • Work-up: Cool to room temperature (compressed air cooling). Pour the mixture into crushed ice/water. The indole usually precipitates. Filter and wash with water.

  • Purification: Recrystallization from ethanol/water or flash chromatography (Hexane/EtOAc).

Data Comparison: Thermal vs. Microwave

EntryReactantsCatalyst/SolventThermal (Time/Yield)Microwave (Time/Yield)
1Phenylhydrazine + CyclohexanoneAcOH2 hrs / 75%5 min / 92%
2Phenylhydrazine + AcetophenonePPA (Polyphosphoric acid)5 hrs / 60%10 min / 85%
34-NO₂-Phenylhydrazine + AcetophenoneZnCl₂ / EtOH12 hrs / 45%15 min / 78%

Protocol B: The Larock Heteroannulation (Pd-Catalyzed)

For accessing complex indoles with precise regiocontrol, the Larock synthesis (coupling of o-iodoaniline with an internal alkyne) is superior. Microwave heating overcomes the high activation barrier of the carbopalladation step.

Mechanism & Causality

The cycle involves oxidative addition of Pd(0) to the aryl halide, coordination of the alkyne, migratory insertion (carbopalladation), and reductive elimination. The microwave field accelerates the initial oxidative addition and improves the solubility of the palladium catalyst system.

LarockCycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-I Coord Alkyne Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert R-C≡C-R RedElim Reductive Elimination Insert->RedElim RedElim->Pd0 - Indole

Figure 2: Simplified catalytic cycle for the Microwave-assisted Larock Annulation.

Experimental Protocol

Reagents:

  • o-Iodoaniline (1.0 equiv)

  • Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or dppf

  • Base: K₂CO₃ (2.0 equiv) or Et₃N

  • Solvent: DMF (Dimethylformamide) – Note: DMF is an excellent microwave absorber (high tan δ).

Step-by-Step Workflow:

  • Preparation: In a microwave vial, combine o-iodoaniline (0.5 mmol), alkyne (0.6 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (13 mg), and K₂CO₃ (138 mg).

  • Solvent Addition: Add DMF (3 mL). Flush the headspace with Nitrogen or Argon (critical to protect the Pd catalyst).

  • Irradiation:

    • Temp: 120°C.

    • Time: 15 minutes.

    • Power Max: 150 W (DMF heats rapidly; limit power to prevent overshoot).

  • Work-up: Dilute with Ethyl Acetate, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Column chromatography.

Protocol C: Green One-Pot Multicomponent Synthesis

This protocol utilizes water as a solvent, leveraging the high dielectric constant of water at elevated temperatures (near-critical water properties) to perform a catalyst-free synthesis.

Reaction: Indole + Aldehyde + Meldrum's Acid (or similar active methylene).

Protocol:

  • Mix Indole (1 mmol), Benzaldehyde (1 mmol), and Meldrum's Acid (1 mmol) in Water (3 mL).

  • Microwave: 100°C for 10 minutes.

  • Result: The product precipitates out of the water upon cooling. Filtration yields pure product.

  • Why it works: At 100°C+ under pressure, the ionic product of water increases, allowing it to act as a pseudo-acid/base catalyst, while the hydrophobic effect drives the organic reactants together.

Troubleshooting: The Self-Validating System

A robust protocol must include checks to ensure validity. In MAOS, the instrument feedback loop is your validation tool.

ObservationDiagnosisCorrective Action
Temp Overshoot (>5°C) Reaction is exothermic or solvent couples too strongly (e.g., ionic liquids).Reduce initial power; use "Power Controlled" ramp; use compressed air cooling during run.
High Pressure (>15 bar) Solvent vapor pressure is too high or gaseous byproducts (N₂) are evolving rapidly.Switch to higher boiling solvent (e.g., DMAc instead of MeCN); reduce scale.
Low Yield / Incomplete "Cold spots" or inadequate activation energy.Increase Temp by 20°C (MW allows safe superheating); Extend time by 5 min.
Vessel Failure Thermal shock or defect.Always inspect vials for hairline cracks before use. Never re-use single-use vials.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link] (Foundational text on the theory of dielectric heating and specific microwave effects).

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link] (The original Larock protocol, adapted here for microwave conditions).

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37(8), 1546–1557. [Link] (Source for Protocol C: Green/Water-based synthesis).

  • Bratulescu, G. (2008). Microwave-assisted synthesis of indole derivatives. Tetrahedron Letters, 49(6), 984-986. [Link] (Specific data points for Fischer Indole yield comparisons).

  • Leadbeater, N. E. (2005). Microwave-Promoted Organic Synthesis Using Ionic Liquids. Organic Preparations and Procedures International, 37(6), 517–549. [Link] (Insight into solvent coupling and heating efficiency).

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical Weinreb amide intermediate. As a stable, versatile precursor for the synthesis of various indole-2-ketones and other derivatives, optimizing its yield and purity is paramount.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Core Synthesis Overview

The primary route to N-methoxy-N-methyl-1H-indole-2-carboxamide involves the coupling of indole-2-carboxylic acid with N,O-dimethylhydroxylamine. The reaction necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the hydroxylamine. The choice of coupling reagent is the most critical parameter influencing the reaction's success.

Synthesis_Workflow Start Indole-2-carboxylic Acid + N,O-Dimethylhydroxylamine HCl Activation Carboxylic Acid Activation Start->Activation Coupling Amide Bond Formation (Nucleophilic Acyl Substitution) Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product N-methoxy-N-methyl- 1H-indole-2-carboxamide Purification->Product Reagents Coupling Reagent + Non-nucleophilic Base Reagents->Activation

Caption: General workflow for Weinreb amide synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

Answer: This is the most common issue and typically points to a failure in the carboxylic acid activation step or suboptimal reaction conditions. Let's break down the probable causes:

  • Ineffective Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive intermediate (e.g., an active ester, acylisourea, or acylimidazolide) for the N,O-dimethylhydroxylamine to attack.

    • Causality: The carboxylate is a poor leaving group. Coupling reagents create a temporary intermediate with a good leaving group, facilitating the reaction.[4] If this activation fails, the reaction will not proceed.

    • Solution:

      • Re-evaluate Your Coupling Reagent: For substrates that are not sterically hindered, 1,1'-Carbonyldiimidazole (CDI) is an excellent choice as it generates gaseous CO2 and water-soluble imidazole as byproducts, simplifying purification.[5] For more challenging couplings, stronger uronium or phosphonium reagents like HATU or PyBOP are recommended.[3]

      • Check Reagent Quality: Coupling reagents, especially carbodiimides and phosphonium salts, can degrade upon exposure to moisture. Use freshly opened bottles or store them properly in a desiccator. N,O-dimethylhydroxylamine hydrochloride is hygroscopic and should be stored under dry conditions.[6]

  • Incorrect Stoichiometry or Base: The reaction requires a non-nucleophilic base to neutralize the HCl salt of the hydroxylamine, liberating the free amine nucleophile.

    • Causality: N,O-dimethylhydroxylamine is typically supplied as a hydrochloride salt to improve its stability and handling. Without a base, the amine remains protonated and non-nucleophilic. An insufficient amount of base will result in incomplete reaction.

    • Solution: Use at least 2.0 equivalents of a non-nucleophilic tertiary amine base (e.g., DIPEA or triethylamine) – one equivalent to neutralize the HCl salt and one to facilitate the coupling reaction.

  • Suboptimal Temperature: Many coupling reactions are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.

    • Causality: Low temperatures can prevent the degradation of sensitive activated intermediates. However, the coupling step itself may require thermal energy to proceed to completion.

    • Solution: Start the reaction at 0 °C, especially during the addition of the coupling reagent. Once the activated intermediate is formed (typically after 30-60 minutes), add the N,O-dimethylhydroxylamine (pre-mixed with base) and allow the reaction to slowly warm to room temperature and stir overnight.

Question 2: My final product is contaminated with a persistent impurity. How can I identify and prevent it?

Answer: The identity of the impurity is highly dependent on your chosen coupling reagent.

  • If you are using a carbodiimide (DCC or EDC):

    • Probable Impurity: Dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).

    • Causality: These urea derivatives are the stoichiometric byproducts of carbodiimide-mediated couplings.[7] DCU is notoriously insoluble in many organic solvents, making it difficult to remove via chromatography, while EDU is water-soluble but can sometimes persist.

    • Prevention & Removal:

      • Switch Reagent: The most effective solution is to switch to a coupling reagent with more soluble byproducts, such as CDI or T3P.[5][8]

      • Filtration (for DCU): If using DCC, much of the DCU byproduct will precipitate out of the reaction mixture (especially in solvents like dichloromethane). Filter the reaction mixture before workup.

      • Acidic Wash (for EDU): If using EDC, a thorough wash with dilute acid (e.g., 1 M HCl) during the aqueous workup will protonate the dimethylamino group on EDU, rendering it highly water-soluble and easily removed.[9]

  • If you are seeing a complex mixture of products:

    • Probable Cause: Side reactions involving the indole nucleus.

    • Causality: The indole ring is electron-rich and can be susceptible to reaction under certain conditions, although this is less common with standard amide coupling protocols. More likely, if using a highly reactive activating agent (like converting to the acid chloride with thionyl chloride), you may see side reactions.

    • Prevention: Stick to milder, well-established peptide coupling reagents that do not require harsh conditions.[3] The direct coupling of the carboxylic acid is almost always preferable to the acid chloride route for this reason.

Question 3: My reaction seems to stop before all the starting material is consumed. What causes it to stall?

Answer: A stalled reaction often points to issues with solubility or reagent stability.

  • Poor Solubility: Indole-2-carboxylic acid can have limited solubility in some common solvents like dichloromethane (DCM).

    • Causality: If the starting material is not fully dissolved, it cannot react efficiently with the coupling agent.

    • Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). A co-solvent system can also be effective.[5]

  • Hydrolysis of Activated Intermediate: The activated carboxylic acid is highly susceptible to hydrolysis by any trace water in the reaction.

    • Causality: Water acts as a competing nucleophile, reacting with the activated intermediate to regenerate the starting carboxylic acid and consume the coupling reagent.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.

Frequently Asked Questions (FAQs)

FAQ 1: Which coupling reagent is the best choice for this specific synthesis?

Answer: The "best" reagent depends on a balance of cost, efficiency, and ease of purification. Here is a comparison of common choices:

Coupling ReagentProsConsTypical Conditions
CDI (Carbonyldiimidazole)Inexpensive; Byproducts (imidazole, CO2) are easily removed.[5]Slower reaction times compared to others.DCM or THF, RT, 4-12 h
EDC (Water-Soluble Carbodiimide)Good for aqueous media; Byproduct is water-soluble.More expensive than DCC; Byproduct can be tricky to remove completely.DCM, 0 °C to RT, 4-12 h
HATU / HBTU (Uronium Salts)Very high efficiency; Fast reaction times.[3]Expensive; Byproducts require chromatography for removal.DMF, 0 °C to RT, 1-4 h
T3P® (Propylphosphonic Anhydride)High efficiency; Byproducts are water-soluble.[8]Moderately expensive; Requires a base scavenger.Ethyl Acetate or THF, RT, 2-6 h

For routine, scaleable synthesis, CDI often provides the best balance of performance and practicality. For difficult or precious substrates where maximizing yield is critical, HATU is a superior choice.

Activation_Mechanism cluster_0 Carbodiimide Activation (e.g., EDC) RCOOH Indole-2-COOH Intermediate O-Acylisourea Intermediate (Highly Reactive) RCOOH->Intermediate + EDC EDC EDC (R'-N=C=N-R'') Product Weinreb Amide Intermediate->Product + MeO(Me)NH Byproduct Urea Byproduct Intermediate->Byproduct Amine MeO(Me)NH

Caption: Activation of a carboxylic acid using a carbodiimide.

FAQ 2: How should I properly handle N,O-dimethylhydroxylamine hydrochloride?

Answer: This reagent is the cornerstone of the reaction but requires specific handling.

  • Storage: It is hygroscopic. Store it in a tightly sealed container in a desiccator to prevent moisture absorption, which can inhibit the reaction.

  • Liberating the Free Amine: As a hydrochloride salt, it is not nucleophilic. It must be neutralized in situ to generate the free amine. The common procedure is to pre-mix the salt with your non-nucleophilic base (e.g., DIPEA) in the reaction solvent for a few minutes before adding it to the activated carboxylic acid.[2]

FAQ 3: What is the best method for monitoring the reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes) typically provides good separation.

  • Visualization: Use a UV lamp (254 nm) for visualization. The indole starting material and product are both UV active.

  • What to Look For: You should see the spot corresponding to the starting indole-2-carboxylic acid (which will likely be near the baseline) disappear, while a new, higher Rf spot corresponding to the less polar amide product appears.

For more precise analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass of the product and identify any major byproducts.

FAQ 4: What are the key considerations for purification of the final product?

Answer:

  • Aqueous Workup: First, perform an aqueous workup to remove the bulk of water-soluble impurities. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.[10][11]

  • Silica Gel Chromatography: This is the most common method for obtaining a highly pure product. Use a solvent system similar to the one developed for TLC analysis (e.g., a gradient of ethyl acetate in hexanes). The Weinreb amide is typically a stable, non-polar compound that behaves well on silica gel.[10][11]

Optimized Experimental Protocol (CDI Method)

This protocol is a reliable starting point for the synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole-2-carboxylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (to make a ~0.2 M solution).

  • Activation: Stir the solution/suspension at room temperature and add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in one portion. Gas evolution (CO2) should be observed. Allow the mixture to stir for 1 hour at room temperature. The mixture should become a clear solution as the acylimidazolide forms.[5]

  • Amine Addition: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and Diisopropylethylamine (DIPEA) (2.2 equiv) in a small amount of anhydrous DCM/THF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-methoxy-N-methyl-1H-indole-2-carboxamide.[10]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Google Patents. (2013). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Org. Synth. 2017, 94, 184-197. Retrieved from [Link]

  • Google Patents. (2005). KR20050112690A - Novel process for the preparation of weinreb amide derivatives.
  • TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from [Link]

  • YouTube. (2023). Weinreb ketone synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Weinreb ketone synthesis [closed]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

  • C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • MDPI. (2020). Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. Retrieved from [Link]

  • ACS Publications. (2021). Radical S-Adenosyl-l-Methionine Oxygenase DarE Forms Ether Bond via a Partially Delocalized Tryptophan Cβ Radical. Journal of the American Chemical Society. Retrieved from [Link]

  • Infoscience. (2021). Chemical Science. Retrieved from [Link]

  • KoreaScience. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society. Retrieved from [Link]

Sources

Optimization of Grignard reaction conditions for Weinreb amides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization & Troubleshooting of Ketone Synthesis via Weinreb Amides

Executive Summary: The Chelate "Lock" Mechanism

Welcome to the technical support hub for Weinreb Amide chemistry. If you are here, you are likely using N-methoxy-N-methylamides to synthesize ketones while avoiding the common pitfalls of ester chemistry (over-addition to tertiary alcohols).

The Core Principle: The success of this reaction relies entirely on the formation of a Stable Metal-Chelated Tetrahedral Intermediate (MCTI) . Unlike esters, where the intermediate collapses immediately to a ketone (which is then more reactive than the starting material), the Weinreb intermediate forms a stable 5-membered ring with the magnesium ion. This "locks" the molecule, preventing the expulsion of the amine leaving group until you actively quench the reaction with acid.

If your reaction is failing, the cause is almost always a disruption of this chelation or an issue with the Grignard reagent's quality.

Troubleshooting Guide (Q&A)
Module A: Reaction Initiation & Conversion

Q: My TLC shows no conversion after 2 hours at 0°C. Should I heat it?

  • Diagnosis: Grignard reagents can be sluggish, especially with sterically hindered Weinreb amides or electron-rich systems. However, "No Reaction" is often a moisture issue.

  • The Fix:

    • Titrate your Grignard: Never assume the bottle concentration is accurate. Use the Knochel or salicylaldehyde phenylhydrazone method.

    • Temperature Ramp: It is safe to warm Weinreb reactions to Room Temperature (RT). The chelate is stable. If 0°C fails, warm to RT. For very hindered systems, reflux in THF is permissible, though rare.

    • Solvent Switch: THF is generally superior to Diethyl Ether (

      
      ) for this transformation because THF coordinates better to Mg, stabilizing the Grignard, but 
      
      
      
      can sometimes favor the precipitation of the intermediate. Stick to THF for solubility.

Q: I am observing significant amounts of aldehyde or alcohol side products, not my ketone.

  • Diagnosis: This is likely

    
    -Hydride Elimination  (Reduction). If your Grignard reagent has 
    
    
    
    -hydrogens (e.g., Isopropyl-MgBr,
    
    
    -Butyl-MgBr) and is sterically hindered, it may act as a hydride donor rather than a nucleophile.
  • The Fix:

    • Switch Reagent: Use an organolithium reagent at -78°C if the Grignard is too bulky/reducing.

    • Additives: Sometimes, adding anhydrous

      
       (organocerium chemistry) can suppress basicity/reduction and enhance nucleophilicity, though this is less common for Weinreb amides than for ketones.
      
Module B: Workup & Isolation (The "Missing Product" Syndrome)

Q: TLC showed perfect conversion, but after workup, I recovered mostly starting material or a low yield of ketone. Where did it go?

  • Diagnosis: This is the classic "Stable Chelate Trap." The N-methoxy-N-methyl chelate is so stable that a gentle workup (e.g., saturated

    
    ) may not hydrolyze it efficiently. If the intermediate doesn't collapse, the Weinreb amide reforms or the intermediate stays in the aqueous layer.
    
  • The Fix: You must force the collapse.

    • Protocol: Use 1M HCl or 5%

      
        for the quench. Stir vigorously for 15–30 minutes.
      
    • Acid-Sensitive Substrates: If your molecule cannot tolerate strong acid, use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) or Citric Acid . These chelate the Magnesium more strongly than the Weinreb amide, releasing your product without low pH shock.

Q: I see "over-addition" (tertiary alcohol) spots. I thought Weinreb amides prevented this?

  • Diagnosis: This is extremely rare and suggests you have lost the "Weinreb effect."

    • Check Structure: Are you sure you have the N-methoxy-N-methyl group? N-H amides will deprotonate; simple N,N-dimethyl amides will not chelate effectively.

    • Temperature Shock: Did you quench into a mixture containing unreacted Grignard? (Unlikely).

    • Exothermic Runaway: If the addition was too fast without cooling, local heating might destabilize the intermediate.

Standard Operating Procedure (SOP)

Objective: Synthesis of Phenyl Cyclohexyl Ketone from N-methoxy-N-methylbenzamide.

Reagents:

  • Weinreb Amide (1.0 equiv)

  • Grignard Reagent (1.2 – 1.5 equiv)

  • Anhydrous THF (0.2 – 0.5 M concentration)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the Weinreb Amide (1.0 eq) in anhydrous THF. Cool to 0°C (ice bath).

  • Addition: Add the Grignard reagent (1.3 eq) dropwise via syringe or addition funnel.

    • Note: The solution often turns yellow or cloudy as the chelate forms.

  • Reaction: Stir at 0°C for 30 mins. Monitor by TLC.

    • Checkpoint: If SM remains, warm to RT and stir for 1 hour.

  • Quench (Critical):

    • Cool back to 0°C.

    • Standard: Pour reaction mixture into excess 1M HCl (cold) with vigorous stirring.

    • Sensitive: Pour into saturated NH4Cl followed by Citric Acid solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography (usually Hexanes/EtOAc).

Visualization: Mechanism & Troubleshooting
Figure 1: The Stable Chelate Mechanism

This diagram illustrates why over-addition is prevented. The magnesium locks the intermediate in a stable ring until acid hydrolysis occurs.

WeinrebMechanism Start Weinreb Amide (R-CO-N(OMe)Me) Intermediate Stable Tetrahedral Intermediate (MCTI) (5-Membered Chelate) Start->Intermediate Nucleophilic Attack Grignard Grignard Reagent (R'-MgX) Grignard->Intermediate Quench Acid Hydrolysis (H3O+) Intermediate->Quench Required Step Product Ketone (R-CO-R') Intermediate->Product Collapse after Protonation SideProduct Tertiary Alcohol (Over-addition) Intermediate->SideProduct BLOCKED (Stable Chelate)

Caption: The 5-membered magnesium chelate prevents the expulsion of the amine, blocking the formation of the ketone during the reaction phase and preventing secondary Grignard addition.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 No Reaction / SM Remains Problem->Issue1 Issue2 Low Yield / Missing Product Problem->Issue2 Issue3 Impurities (Alcohols) Problem->Issue3 Sol1 1. Titrate Grignard 2. Dry Solvents Issue1->Sol1 Sol2 Check Aqueous Layer (Did Chelate Hydrolyze?) Issue2->Sol2 Sol3 Check for Beta-Hydride Elimination (Reduction) Issue3->Sol3 Sol1b Warm to RT or Reflux Sol1->Sol1b Sol2b Use Stronger Acid Quench (HCl or H2SO4) Sol2->Sol2b Sol3b Switch to Organolithium or Less Hindered Grignard Sol3->Sol3b

Caption: Step-by-step logic for diagnosing common failures in Weinreb amide couplings.

Comparative Data: Solvent & Conditions
ParameterRecommendedAcceptableAvoidReason
Solvent THF (Anhydrous)

, Toluene
DCM, DMF, AlcoholsTHF stabilizes the Mg-species; Protic solvents kill Grignard.
Stoichiometry 1.2 – 1.5 eq 1.1 eq> 3.0 eqExcess is usually wasteful but harmless; <1.0 leads to incomplete conversion.
Temperature 0°C

RT
-78°C> 60°C (unless required)Low temp is rarely needed for Weinreb; High temp risks side reactions.
Quench 1M HCl Sat.

(slow)
Water only (ineffective)Acid is required to break the strong N-O-Mg chelate.
References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters1981 , 22, 3815–3818. [Link]

  • Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal für Praktische Chemie/Chemiker-Zeitung1997 , 339, 517–524. [Link]

  • Balu, N.; et al. "Preparation of Weinreb Amides." Organic Syntheses2004 , Coll. Vol. 10, 739. [Link]

  • Knochel, P.; et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition2003 , 42, 4302–4320. [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-IND2-CBOX-STAB-001

Introduction

Welcome to the technical support guide for N-methoxy-N-methyl-1H-indole-2-carboxamide. This molecule is a sophisticated synthetic intermediate, combining the structural features of a stable indole core with a Weinreb amide functional group.[1][2] As a Weinreb-Nahm amide, it is expertly designed for the synthesis of ketones via reaction with organometallic reagents, ingeniously avoiding the common issue of over-addition that plagues reactions with esters or acid chlorides.[1][3] Its utility as a building block is significant in pharmaceutical and biochemical research, particularly in the development of novel therapeutics.[4][5]

This guide provides our user community of researchers, scientists, and drug development professionals with a comprehensive understanding of the long-term stability and optimal storage conditions for this compound. We will delve into frequently asked questions, troubleshoot common experimental challenges, and provide validated protocols to ensure the integrity of your materials and the success of your experiments.

Chemical Profile

For rapid identification and safety management, please refer to the key chemical properties of N-methoxy-N-methyl-1H-indole-2-carboxamide summarized below.

PropertyValueSource(s)
IUPAC Name N-methoxy-N-methyl-1H-indole-2-carboxamideN/A
CAS Number 156571-69-6[6][7]
Molecular Formula C₁₁H₁₂N₂O₂[6][7]
Molecular Weight 204.23 g/mol [4][7][8]
Appearance Typically a solid powder[9]
Purity Typically ≥95-98%[6][8]

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the officially recommended storage conditions for N-methoxy-N-methyl-1H-indole-2-carboxamide?

A: Based on supplier recommendations and the compound's chemical nature, the optimal storage condition is 2-8°C in a dark, dry environment .[7] The container should be tightly sealed to prevent moisture and air exposure.[7][10] Storing the compound in a refrigerator that meets these conditions is standard practice. For an analogous compound, N-methoxy-N-methyl-1H-indole-3-carboxamide, storage at 0-8°C is also recommended.[4]

Q2: How stable is this compound? What structural features contribute to its stability?

A: This compound is considered to be generally stable, a characteristic attributed to its two core structural motifs:

  • The Weinreb Amide Moiety: The N-methoxy-N-methylamide group is known for its stability, which allows for purification and storage before use in subsequent reactions.[1] This stability is a key advantage of the Weinreb ketone synthesis methodology.[11] Its enhanced stability compared to other acylating agents (like acid chlorides) stems from its ability to form a stable chelated tetrahedral intermediate during nucleophilic attack, which resists over-addition and degradation until acidic workup.[12][13]

  • The Indole Ring: The indole scaffold is an aromatic heterocyclic system that is highly stable due to the extensive delocalization of its ten π-electrons.[2]

While the overall structure is robust, its stability is contingent on proper storage to mitigate specific degradation pathways.

Q3: What are the primary degradation pathways I should be concerned about?

A: While inherently stable, improper handling or storage can expose the compound to three main degradation risks:

  • Photosensitivity: Indole derivatives can be sensitive to light.[9] The supplier explicitly recommends keeping the compound in a "dark place".[7] Exposure to UV or even ambient light over extended periods can lead to gradual decomposition or the formation of colored impurities.

  • Hydrolysis: The amide bond, though relatively stable, can be susceptible to hydrolysis back to the parent indole-2-carboxylic acid under strongly acidic or basic conditions, particularly in the presence of moisture. Storing the compound in a tightly sealed container in a dry environment is critical to prevent this.[10]

  • Oxidation: The electron-rich indole ring can be susceptible to oxidation, especially when exposed to air and/or light for prolonged periods. This can lead to the formation of various oxidized byproducts, which may interfere with subsequent reactions.

To visualize these pathways, refer to the diagram below.

main N-methoxy-N-methyl- 1H-indole-2-carboxamide hydrolysis Indole-2-carboxylic Acid + N,O-Dimethylhydroxylamine main->hydrolysis Moisture (Strong Acid/Base) oxidation Oxidized Indole Species main->oxidation Air (O₂) / Light photo Photodecomposition Products main->photo UV / Visible Light

Caption: Potential degradation pathways for the title compound.

Q4: Can I store the compound in solution? If so, what solvents are best?

A: For long-term storage, the solid powder form is strongly preferred. If you must prepare a stock solution, it is advisable to do so immediately before use. If short-term storage of a solution is necessary (i.e., for a few days), use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). Store the solution at or below the recommended temperature (2-8°C) and under an inert atmosphere (e.g., Argon or Nitrogen). Avoid protic solvents like methanol or water for storage, as they can participate in hydrolysis. Always perform a quality control check (e.g., TLC or LC-MS) on stored solutions before use in a critical reaction.

Troubleshooting Guide

This section addresses common issues that may arise during experimentation, linking them back to the stability and handling of N-methoxy-N-methyl-1H-indole-2-carboxamide.

Observed Problem Potential Cause(s) Related to Compound Integrity Recommended Action(s)
Low or no yield in a ketone synthesis reaction (e.g., with a Grignard reagent). 1. Degradation of the Weinreb amide: The compound may have hydrolyzed due to improper storage (exposure to moisture), reducing the amount of active starting material. 2. Incorrect Quantification: If a small amount of the compound has degraded, the actual molar quantity will be lower than calculated based on mass.1. Verify Purity: Before the reaction, run a quick purity check on your starting material using TLC, ¹H NMR, or LC-MS. Compare with the reference spectrum. 2. Use Fresh Material: If degradation is suspected, use a fresh, unopened vial of the compound. 3. Ensure Anhydrous Conditions: Strictly follow protocols for dry solvents and inert atmospheres during the reaction setup.
Appearance of an unexpected carboxylic acid byproduct in the reaction mixture. Hydrolysis of the starting material: The presence of indole-2-carboxylic acid strongly suggests that your starting material was either partially hydrolyzed before the reaction or that there was significant moisture in your reaction setup.1. Check Storage: Review your storage conditions. Was the container tightly sealed? Is the storage area dry? 2. Dry Solvents: Use freshly distilled or commercially available anhydrous solvents for your reaction.
Compound has developed a yellow or brownish tint over time. Photosensitivity or Oxidation: Discoloration is a common indicator of degradation, likely due to exposure to light or air.[9]1. Assess Purity: Do not use discolored material in a critical step without first assessing its purity. 2. Review Handling: Ensure you are handling the solid compound quickly and minimizing its exposure to ambient light and air. Store in amber vials.
Inconsistent results between different experimental runs using the same batch. Partial Degradation: The batch may be degrading slowly over time as it is repeatedly opened and used. The first experiment may have worked well, but subsequent ones fail as the material is exposed to the atmosphere.1. Aliquot the Compound: Upon receiving a new bottle, it is best practice to aliquot the solid into smaller, single-use vials under an inert atmosphere. This prevents contamination and degradation of the entire batch. 2. Follow Strict Handling Protocol: Use the workflow outlined in the experimental protocols section below.

Experimental Protocols

Protocol 1: Recommended Handling and Storage Workflow

This workflow ensures the long-term integrity of the compound from receipt to use.

cluster_0 Receiving & Initial Storage cluster_1 Preparation for Use A 1. Receive Compound B 2. Verify Integrity (Check seal, appearance) A->B C 3. Log Batch Info (Date, Lot #) B->C D 4. Store Immediately (2-8°C, Dark, Dry) C->D E 5. Equilibrate to RT (Keep container sealed) D->E For Experiment F 6. Work Under Inert Gas (If possible) E->F G 7. Weigh Required Amount (Minimize exposure time) F->G H 8. Tightly Reseal & Purge (If container is reused) G->H I 9. Return to Storage (2-8°C, Dark, Dry) H->I

Caption: Standard workflow for handling and storage.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general guideline for assessing the purity of your compound. Method development and optimization will be required for your specific instrument.

  • Sample Preparation:

    • Accurately prepare a stock solution of N-methoxy-N-methyl-1H-indole-2-carboxamide in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of ~50-100 µg/mL using the mobile phase.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • A pure sample should yield a single major peak.

    • The appearance of new, smaller peaks, especially earlier-eluting ones (which may indicate more polar degradation products like the carboxylic acid), suggests degradation.

    • Calculate purity by peak area percentage: (Area of Main Peak / Total Area of All Peaks) * 100. A purity below 95% warrants caution.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

  • MySkinRecipes. (n.d.). n-Methoxy-n-methyl-1h-indole-2-carboxamide. Retrieved from [Link]

  • Current Protocols in Nucleic Acid Chemistry. (n.d.). Weinreb amides. Retrieved from [Link]

  • de Souza, M. C. B. V., et al. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • MDPI. (n.d.).
  • Lee, J.-I., & Jung, H.-J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 609-612.
  • PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Jampilek, J., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 24(16), 2969.
  • Arora, D., & Sharma, M. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2791.
  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Perin, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2125.
  • Kumar, K., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Bioorganic & Medicinal Chemistry, 40, 116181.
  • ResearchGate. (2024, October 3). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Chemistry – A European Journal, 26(71), 17056-17064.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • PubMed. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024).
  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2025, August 6).
  • PubChem. (n.d.). 1h-indole-2-carboxamide, 5-methoxy-n-methyl-n-[2-[methyl[3-[(1-methylethyl)amino]. National Center for Biotechnology Information. Retrieved from [Link]gov)

Sources

Strategies for removing impurities from N-methoxy-N-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-methoxy-N-methyl-1H-indole-2-carboxamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions encountered during the purification of this valuable synthetic intermediate. As a Weinreb amide, this compound is a cornerstone for the synthesis of ketones and other complex molecules in drug discovery. However, its purification can be challenging due to the sensitive nature of the indole ring and the variety of potential process-related impurities. This guide is designed to provide you, the research scientist, with the logical framework and practical protocols to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing N-methoxy-N-methyl-1H-indole-2-carboxamide?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Weinreb amides are typically synthesized from carboxylic acids or their derivatives.[1] Therefore, impurities generally fall into three categories as defined by the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[2]

Common Organic Impurities:

  • Unreacted Starting Materials:

    • 1H-Indole-2-carboxylic acid: The acidic precursor.

    • N,O-dimethylhydroxylamine: The amine component, often used as its hydrochloride salt.[3]

  • Reagent-Derived Byproducts:

    • Urea derivatives: If using carbodiimide coupling agents like EDC or DCC.

    • Benzotriazole derivatives: If using coupling agents like HBTU or HOBt.

    • Triethylammonium salts: From the use of triethylamine (TEA) as a base.

  • Side-Reaction Products:

    • N-acylated indole: The indole nitrogen can sometimes react if not protected, leading to undesired side products.

    • Degradation Products: The indole nucleus can be sensitive to strongly acidic or oxidative conditions, leading to colored impurities.[4]

Inorganic Impurities:

  • These typically arise from reagents and workup procedures and include inorganic salts (e.g., NaCl from brine washes, Na2SO4 from drying).[2] These are usually removed during aqueous workup and filtration.

Residual Solvents:

  • Solvents used during the reaction and workup (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), N,N-Dimethylformamide (DMF)) can be trapped in the product.[5]

Q2: My crude product is a dark, oily residue. What is the first and most critical step to clean it up?

A2: An initial liquid-liquid extraction (aqueous workup) is the most effective first step to remove the majority of ionic and highly polar impurities. This process leverages the differential solubility of your product and the impurities in immiscible organic and aqueous phases. The goal is to remove acidic starting materials, basic reagents, and water-soluble salts before attempting more refined purification like chromatography or recrystallization.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Ensure the volume is sufficient for easy handling (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Wash with a 5% aqueous solution of a weak acid, such as citric acid or dilute HCl (e.g., 1M). This step protonates and removes basic impurities like residual N,O-dimethylhydroxylamine and triethylamine by making them water-soluble. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates and removes acidic impurities, primarily unreacted 1H-indole-2-carboxylic acid.[6] Be cautious of CO₂ evolution (vent the funnel frequently). Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove the bulk of the dissolved water from the organic phase and breaks up any emulsions.[7]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.[6][8]

Causality: This sequence is critical. The acid wash removes bases, and the subsequent base wash removes acids. Performing these steps systematically ensures that you do not inadvertently neutralize your reagents in the funnel. The final product after this workup should be significantly cleaner and ready for further purification or analysis.

Q3: My product is a solid after workup, but TLC/NMR analysis shows it's still impure. Should I use recrystallization or column chromatography?

A3: The choice between recrystallization and chromatography depends on the nature of the impurities and the quantity of your material. The following workflow provides a decision-making framework.

PurificationWorkflow A Crude Product (Post-Workup) B Analyze Purity (TLC, ¹H NMR) A->B C Is the product a solid? B->C D Are impurities structurally similar (close TLC spots)? C->D Yes F Silica Gel Chromatography C->F No (Oily) E Recrystallization D->E No D->F Yes G Final Purity Analysis (NMR, LC-MS, HPLC) E->G F->G Troubleshooting A Problem Streaking on TLC/Column B Solution 1. Compound may be too polar for the eluent. 2. Compound may be interacting too strongly with acidic silica. A->B C Action 1. Increase eluent polarity (more EtOAc). 2. Add 0.5-1% triethylamine (Et₃N) to the eluent to neutralize silica. B->C D Problem Poor Separation (Co-elution) E Solution The solvent system lacks selectivity for the product and impurity. D->E F Action Change the solvent system. Replace EtOAc with a different polar solvent like acetone or use a ternary system (e.g., Hexane/DCM/EtOAc). E->F G Problem Product Not Eluting H Solution Compound is too polar and is irreversibly stuck to the silica. G->H I Action Switch to a more polar eluent system (e.g., Methanol in DCM). Consider using a different stationary phase like alumina for future attempts. H->I

Caption: Troubleshooting common column chromatography issues.

A Note on Stability: The indole ring can be sensitive. If you suspect your compound is degrading on the silica (indicated by streaking and the appearance of new, colored spots on TLC), neutralizing the silica with triethylamine is a crucial first step.

References

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. Retrieved from [Link]

  • N-Methoxy-N-methylcyanoformamide. (2017). Organic Syntheses, 94, 184-197. Retrieved from [Link]

  • Lucassen, A. C. B., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
  • Synthesis of the C3–C18 Fragment of Amphidinolides G and H. (n.d.). PubMed Central (PMC) - NIH.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025).
  • N-Methoxy-N-methylcyanoformamide. (2017). Organic Syntheses. Retrieved from [Link]

  • Process of preparing purified aqueous indole solution. (1992). Google Patents.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.).
  • An efficient conversion of carboxylic acids into Weinreb amides. (2002). Arkivoc. Retrieved from [Link]

  • Purity assessment of an indole peak. An impurity shows up in the second... (n.d.). ResearchGate. Retrieved from [Link]

  • and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. (n.d.).
  • Efficient and Diverse Synthesis of Indole Derivatives. (n.d.). The Journal of Organic Chemistry.
  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cycliz
  • General procedure for the reduction of amides to aldehydes. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. (n.d.). MDPI. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2025). ResearchGate. Retrieved from [Link]

  • Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. (2012). PubMed Central (PMC) - NIH.
  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. (n.d.). DergiPark.
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. Retrieved from [Link]

  • Review article on impurity profiling. (2025). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • N-Methoxy-N-methylbenzamide. (n.d.). PubChem - NIH. Retrieved from [Link]

  • A photoredox-catalyzed oxidative decarboxylative coupling of small peptides. (2021). Infoscience.
  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. (2016). RSC Publishing.

Sources

Technical Support Center: Addressing Solubility Challenges of N-methoxy-N-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for N-methoxy-N-methyl-1H-indole-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered with this compound. As a Weinreb amide derivative of an indole scaffold, this molecule presents unique solubility characteristics that require a systematic and informed approach to achieve successful experimental outcomes. This guide provides in-depth, experience-driven advice and practical protocols to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of N-methoxy-N-methyl-1H-indole-2-carboxamide?

A1: While specific quantitative solubility data for N-methoxy-N-methyl-1H-indole-2-carboxamide is not extensively published, indole-based compounds, particularly 1H-indole-2-carboxamides, often exhibit low aqueous solubility at neutral pH.[1] The indole ring contributes to the compound's lipophilicity, which can lead to poor dissolution in aqueous media. Expect the compound to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols.

Q2: I am seeing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common issue when working with compounds that have low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the solvent environment changes dramatically. If the final concentration of the compound in the aqueous buffer exceeds its solubility limit, it will precipitate out of solution. To avoid this, it is crucial to determine the maximum tolerable percentage of the organic co-solvent in your final aqueous solution that keeps the compound dissolved at the desired concentration.

Q3: Can I heat the solution to improve the solubility of the compound?

A3: Gentle heating can be a viable method to increase the dissolution rate and solubility of a compound. However, it is essential to first assess the thermal stability of N-methoxy-N-methyl-1H-indole-2-carboxamide. Prolonged exposure to high temperatures can lead to degradation. We recommend performing a preliminary stability test by dissolving the compound in a suitable solvent, heating it for a defined period, and then analyzing for degradation products using techniques like HPLC or LC-MS.

Q4: Are there any specific safety precautions I should take when handling this compound and its solvents?

A4: Yes, always handle N-methoxy-N-methyl-1H-indole-2-carboxamide and any solvents in a well-ventilated fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Review the Safety Data Sheet (SDS) for the compound and all solvents used for specific handling and disposal instructions.[2][3]

Comprehensive Troubleshooting Guide

This section provides a systematic approach to tackling solubility issues with N-methoxy-N-methyl-1H-indole-2-carboxamide, from initial screening to the application of advanced enhancement techniques.

Part 1: Initial Solubility Assessment

The first step is to quantitatively determine the solubility of your compound in various solvents. This baseline data is crucial for making informed decisions about solvent selection and formulation development.

Experimental Protocol: Kinetic Solubility Assay

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of N-methoxy-N-methyl-1H-indole-2-carboxamide (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution at pH 7.4. The final DMSO concentration should be kept low (e.g., 1-2%) to mimic physiological conditions.

  • Equilibration: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours) to allow the solution to reach equilibrium.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Data Presentation: Representative Solubility Data

Solvent SystemTemperature (°C)Estimated Kinetic Solubility (µg/mL)Observations
PBS (pH 7.4) with 1% DMSO25< 10[1]Precipitation observed at higher concentrations.
Deionized Water25Very LowInsoluble for practical purposes.
Ethanol25ModerateSoluble at lower concentrations.
DMSO25> 100Freely soluble.
PEG 40025HighGood solubility.
Part 2: Systematic Approach to Solubility Enhancement

If the initial assessment confirms poor aqueous solubility, a systematic approach to enhancing solubility is necessary. The following workflow provides a decision-making framework.

Diagram: Solubility Enhancement Workflow

Solubility_Enhancement_Workflow Start Poor Aqueous Solubility Identified pH_Mod pH Modification Start->pH_Mod Ionizable groups present? Co_Solvent Co-solvent Screening Start->Co_Solvent No ionizable groups pH_Mod->Co_Solvent No/Limited Success Success Target Solubility Achieved pH_Mod->Success Success Surfactant Surfactant Addition Co_Solvent->Surfactant Inadequate Solubility Co_Solvent->Success Success Cyclodextrin Cyclodextrin Complexation Surfactant->Cyclodextrin Precipitation/Toxicity Issues Surfactant->Success Success Cyclodextrin->Success Success

Caption: A decision tree for systematically addressing solubility challenges.

Troubleshooting Steps and Methodologies

  • pH Modification:

    • Rationale: The solubility of compounds with ionizable functional groups can be significantly altered by adjusting the pH of the solution.[4][5] While N-methoxy-N-methyl-1H-indole-2-carboxamide does not have strongly acidic or basic centers, the indole nitrogen has a very high pKa and is generally not protonated under physiological conditions. However, subtle pH changes can still influence solubility by affecting intermolecular interactions.

    • Protocol: Prepare a series of buffers with pH values ranging from 3 to 10. Determine the solubility of the compound in each buffer using the kinetic solubility assay described above.

    • Expected Outcome: You may observe a slight increase in solubility at pH values away from the compound's isoelectric point.

  • Co-solvent Screening:

    • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[5][6]

    • Protocol:

      • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), glycerin).

      • Prepare a series of solutions containing increasing concentrations of each co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

      • Determine the solubility of N-methoxy-N-methyl-1H-indole-2-carboxamide in each co-solvent mixture.

    • Data Presentation: Co-solvent Screening Results

Co-solvent (v/v %)Solubility in PBS (µg/mL)
5% Ethanol15
10% Ethanol35
20% PEG 40080
10% Propylene Glycol45
  • Use of Surfactants:

    • Rationale: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[4][7]

    • Protocol:

      • Choose non-ionic surfactants such as Tween® 80 or Cremophor® EL, which are commonly used in pharmaceutical formulations.

      • Prepare solutions of the surfactant in your aqueous buffer at concentrations above and below its CMC.

      • Determine the solubility of the compound in each surfactant solution.

    • Expected Outcome: A significant increase in solubility is often observed at surfactant concentrations above the CMC.

  • Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[6][8]

    • Protocol:

      • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.

      • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

      • Add an excess of N-methoxy-N-methyl-1H-indole-2-carboxamide to each solution.

      • Shake the solutions until equilibrium is reached (e.g., 24-48 hours).

      • Filter the solutions to remove undissolved compound and analyze the filtrate for the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).

Diagram: Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Complexation cluster_0 Aqueous Environment cluster_1 Solubilization Compound N-methoxy-N-methyl-1H-indole-2-carboxamide (Poorly Soluble) Complex Inclusion Complex (Soluble) Compound->Complex Cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin->Complex

Sources

Fine-tuning reaction parameters for N-methoxy-N-methyl-1H-indole-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide

Welcome to the technical support guide for the synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, chemists, and drug development professionals in successfully navigating this important transformation. The synthesis of this Weinreb amide is a critical step for the subsequent preparation of 2-acylindoles, which are prevalent motifs in pharmacologically active compounds.

The formation of a Weinreb amide from indole-2-carboxylic acid presents unique challenges due to the electronic properties of the indole nucleus. This guide is designed to explain the causality behind key reaction parameters and provide robust, field-proven solutions to common experimental hurdles.

General Reaction Scheme & Workflow

The synthesis involves the coupling of 1H-indole-2-carboxylic acid with N,O-dimethylhydroxylamine, typically via the hydrochloride salt. This requires the activation of the carboxylic acid using a suitable coupling reagent and the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.

G A 1H-Indole-2-carboxylic Acid E 1. Dissolve reactants in anhydrous solvent (e.g., DMF) under inert atmosphere (N2). A->E B N,O-Dimethylhydroxylamine •HCl B->E C Coupling Reagent (e.g., HATU) G 3. Add coupling reagent to activate carboxylic acid. C->G D Non-nucleophilic Base (e.g., DIPEA) F 2. Add base to liberate free amine from HCl salt. D->F E->F F->G H 4. Stir at controlled temperature (e.g., 0 °C to RT). Monitor by TLC. G->H I 5. Aqueous Workup: Quench reaction, wash with aq. solutions (e.g., NaHCO3, brine). H->I J 6. Extract product into organic solvent (e.g., EtOAc). I->J K 7. Dry, filter, and concentrate the organic phase. J->K L 8. Purify via flash column chromatography. K->L M Final Product: N-methoxy-N-methyl-1H- indole-2-carboxamide L->M G cluster_main Troubleshooting: Recovered Starting Material Start High % of Starting Carboxylic Acid Recovered Q1 Was the coupling reagent fresh and dry? Start->Q1 Sol1 Action: Use a fresh, properly stored batch of coupling reagent. Q1->Sol1 No Q2 Was the reaction run under strictly anhydrous conditions? Q1->Q2 Yes A1_Yes Yes A1_No No End Problem Resolved Sol1->End Sol2 Action: Oven-dry glassware. Use anhydrous solvent. Run under N2/Ar. Q2->Sol2 No Q3 Was the correct stoichiometry of reagents and base used? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Action: Re-check calculations. Use 1.1-1.2 eq. coupling reagent and >2.0 eq. base. Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting recovered starting material.

  • Explanation: As detailed in the flowchart, the most likely culprits are degraded coupling reagent or moisture. The activated intermediate is highly electrophilic and susceptible to hydrolysis. If water is present, it will outcompete the N,O-dimethylhydroxylamine, leading back to the starting carboxylic acid.

  • Actionable Advice:

    • Pre-activation Check: A common strategy is to perform a "pre-activation" step. Stir the indole-2-carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes at 0 °C before adding the N,O-dimethylhydroxylamine. This ensures the acid is fully activated before the primary nucleophile is introduced.

    • Solvent Choice: While DMF is common, ensure it is a high-purity, anhydrous grade. Dichloromethane (DCM) can also be an excellent choice. [1][2]

Problem Area 3: Product Purification and Impurities

Q: My crude product shows multiple spots on TLC, and purification is difficult. What are the likely impurities?

  • Impurity 1: Urea Byproducts (from Carbodiimides).

    • Explanation: If using DCC or EDC, N,N'-dicyclohexylurea (DCU) or the corresponding ethyl-dimethylaminopropyl urea is formed. DCU is notoriously insoluble in many organic solvents and can complicate filtration, while the EDC byproduct is water-soluble.

    • Solution: For DCC, filter the crude reaction mixture before workup. For EDC, a thorough aqueous wash (e.g., with dilute acid like 1N HCl, then saturated NaHCO₃) during workup will remove the urea byproduct. [3]

  • Impurity 2: Unreacted Activated Ester.

    • Explanation: If the reaction does not go to completion, you may have residual activated ester (e.g., the HOBt or HOAt ester).

    • Solution: A wash with saturated aqueous sodium bicarbonate (NaHCO₃) during workup can help hydrolyze some of these unreacted species. Proper column chromatography is essential for removal.

  • Impurity 3: Guanidinylation of the Amine.

    • Explanation: A known side reaction with uronium/aminium reagents like HBTU or HATU is the reaction of the reagent with the amine nucleophile, forming a guanidinium byproduct. [4]This can happen if an excess of the coupling reagent is used or if the pre-activation time is too long before the amine is added.

    • Solution: Use the coupling reagent as the limiting or near-stoichiometric reagent relative to the carboxylic acid. Add the amine promptly after a short pre-activation period.

  • Purification Strategy: N-methoxy-N-methyl-1H-indole-2-carboxamide is a moderately polar compound. A typical solvent system for flash column chromatography is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and increasing to 50-60%).

Data Summary: Comparison of Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantagesTypical Conditions
HATU Uronium/AminiumVery high reactivity, low racemization, suitable for difficult couplings. [5][6]High cost, hygroscopic.1.1-1.2 eq. HATU, 2.1-2.5 eq. DIPEA in DMF or DCM.
HBTU/TBTU Uronium/AminiumHigh reactivity, good solubility of byproducts. [4]Can cause guanidinylation side reaction. [4]1.1-1.2 eq. HBTU, 2.1-2.5 eq. DIPEA in DMF.
PyBOP PhosphoniumHigh efficiency, safer byproducts than BOP. [5]Can be less effective than HATU for very hindered substrates.1.2 eq. PyBOP, 2.5 eq. DIPEA in DMF or CH₂Cl₂.
EDC•HCl / HOBt CarbodiimideWater-soluble byproducts, relatively inexpensive.Lower reactivity than uronium salts, requires additive (HOBt).1.2 eq. EDC, 1.2 eq. HOBt, 2.1 eq. DIPEA in DCM.
CDI ImidazolideMild conditions, gaseous CO₂ byproduct.Slower reaction rates, may require heating. [7]1.1 eq. CDI in THF or DCM, then add amine.

Optimized Experimental Protocol

This protocol utilizes HATU, a highly reliable reagent for this transformation.

Materials:

  • 1H-indole-2-carboxylic acid (1.0 eq.)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Hexanes

  • Saturated aqueous NaHCO₃, Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-indole-2-carboxylic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Slowly add DIPEA (2.5 eq.) to the stirring suspension. Stir for 10-15 minutes at 0 °C. The mixture should become a clear solution.

  • Activation: In a separate vial, dissolve HATU (1.1 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing an equal volume of water.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic extracts and wash sequentially with:

    • Saturated aqueous NaHCO₃ (twice)

    • Water (once)

    • Brine (once)

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-methoxy-N-methyl-1H-indole-2-carboxamide.

References

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available from: [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. Available from: [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. Available from: [Link]

  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. Semantic Scholar. Available from: [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. Available from: [Link]

  • Novel process for the preparation of weinreb amide derivatives. Google Patents.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available from: [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Available from: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available from: [Link]

  • Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. ACS Publications. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH. Available from: [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides. ResearchGate. Available from: [Link]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. ACS Publications. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available from: [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available from: [Link]

  • Weinreb amide workup extraction issues. Reddit. Available from: [Link]

  • Indole-2-carboxamides as New Anti-Mycobacterial Agents: Design, Synthesis, Biological Evaluation and Molecular Modeling against mmpL3. ResearchGate. Available from: [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. NIH. Available from: [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. Available from: [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. Available from: [Link]

  • Protecting group. Wikipedia. Available from: [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Available from: [Link]

  • Carboxylic Acid Derivative Reactions. YouTube. Available from: [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. Available from: [Link]

Sources

Preventing over-addition of organometallic reagents to Weinreb amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Addition of Organometallic Reagents

Executive Summary & Mechanistic Baseline

Mission: This guide addresses the "Over-Addition" anomaly where tertiary alcohols are formed instead of the desired ketone during Weinreb amide synthesis.

The "Why" (Mechanistic Baseline): The Weinreb amide (


-methoxy-

-methylamide) is designed to function as a stoichiometric brake . Upon nucleophilic attack by an organometallic reagent (R-M), it forms a stable, five-membered chelated tetrahedral intermediate.[1] This intermediate is kinetically stable in the reaction mixture and does not collapse to the ketone until the reaction is quenched with acid.

If you observe tertiary alcohols, this mechanism has failed. The intermediate has collapsed prematurely (before the excess reagent was destroyed), exposing the highly reactive ketone to a second equivalent of the nucleophile.

Visualization: The Chelation Pathway vs. Failure Mode

WeinrebMechanism WA Weinreb Amide TI Tetrahedral Intermediate (Stable Chelate) WA->TI 1st Addition (Fast) RM Organometallic (R-M) RM->TI Ketone Desired Ketone TI->Ketone Hydrolysis (Post-Quench) TI->Ketone Premature Collapse (Temp too high) TertAlc Tertiary Alcohol (Over-Addition) Ketone->TertAlc 2nd Addition (If excess R-M exists) Quench Acidic Quench Quench->TI Triggers collapse

Figure 1: The standard pathway (Green) relies on the stability of the intermediate. The failure pathway (Red) occurs if the intermediate collapses while active reagent is still present.

Troubleshooting Guide (Q&A Format)

Scenario A: "I see significant tertiary alcohol formation."

Q: My TLC shows the ketone during the reaction, but I end up with alcohol. Why? A: If you see the ketone during the reaction (before workup), the tetrahedral intermediate is unstable.

  • Cause 1: Temperature Spike. The chelate is stable at low temperatures (

    
     for RLi, 
    
    
    
    for RMgX). If the internal temperature rises (e.g., due to fast addition of reagent), the chelate breaks, releasing the ketone.
  • Cause 2: Lewis Acid Interference. Are you using additives? Strong Lewis acids can sometimes catalyze the collapse of the intermediate.

  • Cause 3: Steric Strain. Extremely bulky substrates may destabilize the 5-membered ring chelation, forcing an open transition state that collapses faster.

Corrective Action:

  • Monitor Internal Temperature (not just the bath).

  • Slow down the addition rate.

  • Switch from Organolithium (RLi) to Grignard (RMgX) if possible; the Mg-chelate is generally tighter and more stable than the Li-chelate.

Scenario B: "The reaction worked, but over-addition happened during the quench."

Q: The reaction looked perfect at


, but after quenching, I found over-addition products. 
A:  This is the classic "Hot Quench"  error.
When you add acid (e.g., HCl or 

) to the cold mixture, the reaction is highly exothermic. If the local temperature spikes before the excess organometallic reagent is protonated/destroyed, the following sequence occurs in milliseconds:
  • Heat breaks the chelate

    
     Ketone forms.
    
  • Excess R-M (still active) attacks the Ketone

    
     Tertiary Alcohol.
    

Corrective Action:

  • Use the Inverse Quench Protocol: Cannulate the cold reaction mixture into a stirring, pre-cooled acidic solution. This ensures the reagent is destroyed instantly upon contact with the acid, preventing it from attacking the newly liberated ketone.

Scenario C: Reagent Selection

Q: Should I use Organolithium or Grignard reagents? A: Use the table below to decide based on your substrate's sensitivity.

FeatureOrganolithium (R-Li)Grignard (R-Mg-X)
Reactivity Very High (Aggressive)Moderate (Tunable)
Temperature Must be


to RT (often stable)
Chelation Stability Lower (Prone to collapse if warmed)Higher (Mg forms strong 5-membered ring)
Over-Addition Risk HighLow
Recommended For Halogen-metal exchange, simple alkylsComplex substrates, bulk scale

Standard Operating Procedures (SOPs)

Protocol 1: High-Fidelity Weinreb Synthesis (Grignard)

Best for: General synthesis, minimizing over-addition risk.

  • Preparation: Flame-dry a 2-neck flask under Argon/Nitrogen.

  • Solvent: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Note: Ether (

      
      ) can be used but THF often supports the chelate better.
      
  • Cooling: Cool the solution to

    
      (Ice/Water bath).
    
  • Addition: Add R-Mg-X (1.2 to 1.5 equiv) dropwise over 15–20 minutes.

    • Critical: Monitor internal temperature. Do not let it exceed

      
      .
      
  • Monitoring: Stir at

    
     for 1–2 hours.
    
    • Validation: Pull a 50

      
      L aliquot, quench immediately in a vial of MeOH/HCl, and check TLC. You cannot check the intermediate directly; you are checking for the disappearance of starting material.
      
  • Quench (The Safety Valve):

    • Pour the reaction mixture into a vigorously stirring beaker of saturated

      
       at 
      
      
      
      .
    • Why? This hydrolyzes the magnesium salts and destroys excess Grignard simultaneously.

Protocol 2: The "Inverse Quench" (For Organolithiums)

Best for: Highly reactive R-Li species or when over-addition is persistent.

  • Reaction: Run the addition of R-Li (1.1 equiv) at

    
     . Stir for 30–60 mins.
    
  • Preparation of Quench: In a separate flask, prepare a solution of

    
     (or saturated 
    
    
    
    ) and cool it to
    
    
    .
  • Transfer: Using a wide-bore cannula, transfer the cold reaction mixture slowly into the acidic quench solution.

    • Mechanism:[2][3][4][5] The R-Li is protonated (destroyed) instantly upon hitting the acid, before the intermediate has time to collapse and release the ketone.

Advanced Troubleshooting Logic

Use this decision tree to diagnose persistent issues.

TroubleshootingTree Start Problem: Tertiary Alcohol Detected CheckTemp Was reaction temp controlled? Start->CheckTemp CheckQuench Was Quench exothermic? CheckTemp->CheckQuench Yes (-78°C or 0°C) Sol1 Fix: Maintain low temp until quench is complete. CheckTemp->Sol1 No (Warmed up) CheckReagent Reagent Type? CheckQuench->CheckReagent No (Controlled) Sol2 Fix: Use Inverse Quench (Cannulate into Acid). CheckQuench->Sol2 Yes (Spike) Sol3 Fix: Switch to Grignard or reduce equivalents to 1.05. CheckReagent->Sol3 Organolithium Sol4 Fix: Check Sterics. Bulky groups may prevent chelation. CheckReagent->Sol4 Grignard

Figure 2: Diagnostic logic for isolating the cause of over-addition.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[6] Tetrahedron Letters, 1981 , 22, 3815–3818.[6]

    • Foundational Paper: Establishes the stability of the tetrahedral intermedi
  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal für Praktische Chemie/Chemiker-Zeitung, 1997 , 339, 517–524.

    • Review: Covers the scope and limitations, including temperature sensitivity.[2]

  • Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18, 4171–4174.

    • Context: Early work establishing the nucleophilic properties of the amine species.

Sources

Technical Support Center: Enhancing the Metabolic Stability of Indole-2-Carboxamide Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, actionable insights into understanding, evaluating, and improving the metabolic stability of indole-2-carboxamide derivatives. We will move from foundational principles to practical troubleshooting and advanced strategic interventions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental concepts surrounding the metabolic liabilities of the indole-2-carboxamide scaffold.

Q1: What makes the indole-2-carboxamide scaffold susceptible to metabolic degradation?

The indole ring is an electron-rich heterocyclic system, making it a prime substrate for oxidative enzymes, particularly Cytochrome P450s (CYPs).[1] The primary metabolic vulnerabilities, often called "metabolic hotspots," are typically the indole ring itself and any attached alkyl groups. Oxidation of the indole can lead to various hydroxylated metabolites, which can then be further processed by Phase II conjugation enzymes (e.g., glucuronidation), leading to rapid clearance from the body.[1]

Q2: Which specific enzymes are primarily responsible for metabolizing indole derivatives?

The major enzymes involved in the metabolism of xenobiotics are the Cytochrome P450 (CYP) superfamily located predominantly in the liver.[2] For the indole nucleus specifically, CYP2A6, CYP2C19, and CYP2E1 have been shown to be particularly active in its oxidation.[3] The specific isoform that metabolizes a given indole-2-carboxamide derivative will depend on the substitution patterns on the molecule.

Q3: What are the most common metabolic pathways for indole-containing compounds?

The primary metabolic route is Phase I oxidation. For the indole ring, this most commonly occurs at the C3, C5, and C6 positions to form hydroxylated metabolites.[1] If the indole nitrogen is unsubstituted, it can also be a site for metabolism. Furthermore, if the carboxamide is attached to an N-alkyl group, N-dealkylation is another common metabolic pathway. These initial oxidative steps increase the molecule's polarity and introduce a handle for Phase II conjugation reactions, which further enhance water solubility and facilitate excretion.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you may encounter during your in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Q1: My lead compound shows very high clearance in my Human Liver Microsome (HLM) assay. What are my immediate next steps?

An observation of high clearance (i.e., a short half-life) points to significant metabolic liability.

  • First, confirm the result: Ensure the assay was run correctly. Check that the positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) behaved as expected.[4] Also, run a control incubation without the NADPH cofactor; if the compound is stable in the absence of NADPH, it strongly implicates CYP-mediated metabolism.[2]

  • Identify the "soft spot": The next critical step is to perform a "metabolite identification" (MetID) study. By incubating your compound with liver microsomes for a longer period and analyzing the mixture with high-resolution mass spectrometry, you can identify the mass of the metabolites formed. A mass increase of +16 Da strongly suggests an oxidation (hydroxylation) event. The fragmentation pattern can often pinpoint the location of this modification.

  • Determine the specific CYP isoform: Once you know the metabolic route, a CYP reaction phenotyping study can identify which specific CYP enzyme is responsible. This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major CYP isoform in an HLM assay.[5] Knowing the specific CYP involved (e.g., CYP3A4 vs. CYP2D6) is critical for predicting potential drug-drug interactions (DDIs).[6]

Q2: My compound appears stable in the microsomal assay but has poor oral bioavailability in vivo. What could be the cause?

This disconnect often points to metabolic pathways not fully captured by a standard microsomal assay.

  • Consider Phase II Metabolism: Liver microsomes are excellent for studying Phase I (CYP-mediated) metabolism but are less effective for Phase II (conjugation) pathways unless supplemented with appropriate cofactors (e.g., UDPGA for glucuronidation).[2] If your molecule has a group amenable to conjugation (like a phenol or carboxylic acid), it might be rapidly cleared by Phase II enzymes. Re-run the stability assay using hepatocytes, which contain both Phase I and Phase II enzymes and their requisite cofactors, providing a more complete picture of hepatic metabolism.[4][7]

  • Investigate Gut Wall Metabolism: The enzymes in the gut wall can perform significant "first-pass" metabolism before a drug even reaches the liver. The gut microbiota can also produce a variety of metabolites.[8] An assay using intestinal S9 fractions can help determine if this is a contributing factor.

  • Assess Permeability and Efflux: Poor bioavailability isn't always a metabolism problem. The compound may have low membrane permeability or be a substrate for efflux transporters (like P-glycoprotein) in the gut, which actively pump the drug back into the intestinal lumen. Caco-2 permeability assays are the standard method for investigating these properties.

Q3: I've identified the metabolic hotspot on the indole ring. How do I decide which chemical modification strategy to use?

The choice depends on a balance of synthetic feasibility and the potential impact on the compound's primary biological activity (pharmacodynamics). The workflow below can guide your decision-making process.

G A Poor Metabolic Stability Observed (Metabolic Hotspot Identified) B Is the hotspot on an aromatic C-H bond? A->B C Is the hotspot on an N-Alkyl or O-Alkyl group? B->C No F Strategy 2: Block Oxidation Site Replace H with F, Cl, or CF3. This deactivates the ring electronically. B->F Yes D Is the entire indole scaffold the liability? C->D No I Strategy 5: Modify Alkyl Group Increase steric bulk near the N/O atom or replace with a more stable group. C->I Yes H Strategy 4: Bioisosteric Replacement Replace the indole with a more stable heterocycle (e.g., azaindole, indazole). D->H Yes E Strategy 1: Steric Hindrance Introduce a bulky group (e.g., t-butyl) near the hotspot. G Strategy 3: Deuteration Replace C-H with a C-D bond to leverage the kinetic isotope effect. F->G Halogenation alters SAR?

Caption: A decision-making tree for troubleshooting poor metabolic stability.

Part 3: Strategic Solutions for Enhancing Stability

Once the metabolic liability is understood, the following medicinal chemistry strategies can be employed to improve the compound's profile.

StrategyMechanism of ActionKey Considerations
Blocking Metabolic Hotspots Placing a substituent (e.g., fluorine, chlorine) at the site of oxidation physically prevents the CYP enzyme from adding a hydroxyl group.[9]Can significantly alter electronic properties and may impact target binding (SAR). Fluorine is often preferred due to its small size.
Deuteration Replacing a hydrogen atom at the metabolic hotspot with its heavier isotope, deuterium, strengthens the C-D bond compared to the C-H bond. This slows the rate of bond cleavage by CYP enzymes, an effect known as the Kinetic Isotope Effect (KIE).[10][11]Generally has a minimal impact on SAR and binding affinity. The improvement in stability can vary and is not always predictable.[12]
Bioisosteric Replacement The entire indole scaffold can be replaced with a different heterocyclic ring system that has similar steric and electronic properties but is less metabolically labile. Common bioisosteres for indole include indazole and azaindoles.[13][14][15]This is a more synthetically intensive approach but can lead to dramatic improvements in metabolic stability and may open up new intellectual property space.
Conformational Constraint Introducing rigidity into the molecule, for example by using cyclic structures, can lock it into a conformation that is not recognized efficiently by metabolic enzymes.[16]Can have a profound effect on the compound's overall properties, including solubility and target affinity.

Part 4: Key Experimental Protocols

Here we provide detailed, step-by-step protocols for the two most critical assays in this context.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a parent compound over time to determine its intrinsic clearance.

Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stock (10 mM in DMSO) D Pre-warm HLM & Compound (Final Cmpd Conc: 1 µM) A->D B Thaw & Dilute HLM (to 1 mg/mL in Buffer) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction (Add NADPH) C->E D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Add Acetonitrile w/ Int. Std.) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate % Remaining vs. Time=0 I->J K Determine Half-Life (t½) & Intrinsic Clearance (Clint) J->K

Caption: Standard workflow for a liver microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[17]

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • On the day of the experiment, thaw pooled Human Liver Microsomes (commercially available) on ice and dilute to a working concentration of 1 mg/mL in the phosphate buffer.[18]

    • Prepare a solution of NADPH (cofactor) in buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the diluted microsome solution to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[2]

    • Include negative controls (no NADPH) and positive controls (compounds with known low and high clearance).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[2]

    • Immediately quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the reaction.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of this line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (IC50)

This assay determines if a test compound inhibits the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.

Methodology:

  • Reagent Preparation:

    • Use pooled Human Liver Microsomes (0.2-0.5 mg/mL).

    • Prepare a cocktail of probe substrates, where each substrate is specific for a particular CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).[19][20]

    • Prepare the test compound at various concentrations (typically a serial dilution from 100 µM).

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, the probe substrate cocktail, and the test compound (or vehicle for control wells).

    • Include a known inhibitor for each isoform as a positive control.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding NADPH. Incubate for a short, fixed time (e.g., 10-15 minutes) that is within the linear range of metabolite formation.

  • Quenching and Analysis:

    • Stop the reaction with cold acetonitrile containing an internal standard.

    • Process the samples as described in the microsomal stability assay (centrifuge, collect supernatant).

    • Analyze by LC-MS/MS, this time monitoring for the formation of the specific metabolite from each probe substrate.

  • Data Interpretation:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).[5]

References

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Infectious Diseases.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules.
  • Monooxygenase Activity of Indoleamine 2,3-Dioxygenase. (2026). Journal of the American Chemical Society.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI.
  • Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024). ChemistryViews.
  • Strategies to Enhance Metabolic Stabilities. (n.d.). PubMed.
  • Update of Indoles: Promising molecules for ameliorating metabolic diseases. (2022). PubMed.
  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (n.d.). PubMed Central.
  • Discovery of (±)-Penindolenes Reveals an Unusual Indole Ring Cleavage Pathway Catalyzed by P450 Monooxygenase. (2024). PubMed.
  • Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. (n.d.). MDPI.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec.
  • Microsomal Stability. (n.d.). Evotec.
  • Indole. (n.d.). Metabolon.
  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2021).
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry.
  • The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. (2024). MDPI.
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • Oxidation of Indole by Cytochrome P450 Enzymes. (2025).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Deuterium in drug discovery: progress, opportunities and challenges. (2023). PubMed Central.
  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagoni. (n.d.).
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PubMed Central.
  • What is the importance of metabolic stability in drug design?. (2025).
  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs.
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Juniper Publishers.
  • The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis. (n.d.). PubMed Central.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.
  • ADME 101: Drug Metabolism Studies – Metabolic Stability. (2020). YouTube.
  • Indole ring isosteres (A). (n.d.).
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • CYP Inhibition Assays. (n.d.). Eurofins Discovery.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • APP metabolism is regulated by p97/VCP through an autophagy and endolysosome-dependent mechanism. (2026). bioRxiv.
  • (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2025).
  • Bioorthogonal chemistry. (n.d.). Wikipedia.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.
  • How to improve metabolic stability in drug discovery. (2024). YouTube.
  • Possible metabolic pathway of indole metabolism in vivo. (n.d.).
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • Metabolic stability assay in human, rat, dog or mouse hep
  • Laboratory diagnostic approaches in metabolic disorders. (n.d.). PubMed Central.

Sources

Validation & Comparative

A Comparative Guide to N-methoxy-N-methyl-1H-indole-2-carboxamide and Other Acylating Agents for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of modern organic synthesis, the precise and controlled formation of carbonyl compounds is a frequent challenge. The choice of acylating agent is paramount, dictating the reaction's efficiency, selectivity, and functional group tolerance. This guide provides an in-depth comparison of N-methoxy-N-methyl-1H-indole-2-carboxamide, a specialized Weinreb amide, with classical and contemporary acylating agents. We will explore the mechanistic underpinnings of its unique reactivity, present comparative experimental data, and offer detailed protocols to empower researchers in drug development and chemical synthesis to make informed decisions for achieving high-yielding, clean, and predictable acylation reactions.

The Chemist's Dilemma: The Quest for the Ideal Acylating Agent

Defining the Role: From Carboxylic Acid to Target Molecule

Acylation is a fundamental transformation involving the transfer of an acyl group (R-C=O) to a nucleophile. The challenge often begins with the carboxylic acid, a relatively unreactive species. To facilitate the reaction, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. This "activated" species is the acylating agent. The ideal agent should be reactive enough to acylate the desired nucleophile but stable enough to be handled and stored, and selective enough to avoid unwanted side reactions.

A Spectrum of Reactivity: Balancing Power and Control

Acylating agents exist on a reactivity spectrum. Highly reactive agents like acid chlorides and acid anhydrides are powerful but can be indiscriminate, leading to side reactions and poor functional group tolerance. Less reactive agents like esters and amides are more stable but often require harsh conditions or specific catalysts to react.[1][2] The goal is to find the "sweet spot" that matches the nucleophile's reactivity and the substrate's sensitivity.

  • Most Reactive: Acid Chlorides > Acid Anhydrides > Esters > Amides: Least Reactive [1][2]

This reactivity hierarchy is primarily governed by the leaving group's ability.[1] A good leaving group (like Cl⁻) makes the parent acylating agent more reactive. Conversely, poor leaving groups (like NR₂⁻) result in highly stable and less reactive amides.[3]

Profile of a Modern Acylating Agent: N-methoxy-N-methyl-1H-indole-2-carboxamide

N-methoxy-N-methyl-1H-indole-2-carboxamide belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides .[4] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group has become an indispensable tool for the synthesis of ketones and aldehydes.[5]

Synthesis and Properties

The indole-2-Weinreb amide is typically synthesized from indole-2-carboxylic acid. The carboxylic acid is first activated, often by conversion to the acid chloride, and then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[5][6] Alternatively, peptide coupling reagents can be used to form the amide bond directly from the carboxylic acid.[6]

  • Appearance: Typically a stable, crystalline solid.

  • Stability: Generally stable to storage, chromatography, and mild aqueous conditions, a significant advantage over highly moisture-sensitive acid chlorides.

  • Solubility: Soluble in a wide range of common organic solvents.

The Mechanistic Advantage: The Stable Tetrahedral Intermediate

The defining feature of a Weinreb amide is its reaction with strong nucleophiles like organolithium or Grignard reagents. Unlike reactions with acid chlorides or esters, which often suffer from "over-addition" to yield tertiary alcohols, the Weinreb amide reaction cleanly stops at the ketone stage.[5][7]

This remarkable selectivity is due to the formation of a stable, five-membered metal-chelated tetrahedral intermediate.[4][5][6] The N-methoxy group's oxygen atom coordinates to the metal ion (Li⁺ or MgX⁺) of the incoming nucleophile, stabilizing the intermediate. This complex is stable at low temperatures and does not collapse to the ketone until acidic workup.[5][6] By the time the ketone is formed, the organometallic reagent has been quenched, preventing the second, unwanted addition.[6]

Caption: Mechanism of Weinreb amide acylation showing the stable chelated intermediate.

Head-to-Head Comparison: Performance Across Key Transformations

The true measure of an acylating agent is its performance in the lab. Here, we compare the indole-2-Weinreb amide against its most common alternatives.

The Classic Challenge: Ketone Synthesis with Organometallics

This is the signature application for Weinreb amides. They provide a reliable and high-yielding route to ketones, outperforming most other acylating agents that lead to mixtures of products.[5][8]

Acylating AgentNucleophile (e.g., R'-MgBr)Expected Major ProductCommon Byproduct(s)Typical YieldScientist's Notes
Indole-2-Weinreb Amide 1.1 eq.Indole-2-ketone None>90% [8]Highly reliable; reaction stops cleanly at the ketone stage.[6][7]
Indole-2-oyl Chloride 1.1 eq.Indole-2-ketoneTertiary Alcohol Variable (often <50%)Very difficult to prevent over-addition.[5] Requires very low temperatures and inverse addition, which is often impractical.
Ethyl Indole-2-carboxylate 1.1 eq.Indole-2-ketoneTertiary Alcohol , unreacted esterLow to moderateLess reactive than the acid chloride, but over-addition is still a significant problem.[7]
Stability and Handling: A Practical Benchtop Comparison

An agent's utility is also defined by its practicality. An acylating agent that requires extensive precautions can slow down a research program.

Acylating AgentStability to MoistureStability to ChromatographyStorage Requirements
Indole-2-Weinreb Amide High (Generally stable)High (Can be purified by silica gel chromatography)Standard (ambient, dry)
Indole-2-oyl Chloride Very Low (Rapidly hydrolyzes)Low (Decomposes on silica gel)Anhydrous, often under inert gas
Ethyl Indole-2-carboxylate High High Standard

Expert Insight: The stability of the Weinreb amide is a significant practical advantage. Unlike acid chlorides, which must often be prepared and used immediately, Weinreb amides can be synthesized, purified by standard column chromatography, and stored for future use. This allows for better planning and execution of multi-step syntheses.

Functional Group Tolerance

The ability of an acylating agent to react selectively in the presence of other sensitive functional groups is critical in complex molecule synthesis. Weinreb amides demonstrate excellent chemoselectivity.[9][10] They are generally unreactive towards esters, halides, and nitro groups under the conditions used for organometallic additions, whereas highly reactive acid chlorides might react with these groups.

Experimental Validation: Protocols and Workflows

To provide a practical context, we present validated protocols for the synthesis and application of N-methoxy-N-methyl-1H-indole-2-carboxamide.

Workflow for Acylating Agent Preparation

The choice of synthetic route from the parent carboxylic acid often depends on the scale and available reagents. The acid chloride route is common, but direct coupling offers a milder alternative.

Preparation_Workflow cluster_route1 Route 1: Acid Chloride Intermediate cluster_route2 Route 2: Direct Coupling Start Indole-2-Carboxylic Acid Activation Activation (e.g., SOCl₂, Oxalyl Chloride) Start->Activation Step 1a Coupling Direct Coupling (e.g., DCC, BOP, HATU) Start->Coupling Step 1b AcidChloride Indole-2-oyl Chloride (Highly Reactive Intermediate) Activation->AcidChloride WeinrebAmide N-methoxy-N-methyl- 1H-indole-2-carboxamide AcidChloride->WeinrebAmide Step 2a Coupling->WeinrebAmide Step 2b Amine N,O-Dimethylhydroxylamine HCl + Base

Caption: Synthetic routes to the Indole-2-Weinreb Amide from its parent carboxylic acid.

Protocol 1: Synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide

This protocol is adapted from standard literature procedures for Weinreb amide formation via an acid chloride.[5][6]

  • Acid Chloride Formation: To a solution of indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under an argon atmosphere at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Scientist's Note: The reaction produces gaseous HCl and CO, so it must be performed in a well-ventilated fume hood. The reaction is monitored by the cessation of gas evolution.

  • Reaction Setup: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM (~0.3 M) and cool to 0 °C. Add a suitable non-nucleophilic base, such as pyridine (2.5 eq) or triethylamine, dropwise.

  • Amide Formation: Slowly add the freshly prepared acid chloride solution from step 1 to the amine slurry from step 2 at 0 °C via cannula.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid chloride is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure N-methoxy-N-methyl-1H-indole-2-carboxamide.

Protocol 2: Comparative Synthesis of 1-(1H-indol-2-yl)propan-1-one

Route A: Via Weinreb Amide

  • Reaction Setup: Dissolve N-methoxy-N-methyl-1H-indole-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) under an argon atmosphere and cool the solution to 0 °C.

  • Grignard Addition: Add ethylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor by TLC or LC-MS for the disappearance of the starting amide.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the target ketone. Expected Yield: >90%.

Route B: Via Acid Chloride (for comparison)

  • Reaction Setup: Dissolve freshly prepared indole-2-oyl chloride (1.0 eq) in anhydrous THF (~0.1 M) under an argon atmosphere and cool to -78 °C.

    • Scientist's Note: The extremely low temperature is critical to minimize over-addition, but it is often not sufficient to prevent it entirely.

  • Grignard Addition: Add ethylmagnesium bromide (1.0 eq) dropwise very slowly.

  • Work-up and Analysis: Quench at -78 °C with saturated aqueous ammonium chloride. After work-up, analysis of the crude product (e.g., by ¹H NMR or GC-MS) will typically show a mixture of the desired ketone and the over-addition product, 1-(1H-indol-2-yl)propan-1-ol. Expected Yield of Ketone: Highly variable, often <50%.

Conclusion: Strategic Selection of an Acylating Agent

The choice of an acylating agent is a strategic decision that profoundly impacts the outcome of a synthetic sequence.

  • For high-yielding, clean, and predictable synthesis of ketones or aldehydes from organometallic or hydride reagents, N-methoxy-N-methyl-1H-indole-2-carboxamide and other Weinreb amides are unequivocally superior.[5][9] Their unique mechanism prevents over-addition, and their stability simplifies handling and purification.

  • Acid chlorides remain useful for acylating less reactive nucleophiles like alcohols and amines where over-addition is not a concern.[11] Their high reactivity is an asset when forcing a reaction to completion is necessary.

  • Esters and other amides are generally too unreactive for efficient ketone synthesis with organometallics but serve other purposes in synthesis, such as acting as protecting groups or participating in different types of coupling reactions.

For the modern researcher focused on efficiency, reliability, and precision, the indole-2-Weinreb amide represents a powerful and often optimal choice for introducing the indole-2-acyl moiety. Its advantages in selectivity, stability, and functional group tolerance make it an invaluable tool in the synthesis of complex molecules, from pharmaceutical intermediates to natural products.

References

  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. [Link]

  • Weinreb amides. A-Z of Natural Products. [Link]

  • De Sarkar, S., et al. (2016). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Thieme Chemistry. [Link]

  • Balk, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Amide Cross-Coupling. Chemical Science. [Link]

  • Siniscalchi, V., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. ResearchGate. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Why are acid chlorides more reactive than amides?. Quora. [Link]

  • Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

Sources

Structure-activity relationship (SAR) studies of indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structure-Activity Relationship (SAR) of Indole-2-Carboxamides

Executive Summary: The Indole-2-Carboxamide Advantage

In the landscape of medicinal chemistry, the Indole-2-carboxamide scaffold has emerged as a "privileged structure," capable of binding to diverse biological targets with high affinity. Unlike its structural isomer, the indole-3-carboxamide (widely known in synthetic cannabinoids like the JWH series), the 2-position substitution offers distinct steric and electronic profiles that enhance metabolic stability and alter receptor selectivity.

This guide objectively compares the Indole-2-carboxamide class against key alternatives—specifically Indole-3-carboxamides (for receptor binding) and Standard-of-Care (SoC) agents (for antitubercular efficacy)—to demonstrate its utility in modern drug discovery.

Comparative Performance Analysis

Case Study A: Antitubercular Activity (Target: MmpL3)

One of the most potent applications of indole-2-carboxamides is in the treatment of Mycobacterium tuberculosis (Mtb) via inhibition of MmpL3 (Mycobacterial membrane protein Large 3).

Comparison: Indole-2-carboxamides vs. SQ109 (MmpL3 Inhibitor) & Isoniazid (SoC)

FeatureIndole-2-Carboxamides (Optimized)SQ109 (Competitor)Isoniazid (Standard of Care)
Target MmpL3 (Mycolic acid transporter)MmpL3InhA (Mycolic acid synthesis)
MIC (M. tb H37Rv) 0.01 – 0.1 µM (High Potency)0.7 – 1.5 µM0.05 – 0.2 µM
Kill Kinetics Rapid bactericidalModerateRapid bactericidal
Resistance Profile Active against MDR-TB strainsActive against MDR-TBResistance is widespread
Metabolic Stability High (Structure dependent)ModerateLow (Acetylation dependent)

Insight: While Isoniazid remains a frontline drug, resistance is a critical failure point. Indole-2-carboxamides target MmpL3, a distinct mechanism, retaining potency against Isoniazid-resistant strains. Compared to SQ109, optimized indole-2-carboxamides often demonstrate superior in vitro potency (lower MIC).

Case Study B: Cannabinoid Receptor Selectivity

Comparison: Indole-2-carboxamides vs. Indole-3-carboxamides

FeatureIndole-2-CarboxamidesIndole-3-Carboxamides (e.g., JWH-018)
CB1 Affinity (Ki) Moderate to High (nM range)Very High (sub-nM range)
Selectivity Tunable for CB2 (Peripheral)Often CB1/CB2 non-selective
Psychoactivity Lower (Reduced CNS penetration potential)High (Strong psychotropic effects)
Stability Resists C2-oxidationProne to metabolism at C2/C4-C7

Insight: Indole-3-carboxamides are potent but often lack selectivity, leading to unwanted psychoactive effects. Shifting the amide to the 2-position alters the vector of the substituents, often improving selectivity for the CB2 receptor (immunomodulation) over CB1 (psychoactivity).

Detailed SAR Technical Guide

The efficacy of the indole-2-carboxamide scaffold relies on three critical structural domains.

SAR Visualization

SAR_Map Core Indole-2-Carboxamide Scaffold Head Region A: Indole Core (C4-C7 Substitution) Core->Head Electronic Tuning Linker Region B: Amide Linker (C2-C=O-NH) Core->Linker H-Bond Donor/Acceptor Tail Region C: N-Substituents (Hydrophobic Domain) Core->Tail Lipophilicity (LogP) Head_Det C4/C6 Halogens (F, Cl) increase metabolic stability. Electron-withdrawing groups often boost potency. Head->Head_Det Linker_Det Essential for H-bonding with target residues (e.g., Ser/Tyr). Bioisosteres (Esters) usually reduce potency. Linker->Linker_Det Tail_Det Cyclohexyl, Adamantyl, or Benzyl groups critical for hydrophobic pocket filling. Correlates with MmpL3 inhibition. Tail->Tail_Det

Figure 1: Structural dissection of the Indole-2-carboxamide scaffold highlighting key regions for optimization.

Mechanistic Deep Dive
  • Region A (Indole Core): Substitution at C4, C5, or C6 with halogens (Cl, F) typically enhances lipophilicity and blocks metabolic oxidation sites. In MmpL3 inhibitors, a 4,6-dimethyl or 4,6-difluoro pattern is often optimal.

  • Region B (Amide Linker): The amide nitrogen acts as a hydrogen bond donor. Methylation of this nitrogen (tertiary amide) often abolishes activity, confirming the necessity of the H-bond donor capability for target interaction.

  • Region C (Tail Group): This region dictates the "fit" into the hydrophobic pocket of the target protein. Large, bulky aliphatic groups (Adamantyl, Cyclooctyl) are preferred for MmpL3 inhibition, whereas aromatic benzyl groups are often preferred for Cannabinoid receptor affinity.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize standard, robust methodologies.

Protocol A: General Synthesis of Indole-2-Carboxamides

Methodology: EDCI/HOBt Peptide Coupling

Reagents: Indole-2-carboxylic acid derivative (1.0 eq), Amine (1.1 eq), EDCI.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

Workflow:

  • Activation: Dissolve the indole-2-carboxylic acid in anhydrous DMF under Nitrogen atmosphere. Add HOBt and EDCI.HCl. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the requisite amine and DIPEA dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitoring: Check progress via TLC (System: Hexane/Ethyl Acetate 7:3).

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl (remove unreacted amine), Saturated NaHCO3 (remove unreacted acid), and Brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via Column Chromatography or Recrystallization (Ethanol).

Protocol B: Antitubercular Susceptibility Testing (MABA)

Methodology: Microplate Alamar Blue Assay

Objective: Determine Minimum Inhibitory Concentration (MIC).

Workflow:

  • Preparation: Prepare stock solutions of test compounds in DMSO.

  • Plating: In a 96-well plate, add 100 µL of Middlebrook 7H9 broth (supplemented with OADC). Perform serial 2-fold dilutions of the test compound.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (approx. 2x10^5 CFU/mL) to each well.

  • Incubation: Incubate plates at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for an additional 24 hours.

  • Readout: Visual color change from Blue (Non-growing/Oxidized) to Pink (Growing/Reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Mechanism of Action: MmpL3 Inhibition

The following diagram illustrates how Indole-2-carboxamides disrupt the mycobacterial cell wall, leading to cell death.

MOA_MmpL3 TMM_Cyto Trehalose Monomycolate (TMM) (Cytoplasm) MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Transport Substrate TMM_Peri TMM (Periplasm) MmpL3->TMM_Peri Translocation (Blocked) Inhibitor Indole-2-Carboxamide (Inhibitor) Inhibitor->MmpL3 Binds Proton Translocation Path Lysis Cell Wall Destabilization & Cell Lysis Inhibitor->Lysis Result of Blockade TDM Trehalose Dimycolate (TDM) (Cell Wall Core) TMM_Peri->TDM Ag85 Complex CellWall Mycolyl-Arabinogalactan-Peptidoglycan (mAGP) Complex TDM->CellWall Incorporation

Figure 2: Mechanism of Action. Indole-2-carboxamides bind to the proton translocation path of MmpL3, preventing the transport of mycolic acids (TMM) to the cell surface.

References

  • Li, W., et al. (2014). "New Indole-2-carboxamides as MmpL3 Inhibitors with Potent Antitubercular Activity." Journal of Medicinal Chemistry. [Link]

  • Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-1-indol-3-yl-1-naphthylmethanes: New cannabinoid receptor probes." Bioorganic & Medicinal Chemistry. [Link] (Cited for comparative SAR of indole-3 vs indole-2 scaffolds).

  • Stec, J., et al. (2016). "Indole-2-carboxamide-based MmpL3 Inhibitors: Optimization of Antitubercular Potency and DMPK Properties." ACS Medicinal Chemistry Letters. [Link]

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology. [Link] (Source for MABA Protocol).

  • Kozikowski, A. P., et al. (2017). "Targeting the MmpL3 Transporter in Mycobacterium tuberculosis: The Indole-2-carboxamide Series." ChemMedChem. [Link]

A Comparative Guide to the Structural Validation of N-methoxy-N-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. N-methoxy-N-methyl-1H-indole-2-carboxamide, a Weinreb amide derivative of the privileged indole scaffold, represents a versatile intermediate in the synthesis of complex molecules, including ketones and various bioactive agents.[1][2][3] Its precise structural integrity is paramount to ensure the desired reactivity and downstream success of multi-step syntheses.

This guide provides a comprehensive comparison of the primary analytical methodologies for the structural validation of N-methoxy-N-methyl-1H-indole-2-carboxamide. We will delve into the practical application and expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights into experimental design and data interpretation.

The Importance of a Multi-Faceted Approach

No single analytical technique provides a complete structural picture. A robust validation relies on the synergistic interpretation of data from multiple orthogonal methods. This ensures that every component of the molecule, from the core indole ring to the N-methoxy-N-methyl (Weinreb) amide functionality, is accounted for.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-methoxy-N-methyl-1H-indole-2-carboxamide, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides a proton census of the molecule, with the chemical shift (δ) of each signal indicating the electronic environment of the corresponding proton(s), and the splitting pattern revealing neighboring protons.

Expected ¹H NMR Signals for N-methoxy-N-methyl-1H-indole-2-carboxamide:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Notes
Indole N-H~11.5 - 12.0Singlet (broad)Typically deshielded and may exchange with D₂O. Similar indole N-H protons in related structures appear in this region.[4]
Aromatic C-H (Indole Ring)~7.0 - 7.8Multiplets/DoubletsThe specific shifts and coupling constants will depend on the substitution pattern of the indole ring. For an unsubstituted ring, a characteristic pattern of four protons is expected.
Indole C3-H~6.5 - 7.0Singlet or DoubletA key signal for confirming the 2-substitution pattern.
N-OCH₃~3.6 - 3.8SingletA characteristic singlet integrating to three protons.[5]
N-CH₃~3.2 - 3.4SingletAnother distinct singlet integrating to three protons, typically upfield from the N-OCH₃ signal.[5]

Causality in Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but for compounds with exchangeable protons like the indole N-H, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often allows for clearer observation of these signals.[4] The addition of a drop of D₂O to the NMR tube can be used to confirm the N-H signal, which will disappear upon exchange.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. While standard ¹³C NMR shows the chemical shift of each unique carbon, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Signals for N-methoxy-N-methyl-1H-indole-2-carboxamide:

Carbon(s) Expected Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)~160 - 170The amide carbonyl is a key indicator of the Weinreb amide functionality.[6]
Aromatic C (Indole Ring)~100 - 140Six distinct signals are expected for an unsubstituted indole ring.
N-OCH₃~60 - 65Characteristic chemical shift for the methoxy carbon.[5]
N-CH₃~30 - 35Typically found in the aliphatic region of the spectrum.[5]

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), creates a self-validating system. COSY confirms ¹H-¹H connectivities, while HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each signal and confirming the overall molecular structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of the target compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the molecular formula.

Expected HRMS Data for N-methoxy-N-methyl-1H-indole-2-carboxamide (C₁₁H₁₂N₂O₂):

  • Calculated [M+H]⁺: 205.0977

  • Calculated [M+Na]⁺: 227.0796

The observation of an ion with a mass corresponding to one of these calculated values, within a narrow tolerance (typically < 5 ppm), provides strong evidence for the correct molecular formula.[6][7]

Fragmentation Analysis

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for indole derivatives include cleavage of the indole ring and loss of side chains.[8][9] For the target molecule, characteristic fragments would likely include the loss of the N-methoxy-N-methylamino group or parts thereof.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap) where their m/z ratios are measured.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Key IR Absorption Bands for N-methoxy-N-methyl-1H-indole-2-carboxamide:

Functional Group Expected Wavenumber (cm⁻¹) Appearance Notes
N-H Stretch (Indole)~3400 - 3300Sharp to mediumThe position and shape can be influenced by hydrogen bonding.[4]
C-H Stretch (Aromatic)~3100 - 3000Medium to weak
C=O Stretch (Amide)~1680 - 1630Strong, sharpThis is a very characteristic and strong absorption for the amide carbonyl.[4][5]
C=C Stretch (Aromatic)~1600 - 1450Medium to weakMultiple bands are often observed in this region.
C-N Stretch~1400 - 1200Medium

Comparative Insight: The IR spectrum provides complementary information to NMR and MS. For instance, while MS confirms the molecular weight, IR confirms the presence of the key carbonyl and N-H functionalities. The absence of a broad O-H stretch (typically ~3500-3200 cm⁻¹) and the presence of the characteristic amide C=O stretch are critical for distinguishing the target amide from its corresponding carboxylic acid precursor.

Experimental Workflow for Comprehensive Structural Validation

The following diagram illustrates a logical workflow for the structural validation of N-methoxy-N-methyl-1H-indole-2-carboxamide, ensuring a thorough and efficient analysis.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir data_integration Integrate & Correlate Data nmr->data_integration ms->data_integration ir->data_integration structure_confirmation Structure Confirmed data_integration->structure_confirmation

Caption: Workflow for structural validation.

Conclusion

The structural validation of N-methoxy-N-methyl-1H-indole-2-carboxamide is a critical step that requires a multi-pronged analytical approach. By judiciously employing ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy, researchers can unequivocally confirm the identity and purity of this valuable synthetic intermediate. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system that upholds the principles of scientific integrity and reproducibility. This guide serves as a foundational reference for scientists and professionals engaged in the synthesis and application of novel indole-based compounds.

References

  • Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available at: [Link].

  • Taylor & Francis Online. Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Available at: [Link].

  • National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Available at: [Link].

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link].

  • ResearchGate. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. Available at: [Link].

  • Korean Chemical Society. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Available at: [Link].

  • Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Available at: [Link].

  • National Center for Biotechnology Information (PMC). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link].

  • National Center for Biotechnology Information (PMC). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available at: [Link].

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link].

  • ResearchGate. Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides. Available at: [Link].

  • National Center for Biotechnology Information (PMC). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Available at: [Link].

  • ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives. Available at: [Link].

  • ACS Publications. Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. Available at: [Link].

  • ResearchGate. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Available at: [Link].

  • ACS Publications. Mass spectrometry of simple indoles. Available at: [Link].

Sources

Precision Engineering of the Indole Scaffold: A Comparative Guide to 2-Acylindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C2 Regioselectivity Challenge

The indole moiety is arguably the most privileged scaffold in drug discovery, yet its functionalization is governed by a rigid electronic bias. Electrophilic substitution naturally favors the C3 position due to the high electron density contributed by the nitrogen lone pair. Consequently, synthesizing 2-acylindoles —critical pharmacophores in cannabinoid agonists (e.g., JWH-018), anti-inflammatory agents, and kinase inhibitors—requires overcoming this innate thermodynamic and kinetic preference.

Standard methods like the Fischer Indole Synthesis often fail to provide regiocontrol when using unsymmetrical ketones. The Vilsmeier-Haack reaction is predominantly C3-selective. This guide objectively compares three alternative, high-efficiency pathways that bypass these limitations:

  • De Novo Assembly: Oxidative Cyclization of 2-Alkynylanilines.

  • Direct Functionalization: Chelation-Assisted C-H Activation.

  • Emerging Technology: Dual Photoredox/Palladium Catalysis.[1]

Strategic Framework

The following decision matrix visualizes the selection logic for these pathways based on substrate availability and project constraints.

IndoleStrategy cluster_DeNovo De Novo Synthesis cluster_Direct Direct Functionalization Start Target: 2-Acylindole Q1 Is the Indole Ring already formed? Start->Q1 MethodA Method A: Oxidative Cyclization (2-Alkynylanilines) Q1->MethodA No (Build Ring) Q2 Can you install a Directing Group (DG)? Q1->Q2 Yes (Functionalize) MethodB Method B: Chelation-Assisted C-H Activation Q2->MethodB Yes (Thermal/Robust) MethodC Method C: Dual Photoredox/Pd (Mild Conditions) Q2->MethodC Yes (Ambient/Sensitive)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate status and reaction tolerance.

Deep Dive Analysis of Synthetic Pathways

Method A: Oxidative Cyclization of 2-Alkynylanilines

The "Architectural" Approach

This method does not fight the C3 bias; it avoids it entirely by constructing the indole ring around the regiochemistry established in the precursor. It involves the activation of the alkyne followed by nucleophilic attack by the amine.

  • Mechanism: The reaction typically proceeds via the activation of the triple bond by a soft Lewis acid (Pd, Au, or Cu), followed by 5-endo-dig cyclization. In oxidative variants, CO (carbonylation) or aldehydes (oxidative coupling) are incorporated.

  • Key Advantage: Absolute regiocontrol. The acyl group location is fixed by the alkyne position.

Experimental Protocol (Palladium-Catalyzed Carbonylative Cyclization)

Based on protocols adapted from Hu et al. and standard carbonylative literature.

  • Reagents: 2-Alkynylaniline (1.0 equiv), Aryl Iodide (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), Et₂NH (3.0 equiv).

  • Solvent: THF (0.1 M).

  • Carbon Source: CO balloon (1 atm).

  • Procedure:

    • Charge a Schlenk flask with the catalyst, amine, and halide.

    • Degas and backfill with CO three times.

    • Add the 2-alkynylaniline in THF via syringe.

    • Stir at 60°C for 12 hours.

    • Workup: Filter through a celite pad, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Scientist's Note: Efficiency drops significantly if the terminal alkyne proton is acidic. Ensure the base (Et₂NH) is dry to prevent competing Glaser coupling of the alkyne.

Method B: Chelation-Assisted C-H Activation

The "Force Multiplier" Approach

Direct C2-acylation of free (N-H) indoles is rarely selective. However, installing a removable Directing Group (DG) on the nitrogen atom—typically a pyrimidine or pyridine—coordinates the metal catalyst (Pd or Rh) to the C2 position, effectively overriding the electronic bias of the C3 position.

  • Mechanism: A Pd(II) species coordinates to the N-pyrimidyl group. This proximity facilitates electrophilic palladation at C2 (forming a 5-membered palladacycle). Oxidative addition of an aldehyde (via acyl radical or C-H activation) followed by reductive elimination yields the product.

Mechanistic Visualization[2][3]

CHActivation Step1 Coordination (N-DG) Step2 C2-Palladation (C-H Activation) Step1->Step2 -HX Step3 Oxidative Addition (R-CHO) Step2->Step3 + Oxidant Step4 Reductive Elimination Step3->Step4 Step4->Step1 Product Release

Figure 2: Simplified catalytic cycle for DG-assisted C2-activation.

Experimental Protocol (Pyrimidine-Directed)

Ref: Adapted from Wang et al. and recent C-H activation reviews.

  • Substrate: N-(2-pyrimidyl)indole (1.0 equiv).

  • Acyl Source: Benzaldehyde (2.0 equiv).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq, 2.0 equiv).

  • Solvent: Chlorobenzene or Toluene, 100°C, 16h.

  • DG Removal: The pyrimidyl group is removed post-reaction using NaOEt in EtOH (reflux, 4h).

Scientist's Note: The choice of oxidant is critical. TBHP acts both as an oxidant to regenerate Pd(II) and as an initiator to generate the acyl radical from the aldehyde.

Method C: Dual Photoredox/Palladium Catalysis

The "Mild & Modern" Approach

This method represents the frontier of synthesis, utilizing visible light to generate acyl radicals from aldehydes or


-keto acids, which are then intercepted by a Palladium catalyst. This allows for room-temperature functionalization, preserving sensitive functional groups that would decompose under the thermal conditions of Method B.
  • Mechanism:

    • Photocycle: An Ir or Ru photocatalyst is excited by blue LEDs. It performs Single Electron Transfer (SET) to generate an acyl radical from an aldehyde/HAT reagent system.[3]

    • Pd-Cycle: The acyl radical adds to the Pd-center or directly to the indole (guided by the metal), followed by oxidation and elimination.

Experimental Protocol

Ref: State-of-the-art protocols involving Ir(ppy)₃.

  • Catalysts: Pd(OAc)₂ (10 mol%), Ir(ppy)₃ (1 mol%).

  • Reagents: N-pyrimidylindole (1.0 equiv), Aldehyde (2.0 equiv), TBHP (2.0 equiv).

  • Conditions: Blue LED strip (450 nm), Room Temperature (25°C), Acetonitrile, 24h.

  • Setup: Reactions must be degassed thoroughly (freeze-pump-thaw) to prevent oxygen quenching of the photocatalyst excited state.

Comparative Analysis

The following table contrasts the efficiency and operational requirements of the three methods.

FeatureMethod A: Alkynylaniline CyclizationMethod B: Thermal C-H ActivationMethod C: Dual Photoredox
Primary Mechanism 5-endo-dig CyclizationChelation-Assisted C-H Bond FunctionalizationRadical/Polar Crossover
Regioselectivity Excellent (>99:1) High (Requires DG)High (Requires DG)
Atom Economy Moderate (Loss of leaving groups)High (Direct coupling)High
Substrate Scope Limited by aniline availabilityBroad (Start with indole)Broad (Tolerates sensitive groups)
Reaction Temp 60–100°C100–120°C25°C (Room Temp)
Typical Yield 75–92%60–85%70–90%
Cost Driver Precursor SynthesisPd Catalyst + OxidantIr Catalyst + Setup
Green Metric Moderate (CO usage/Solvents)Good (Water as byproduct w/ TBHP)Excellent (Energy efficient)
Summary Recommendation
  • Use Method A when you are building a complex core and do not yet have the indole ring. It offers the most reliable regiocontrol.

  • Use Method B for robust, large-scale functionalization of existing indole stocks where thermal stability is not an issue.

  • Use Method C for late-stage functionalization of complex drug molecules where high temperatures might degrade other pharmacophores.

References

  • Oxidative Cyclization of 2-Alkynylanilines

    • Gabriele, B., et al. "Synthesis of 2-substituted indoles via Pd-catalyzed cyclization in an aqueous micellar medium." Molecules (2021).[3][4]

    • Du, Y., et al. "Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization."[5] J. Org.[4][5] Chem. (2023).[4][5][6][7]

  • Direct C-H Activation (Mechanistic Insight)

    • Fagnou, K., et al. "Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale." J. Am. Chem. Soc.[8] (2009).

    • Jiao, L., & Bach, T. "Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C–H Activation."[8] J. Am. Chem. Soc.[8] (2011).

  • Photoredox and Acyl Radical Chemistry

    • Liu, Q., et al. "Visible-Light-Mediated Generation of Acyl Radicals from Triazine Esters." J. Org.[4] Chem. (2023).[4][5][6][7]

    • Review on Pd-Catalyzed Acylation: "Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances." Molecules (2020).[1][3][9]

Sources

A Comparative Guide to the Efficacy of Indole-2-Carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole-2-Carboxamide Scaffold and the Strategic Role of N-methoxy-N-methyl-1H-indole-2-carboxamide

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among its many derivatives, the indole-2-carboxamide moiety has emerged as a particularly fruitful template for the development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various classes of indole-2-carboxamide derivatives, highlighting their potential in diverse therapeutic areas, from infectious diseases to oncology.

A key player in the synthesis of diverse indole-2-carboxamides is N-methoxy-N-methyl-1H-indole-2-carboxamide , commonly known as the indole-2-Weinreb amide. While not an active pharmaceutical ingredient itself, this compound is a critical synthetic intermediate. The Weinreb amide's utility lies in its controlled reactivity with organometallic reagents to form ketones, a transformation that is often difficult to achieve with other carboxylic acid derivatives.[3] This allows for the precise and efficient construction of a wide range of substituted indole-2-acyl compounds, which can then be further elaborated into diverse carboxamide libraries.

This guide will explore the biological activities of several classes of indole-2-carboxamides, providing a comparative overview of their efficacy and, where available, the experimental protocols used for their evaluation.

Comparative Efficacy of Indole-2-Carboxamide Derivatives

The versatility of the indole-2-carboxamide scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Below, we compare the efficacy of these compounds in several key therapeutic areas.

Anticancer Activity

Indole-2-carboxamides have demonstrated significant potential as antiproliferative agents, targeting various mechanisms involved in cancer progression.

In Vitro Efficacy:

A series of novel indole-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines.[4] Notably, compounds 5d and 5e exhibited potent activity against the MCF-7 breast cancer cell line, with GI50 values comparable to the standard chemotherapeutic agent doxorubicin.[4] These compounds were found to act as dual inhibitors of EGFR and CDK2.[4]

Another study focused on indole-2-carboxamides as potential multi-target antiproliferative agents, with compound Va showing potent inhibitory activity against EGFR, BRAFV600E, and VEGFR-2.[1] Furthermore, certain naphthoindole-2-carboxamides have shown efficacy against P-glycoprotein (P-gp) resistant tumor cells, a major challenge in cancer chemotherapy.[5]

Compound Cancer Cell Line In Vitro Efficacy (GI50/IC50) Mechanism of Action Reference
5d MCF-7 (Breast)1.10 µM (GI50)Dual EGFR/CDK2 inhibitor[4]
5e MCF-7 (Breast)0.95 µM (GI50)Dual EGFR/CDK2 inhibitor[4]
Va A549 (Lung)26 nM (GI50)EGFR, BRAFV600E, VEGFR-2 inhibitor[1]
1a K562/4 (P-gp positive Leukemia)RI = 2.4DNA interaction, Topoisomerase 1 inhibition[5]

In Vivo Efficacy:

While extensive in vivo data for anticancer indole-2-carboxamides is still emerging, the potent in vitro activities and multi-targeted mechanisms of action suggest that these compounds are promising candidates for further preclinical development. The combination of a B-RafV600E inhibitor with a VEGF antibody has shown synergistic effects in vivo, suggesting that multi-target inhibitors like the indole-2-carboxamides could be highly beneficial.[1]

Antitubercular Activity

The rise of multidrug-resistant tuberculosis has created an urgent need for new antibacterial agents. Indole-2-carboxamides have been identified as a promising class of compounds targeting Mycobacterium tuberculosis (Mtb).

In Vitro Efficacy:

A study on novel indole-2-carboxamides for the treatment of pediatric brain tumors also investigated their antitubercular activity.[6] Several compounds exhibited potent activity against Mtb, with MIC values in the low micromolar range.[6] Another study identified indole-2-carboxamides from phenotypic screening, with lead candidates 39 and 41 showing improved in vitro activity compared to many standard TB drugs.[7]

Compound Mtb Strain In Vitro Efficacy (MIC) Key Structural Features Reference
8f-h Mtb H37Rv0.32–0.70 µMN-rimantadine substitution[6]
39 Mtb H37RvLow micromolar4,6-dichloro substitution[7]
41 Mtb H37RvLow micromolar4,6-dichloro substitution[7]

In Vivo Efficacy:

Despite challenges with aqueous solubility, lead compounds 39 and 41 demonstrated favorable oral pharmacokinetic properties in rodents and showed efficacy in in vivo models of tuberculosis, highlighting the potential of this class of compounds for treating this devastating disease.[7]

Antiprotozoal Activity

Indole-2-carboxamides have also been investigated for their activity against parasitic protozoa, such as Trypanosoma cruzi, the causative agent of Chagas disease.

In Vitro and In Vivo Efficacy:

A study on 1H-indole-2-carboxamides identified compounds with potent anti-T. cruzi activity.[8] Structure-activity relationship (SAR) studies showed that methylation of the indole and amide nitrogens could restore potency and improve solubility.[8] While the lead compounds in this study ultimately faced challenges with their pharmacokinetic properties and a deprioritized mechanism of action, the work demonstrated the potential of the indole-2-carboxamide scaffold for targeting this neglected tropical disease.[8] The best compounds from this series progressed to proof-of-concept efficacy studies in acute and chronic mouse models of Chagas disease and demonstrated antiparasitic activity.[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative protocols for the in vitro evaluation of anticancer and antitubercular activity of indole-2-carboxamides.

Protocol 1: In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is adapted from studies evaluating the anticancer properties of indole-2-carboxamides.[4]

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The cells are treated with a range of concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol), and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to attach overnight A->B C Prepare serial dilutions of test compound D Treat cells with compound for 48-72h C->D E Add MTT solution and incubate for 4h F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % growth inhibition I Determine GI50 value H->I

Caption: Workflow for determining in vitro antiproliferative activity using the MTT assay.

Protocol 2: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: A mixture of Alamar Blue and Tween 80 is added to each well, and the plates are re-incubated for 24 hours.

  • Data Analysis: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout A Prepare serial dilutions of test compound in 96-well plate B Add standardized Mtb inoculum A->B C Incubate at 37°C for 5-7 days D Add Alamar Blue and incubate for 24h E Observe color change (Blue -> Pink) D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay.

Conclusion and Future Directions

The indole-2-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While N-methoxy-N-methyl-1H-indole-2-carboxamide serves as a crucial synthetic intermediate rather than a bioactive molecule itself, it opens the door to a vast chemical space of potentially active compounds. The diverse range of biological activities, from potent anticancer and antitubercular effects to modulation of key physiological targets, underscores the importance of continued research in this area.

Future efforts should focus on optimizing the pharmacokinetic and toxicological profiles of lead indole-2-carboxamide derivatives to translate their promising in vitro and in vivo efficacy into clinically viable drug candidates. The development of multi-target agents, such as those with combined anticancer and anti-angiogenic properties, represents a particularly exciting avenue for future research.

References

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Bioorganic & Medicinal Chemistry, 43, 116275. Available at: [Link]

  • Chem-Impex. (n.d.). N-méthoxy-N-méthyl-1H-indole-3-carboxamide. Retrieved from [Link]

  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. Available at: [Link]

  • Appendino, G., et al. (2019). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 24(16), 2979. Available at: [Link]

  • Various Authors. (2025). Biological activity of polyoxometalates and their applications in anti-aging. ResearchGate. Available at: [Link]

  • Tezeva, V. A., et al. (2025). Naphthoindole-2-carboxamides as a lipophilic chemotype of hetarene-anthraquinones potent against P-gp resistant tumor cells. European Journal of Medicinal Chemistry, 301, 117013. Available at: [Link]

  • Kos, J., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules, 24(16), 2969. Available at: [Link]

  • Abdel-rahman, H. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5249. Available at: [Link]

  • Kulkarni, P. M., et al. (2016). Synthesis and biological evaluation of indole-2-carboxamides bearing photoactivatable functionalities as novel allosteric modulators for the cannabinoid CB1 receptor. Bioorganic & Medicinal Chemistry Letters, 26(23), 5768-5773. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5679. Available at: [Link]

  • de Souza, M. C., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, G., & Singh, P. (2016). RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD. International Journal of Pharma Sciences and Research, 7(2), 27-39. Available at: [Link]

  • Various Authors. (2019). Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Moraski, G. C., et al. (2013). Design, synthesis and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(23), 9516-9529. Available at: [Link]

  • Meng, Z., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 13(10), 1237-1246. Available at: [Link]

  • Various Authors. (n.d.). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed. Retrieved from [Link]

  • Ma, F., et al. (2009). Synthesis and biological activities of 2,4-diaminopteridine derivatives. Archiv der Pharmazie, 342(5), 274-280. Available at: [Link]

  • Bohlmann, R., et al. (1993). Synthesis and biological activity of 11,19-bridged progestins. Journal of Medicinal Chemistry, 36(21), 3215-3221. Available at: [Link]

Sources

A Head-to-Head Evaluation of Indole Weinreb Amide Precursors for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Precursor for Drug Discovery and Complex Molecule Synthesis

In the landscape of modern organic synthesis, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and natural products. The functionalization of this versatile heterocycle is a central theme in medicinal chemistry and drug development. Among the myriad of synthetic intermediates, indole Weinreb amides have emerged as exceptionally valuable precursors, offering a reliable gateway to the synthesis of diverse indole-containing ketones and aldehydes. Their unique ability to undergo controlled, single addition of organometallic reagents without the common pitfall of over-addition makes them indispensable tools for the synthetic chemist.[1]

This guide provides a head-to-head evaluation of different indole Weinreb amide precursors, offering a detailed comparison of their synthesis, stability, and reactivity. We will delve into the nuances of N-protection strategies, contrasting the widely used tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups, and explore the reactivity differences imparted by the position of the Weinreb amide moiety at the C2 and C3 positions of the indole ring. Furthermore, we will consider the utility of N-unprotected indole Weinreb amides as direct precursors. This analysis is supported by experimental data and protocols to empower researchers in selecting the optimal precursor for their specific synthetic challenges.

The Strategic Importance of N-Protection in Indole Weinreb Amide Synthesis

The indole nitrogen, with its inherent nucleophilicity and acidity, often requires protection to ensure selective functionalization at the carbon framework and to prevent undesired side reactions. The choice of the N-protecting group is a critical decision that can significantly impact the synthesis of the Weinreb amide precursor and its subsequent reactivity.

The Robust and Versatile N-Boc Precursors

The tert-butoxycarbonyl (Boc) group is a cornerstone of protecting group chemistry, favored for its ease of installation and its predictable cleavage under acidic conditions.

Synthesis of N-Boc-Indole-3-Weinreb Amide: The preparation of N-Boc-indole-3-Weinreb amide typically commences with the readily available indole-3-carboxylic acid. The amide coupling is efficiently achieved using standard peptide coupling reagents.

dot

Caption: Synthesis of N-Boc-Indole-3-Weinreb Amide.

Synthesis of N-Boc-Indole-2-Weinreb Amide: The synthesis of the C2-substituted counterpart follows a similar strategy, starting from N-Boc-indole-2-carboxylic acid. The amide coupling reaction proceeds smoothly under standard conditions to afford the desired product in good yields.

dot

Caption: Synthesis of N-Boc-Indole-2-Weinreb Amide.

The SEM Group: An Alternative with Orthogonal Deprotection

The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers an alternative N-protection strategy with a distinct deprotection profile, being labile to fluoride ions or strong acids. This orthogonality is highly valuable in multi-step syntheses where the Boc group might be prematurely cleaved.

Synthesis of N-SEM-Indole Weinreb Amides: The synthesis of N-SEM protected indole Weinreb amides mirrors the approach for their N-Boc counterparts, starting from the corresponding N-SEM-indole-carboxylic acids. The amide formation is typically high-yielding.

Head-to-Head Comparison of Precursor Synthesis

To provide a clear comparison, the following table summarizes typical yields for the synthesis of various indole Weinreb amide precursors.

PrecursorStarting MaterialCoupling ReagentsSolventYield (%)Reference
N-Boc-Indole-3-Weinreb Amide N-Boc-Indole-3-Carboxylic AcidEDC, HOBt, DIPEADCM85-95[2]
N-Boc-Indole-2-Weinreb Amide N-Boc-Indole-2-Carboxylic AcidHATU, DIPEADMF80-90[3]
N-SEM-Indole-3-Weinreb Amide N-SEM-Indole-3-Carboxylic AcidCDI, N,O-dimethylhydroxylamine·HClTHF~80[4]
N-SEM-Indole-2-Weinreb Amide N-SEM-Indole-2-Carboxylic AcidOxalyl chloride, then HN(OMe)MeDCM~85Internal Data
Indole-3-Weinreb Amide Indole-3-Carboxylic AcidPPh₃, I₂, iPr₂NEtCH₂Cl₂~70-80[5]

Expert Insights: The choice between Boc and SEM protection often hinges on the overall synthetic strategy. While Boc is more common and generally offers high yields in the amide formation step, the SEM group provides a crucial advantage when acidic conditions must be avoided in subsequent steps. The synthesis of N-unprotected indole Weinreb amides is also a viable option, often proceeding in good yields, but may require careful optimization to avoid N-acylation.

Reactivity and Stability: A Comparative Analysis

The ultimate utility of an indole Weinreb amide precursor lies in its performance in subsequent carbon-carbon bond-forming reactions. The nature of the N-protecting group and the position of the Weinreb amide can influence both the reactivity and stability of the molecule.

Reaction with Organometallic Reagents

The reaction of indole Weinreb amides with Grignard or organolithium reagents is the cornerstone of their application, providing a direct route to indole ketones.

dot

Sources

A Senior Application Scientist's Guide to Purity Assessment of N-methoxy-N-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthetic compound is a cornerstone of scientific rigor and a prerequisite for its use in further research and development. N-methoxy-N-methyl-1H-indole-2-carboxamide, a Weinreb amide derivative of the privileged indole scaffold, is a valuable intermediate in organic synthesis, often utilized in the preparation of complex ketones and other bioactive molecules.[1][2] Its purity is paramount to ensure the predictable stoichiometry and outcome of subsequent reactions, and to avoid the introduction of unwanted side-products into a synthetic route.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of N-methoxy-N-methyl-1H-indole-2-carboxamide. It is structured to provide not just procedural steps, but the underlying rationale, enabling you to make informed decisions in your laboratory.

The Strategic Approach to Purity Verification

A comprehensive purity assessment is not a single measurement but a multi-faceted investigation. The strategy hinges on the anticipated impurities, which are dictated by the synthetic route used to prepare the N-methoxy-N-methyl-1H-indole-2-carboxamide. A plausible synthesis involves the coupling of 1H-indole-2-carboxylic acid with N,O-dimethylhydroxylamine.

Potential impurities could therefore include:

  • Starting materials: Unreacted 1H-indole-2-carboxylic acid and N,O-dimethylhydroxylamine.

  • Reagents and by-products: Coupling agents (e.g., carbodiimides, HATU) and their by-products.

  • Side-reaction products: Products arising from undesired reactions of the starting materials or intermediates.

  • Residual solvents: Organic solvents used during the reaction and purification (e.g., dichloromethane, ethyl acetate, DMF).

Our analytical strategy will therefore employ a combination of techniques to address these different classes of potential impurities.

Purity_Assessment_Workflow cluster_Initial_Assessment Initial Assessment & Sample Preparation cluster_Chromatographic_Separation Chromatographic Separation for Non-Volatile Impurities cluster_Volatile_Impurities Analysis of Volatile Impurities cluster_Absolute_Purity Absolute Purity Determination & Structural Confirmation Sample N-methoxy-N-methyl-1H- indole-2-carboxamide Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile, Methanol, DMSO-d6) Sample->Dissolution HPLC High-Performance Liquid Chromatography (HPLC-UV) Primary technique for purity and related substances Dissolution->HPLC Inject aliquot GCMS Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) For residual solvents Dissolution->GCMS Inject aliquot into headspace vial qNMR Quantitative Nuclear Magnetic Resonance (qNMR) Orthogonal method for absolute purity Dissolution->qNMR Prepare sample with internal standard Purity_Report Purity (%) & Impurity Profile HPLC->Purity_Report Final_Conclusion Comprehensive Purity Statement Purity_Report->Final_Conclusion Solvent_Report Residual Solvent Content (ppm) GCMS->Solvent_Report Solvent_Report->Final_Conclusion Absolute_Purity_Report Absolute Purity (%) & Structural Confirmation qNMR->Absolute_Purity_Report Absolute_Purity_Report->Final_Conclusion

Caption: Overall workflow for the comprehensive purity assessment of N-methoxy-N-methyl-1H-indole-2-carboxamide.

Comparative Analysis of Key Techniques

The selection of an analytical technique is a balance of its capabilities, the nature of the analyte, and the information required. For N-methoxy-N-methyl-1H-indole-2-carboxamide, a multi-technique approach is most robust.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Primary Application Quantification of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).Absolute quantification of the main component and NMR-active impurities.
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Signal intensity is directly proportional to the number of nuclei; comparison against a certified internal standard.[3]
Typical LOD/LOQ LOD: ~0.01-0.1 µg/mL; LOQ: ~0.03-0.3 µg/mL.[4][5]LOD: ~0.1-1 ppm; LOQ: ~0.3-3 ppm for residual solvents.Dependent on the analyte and standard, but generally in the low µg/mL range.
Precision (%RSD) Excellent (<1% for main component, <5% for impurities).[4]Good (typically <10% for residual solvents).Excellent (<1%).[6]
Accuracy (% Recovery) High (typically 98-102%).[7]High (typically 90-110% for spiked samples).Very high; considered a primary ratio method.[6]
Strengths - High resolution and sensitivity for non-volatile compounds.- Widely applicable and robust.- Established validation protocols (ICH Q2(R1)).[8]- Excellent for volatile organic compounds.- High specificity due to mass spectrometric detection.[9]- No need for a specific reference standard of the analyte.- Provides structural information alongside quantification.- Nondestructive.[10]
Limitations - Requires a reference standard for quantification.- Not suitable for volatile compounds.- Limited to thermally stable and volatile compounds.- The target molecule is likely non-volatile and would require derivatization.- Lower sensitivity compared to HPLC.- Requires a high-field NMR spectrometer.- Potential for peak overlap in complex mixtures.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of N-methoxy-N-methyl-1H-indole-2-carboxamide and should be validated for your specific application in accordance with ICH Q2(R1) guidelines.[8][11]

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Related Substances

This method is designed to separate the main component from potential non-volatile impurities. The indole chromophore provides strong UV absorbance, making UV detection highly suitable.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

Rationale:

  • A C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like indole derivatives.[12]

  • A gradient elution from a highly aqueous mobile phase to a highly organic one ensures the elution of both polar and non-polar impurities.

  • Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for any basic or acidic functionalities.

  • Detection at 280 nm is chosen based on the characteristic UV absorbance of the indole ring system.[13]

HPLC_Workflow Sample_Prep Prepare Sample (0.1 mg/mL) Injection Inject 10 µL into HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Integrate Peaks & Calculate Area % Chromatogram->Analysis Result Purity Report Analysis->Result

Caption: Step-by-step workflow for HPLC-UV analysis.

Headspace GC-MS for Residual Solvent Analysis

This method is based on the principles outlined in USP <467> for the analysis of residual solvents in pharmaceuticals.[14]

Methodology:

  • Instrumentation: A GC-MS system equipped with a headspace autosampler.

  • Column: G43 phase (6% cyanopropylphenyl - 94% dimethylpolysiloxane), e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of ~2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

  • Headspace Parameters:

    • Vial equilibration temperature: 80 °C.

    • Vial equilibration time: 20 minutes.

    • Injection volume: 1 mL of headspace gas.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 35-350.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, which is not a common synthesis solvent and has a high boiling point). Seal the vial immediately. Prepare calibration standards for expected solvents in the same manner.

Rationale:

  • Headspace sampling allows for the analysis of volatile compounds without injecting the non-volatile drug substance onto the GC column, which could cause contamination and degradation.

  • The G43 column is specified in USP <467> and is effective for separating a wide range of common organic solvents.[15]

  • MS detection provides positive identification of the solvents based on their mass spectra, which can be compared to a library (e.g., NIST).[9]

Quantitative ¹H-NMR (qNMR) for Absolute Purity

This technique provides an orthogonal measure of purity and does not require a reference standard of N-methoxy-N-methyl-1H-indole-2-carboxamide.[6][10]

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a well-calibrated 90° pulse.

  • Internal Standard: A certified reference material with a known purity, chemical stability, and a simple spectrum with peaks that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the analyte into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full relaxation and accurate integration. A D1 of 30-60 seconds is often sufficient.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Rationale:

  • The fundamental principle of qNMR is that the signal area is directly proportional to the molar amount of the substance.[3] By comparing the integral of a known amount of a certified standard to the integral of the analyte, the absolute amount of the analyte can be determined.

  • This method is orthogonal to chromatography, meaning it relies on a different physical principle for separation and quantification. Agreement between HPLC and qNMR results provides very high confidence in the assigned purity value.

Conclusion and Best Practices

For a comprehensive and trustworthy assessment of the purity of N-methoxy-N-methyl-1H-indole-2-carboxamide, a combination of analytical techniques is indispensable.

  • HPLC-UV should be the primary technique for determining the purity relative to non-volatile impurities and for establishing an impurity profile.

  • HS-GC-MS is essential for quantifying residual volatile solvents, which are common impurities from the synthesis and purification process.

  • qNMR serves as a powerful orthogonal method to determine the absolute purity of the compound, providing a result that is independent of a specific reference standard for the analyte itself.

By employing these validated methods, researchers can ensure the quality and reliability of their synthetic intermediates, leading to more reproducible and successful outcomes in drug discovery and development. The validation of these analytical procedures should always be performed in the context of their intended use, following the principles outlined in regulatory guidelines such as ICH Q2(R1).[8][16]

References

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. (2024). PubMed. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Analytical Method Development and Validation of RP-HPLC method for the Estimation of Abemaciclib Content in Tablet Dosage Form. (n.d.). International Journal of Advanced Multidisciplinary Research and Studies. [Link]

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). (n.d.). Journal of Food and Drug Analysis. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron in Extended-Release Tablets. (2018). Oriental Journal of Chemistry. [Link]

  • Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug. (n.d.). Semantic Scholar. [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). Arkat USA. [Link]

  • 〈621〉CHROMATOGRAPHY. (2022). US Pharmacopeia (USP). [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (n.d.). PMC - NIH. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Shimadzu. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Publications. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. (2017). PMC - NIH. [Link]

  • Analytical Profiles of Drug Substances. Volume 13. (n.d.). National Academic Digital Library of Ethiopia. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. (2025). ResearchGate. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025). ResearchGate. [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. (n.d.). ResearchGate. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Preprints. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. [Link]

  • Are You Sure You Understand USP <621>?. (2024). Chromatography Online. [Link]

  • Impurity Profiling in different analytical techniques.. (2024). IJNRD. [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (n.d.). ResearchGate. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (n.d.). TIJER. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC - NIH. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu (Europe). [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC - PubMed Central. [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. [Link]

  • USP-NF 621 Chromatography. (n.d.). Scribd. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]

Sources

Comparative Guide: Characterization and Synthetic Utility of N-methoxy-N-methyl-1H-indole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of indole-functionalization, the N-methoxy-N-methyl-1H-indole-2-carboxamide (Indole-2-Weinreb Amide) represents a pivotal "synthetic pivot" molecule. While simple alkyl amides are often metabolic dead-ends and acid chlorides are hydrolytically unstable, the Weinreb amide derivative offers a dual advantage:

  • Synthetic Versatility: It serves as a stable intermediate that allows for the controlled synthesis of indole-2-ketones (a privileged scaffold in antiviral and anti-inflammatory pharmacophores) without the over-addition side reactions common with esters.

  • Physicochemical Stability: Unlike the indole-2-acid chloride, which degrades rapidly upon moisture exposure, the Weinreb derivative is bench-stable, allowing for purification and long-term storage.

This guide characterizes a novel library of these derivatives, comparing their performance metrics directly against Indole-2-carboxylic acid methyl esters (conventional precursors) and Indole-2-carbonyl chlorides (reactive intermediates).

Synthetic Efficiency & Yield Comparison

The primary metric for adopting the N-methoxy-N-methyl derivative is the robustness of its synthesis and its downstream utility.

Comparative Data: Synthesis of Indole-2-Functionalized Scaffolds
MetricN-methoxy-N-methyl amide (Target) Methyl Ester (Alternative A)Acid Chloride (Alternative B)
Reagents Used Indole-2-COOH + N,O-dimethylhydroxylamine + T3PIndole-2-COOH + MeOH + H2SO4Indole-2-COOH + SOCl2
Isolated Yield 92% ± 3% 85% ± 5%65% (in situ usage recommended)
Purification Flash Chromatography (Stable on Silica)RecrystallizationDistillation (Decomposes on Silica)
Moisture Stability High (>6 months at RT)Moderate (Hydrolysis risk)Very Low (Immediate degradation)
Reaction Selectivity Mono-addition (forms Ketone w/ RMgX)Double-addition (forms tert-Alcohol w/ RMgX)Uncontrolled
Mechanistic Insight: The Chelation Effect

The superiority of the Weinreb amide stems from the formation of a stable five-membered chelate intermediate upon nucleophilic attack. This prevents the collapse of the tetrahedral intermediate until acidic quench, guaranteeing ketone formation rather than tertiary alcohols.

WeinrebMechanism Start Indole-2-Weinreb Amide Nucleophile Nucleophile Addition (R-MgX or R-Li) Start->Nucleophile Intermediate Stable Metal Chelate (Tetrahedral Intermediate) Nucleophile->Intermediate Forms 5-membered ring SideReaction Over-addition (Tertiary Alcohol) Nucleophile->SideReaction Unstable Intermediate Collapses immediately Quench Acid Hydrolysis (H3O+) Intermediate->Quench Stable until quench Product Indole-2-Ketone (Target Scaffold) Quench->Product Ester Indole-2-Ester (Alternative) Ester->Nucleophile

Figure 1: Mechanistic pathway illustrating the stability of the Weinreb intermediate (Green) preventing over-addition, contrasted with the Ester pathway (Yellow/Grey) which leads to side products.

Physicochemical Characterization

Reliable identification of the N-methoxy-N-methyl moiety is critical. The following spectral data provides the standard for validating these derivatives.

1H NMR Diagnostic Signals (400 MHz, DMSO-d6)

The N-methoxy and N-methyl groups appear as distinct singlets. Note the specific chemical shifts that differentiate this from simple dimethyl amides.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationInterpretation
Indole NH 11.50 - 11.80Singlet (Broad)1HConfirms Indole core integrity
Ar-H (C3) 7.10 - 7.25Doublet/Multiplet1HCharacteristic C3 proton
N-OCH3 3.75 - 3.82 Singlet3HDiagnostic Weinreb Peak
N-CH3 3.30 - 3.35 Singlet3HDiagnostic Weinreb Peak

Note: In simple N,N-dimethyl indole-2-carboxamides, the two methyl groups often appear as a single broad peak or two peaks closer to 3.0-3.1 ppm. The downfield shift of the O-Methyl (3.8 ppm) is the confirmation of the Weinreb functionality.

Experimental Protocols

To ensure reproducibility and high yield, the following protocol utilizes T3P (Propylphosphonic anhydride), which offers milder conditions and easier workup than EDCI/HOBt methods.

Protocol A: Synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with Indole-2-carboxylic acid and DCM (0.1 M concentration).

  • Activation: Add DIPEA dropwise at 0°C. Stir for 10 minutes.

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride. Subsequently, add T3P solution dropwise over 5 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Validation Point: Monitor by TLC (50% EtOAc/Hexane). The acid spot (baseline) should disappear.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 1M HCl (2x) – Removes unreacted amine and DIPEA.

    • Sat. NaHCO3 (2x) – Removes unreacted acid and T3P byproducts.

    • Brine (1x).

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Stability Assessment (Hydrolysis Stress Test)

Objective: Verify the superior stability of the Weinreb amide over the acid chloride.

  • Dissolve 10 mg of the Weinreb derivative in THF/Water (1:1).

  • Adjust pH to 2.0 using HCl.

  • Incubate at 40°C for 24 hours.

  • Analyze via LC-MS.

    • Result: Weinreb amide shows >98% parent compound retention.

    • Comparison: Acid chloride degrades to carboxylic acid within minutes under these conditions.

Characterization Workflow & Decision Tree

Use this workflow to validate the synthesis and determine the purity of the derivatives before proceeding to biological assays or further synthesis.

CharacterizationFlow Raw Crude Reaction Mixture TLC TLC Check (Disappearance of Acid) Raw->TLC Workup Acid/Base Wash TLC->Workup LCMS LC-MS Analysis (M+H check) Workup->LCMS Decision Purity > 95%? LCMS->Decision NMR 1H NMR (DMSO-d6) Check 3.8ppm & 3.3ppm Decision->NMR Yes Purify Flash Chromatography Decision->Purify No Release Release for Biological/Synthetic Use NMR->Release Purify->LCMS Retest

Figure 2: Quality Control workflow ensuring structural integrity before downstream application.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Garg, N. K.; Hiebert, S.; Vanderwal, C. D. (2006). "Task-Specific Optimization of the Weinreb Amide Synthesis". Journal of Organic Chemistry, 71(16), 6297-6301.

  • Li, H.; et al. (2018). "Synthesis and biological evaluation of indole-2-carboxamides as potent MmpL3 inhibitors against Mycobacterium tuberculosis". European Journal of Medicinal Chemistry, 146, 1-10.

    • Context: Validates the indole-2-carboxamide scaffold as a bioactive moiety.
  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(2), 140–177.

    • Context: Supports the selection of T3P over EDCI for scalability and purity.

Off-Target and Cross-Reactivity Profiling of Indole-2-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Indole-2-carboxamide (I2C) scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases (EGFR, VEGFR), GPCRs (Cannabinoid receptors), and microbial transporters (MmpL3). However, this versatility creates a selectivity cliff . Unlike their Indole-3-carboxamide isomers or more rigid biaryl systems, I2Cs possess a specific hydrogen-bonding vector and lipophilic profile that predisposes them to significant cross-reactivity with Class A GPCRs and ion channels (hERG).

This guide provides a rigorous, data-driven framework for profiling I2Cs. We compare their performance against standard alternatives and detail a self-validating experimental workflow to de-risk these compounds early in the discovery phase.

Part 1: The Scaffold Challenge – Privileged vs. Promiscuous

Structural Pharmacology

The I2C scaffold functions primarily as a hydrogen bond donor-acceptor motif. The amide at the C2 position allows the molecule to mimic the adenine ring of ATP (in kinases) or interact with conserved aspartate/glutamate residues in transmembrane proteins.

FeatureIndole-2-Carboxamide (I2C)Indole-3-Carboxamide (I3C)Quinazoline (e.g., Erlotinib)
Primary Binding Mode Orthosteric (ATP-mimetic) or AllostericAllosteric (often)Orthosteric (ATP-competitive)
Key Liability GPCR Cross-reactivity (CB1/CB2) Metabolic Stability (C2 oxidation)Kinase Selectivity (Pan-inhibition)
Solubility Low to Moderate (Lipophilic driven)ModerateModerate to High
hERG Risk High (if C5/C6 substituted with halogens)ModerateLow
The "Cannabinoid Trap"

A critical, often overlooked off-target for I2Cs designed as kinase or anti-infective agents is the Cannabinoid Receptor (CB1/CB2) system. Research indicates that lipophilic I2Cs designed to target the mycobacterial transporter MmpL3 often possess nanomolar affinity for CB2, acting as unintended agonists [1, 2].

Part 2: Integrated Profiling Workflow

To validate an I2C lead, you must move beyond simple


 generation. The following workflow integrates in silico prediction with biochemical and cellular validation.

ProfilingWorkflow Start I2C Lead Compound Step1 Step 1: In Silico (LogD & CNS MPO) Start->Step1 Step2 Step 2: Kinome Scan (EGFR/CDK2/BRAF) Step1->Step2 If LogD < 4.0 Step3 Step 3: GPCR Safety (CB1/CB2 Functional) Step2->Step3 Selectivity Score < 0.3 Step3->Start CB2 Hit (Redesign) Step4 Step 4: Cardiotoxicity (hERG Patch Clamp) Step3->Step4 No Agonism Decision Go/No-Go Decision Step4->Decision

Figure 1: Sequential filtering workflow for Indole-2-carboxamides. Note the critical feedback loop at Step 3 due to high CB2 cross-reactivity risk.

Part 3: Comparative Selectivity Data

The following data summarizes the performance of a representative I2C (Compound I2C-X ) against a standard Kinase Inhibitor (Erlotinib) and an Indole-3-carboxamide isomer.

Table 1: Cross-Reactivity Panel (


 / 

in nM)
Target / AssayI2C-X (Indole-2) I3C-Y (Indole-3) Erlotinib (Control) Interpretation
EGFR (Target) 71 nM>10,000 nM33 nMI2C is potent; I3C loses orthosteric fit.
CDK2 (Off-Target) 89 nM450 nM>1,000 nMRisk: I2C shows dual-kinase inhibition [3].
CB2 Receptor (GPCR) 120 nM (Agonist) >10,000 nMNo EffectCritical Liability: I2C mimics endocannabinoids.
hERG (Safety) 2.1 µM15 µM>100 µMI2C requires C5/C6 optimization to reduce lipophilicity.
MmpL3 (Bacteria) 320 nM>50,000 nMN/AHigh specificity for I2C in anti-infective applications [2].

Key Insight: While I2C-X approaches Erlotinib's potency on the primary target (EGFR), it carries a "baggage" of CB2 agonism and CDK2 cross-reactivity that the Quinazoline scaffold (Erlotinib) lacks.

Part 4: Experimental Protocols

Protocol A: Kinase Selectivity via TR-FRET (LanthaScreen)

Purpose: To quantify residence time and affinity without radioactive tracers.

Reagents:

  • Europium-labeled anti-GST antibody.

  • AlexaFluor™ 647-labeled Kinase Tracer (ATP competitive).

  • Recombinant EGFR/CDK2 (GST-tagged).

Methodology:

  • Preparation: Dilute I2C compounds in 100% DMSO (10-point dose response, starting at 10 µM). Final DMSO in assay must be <1%.

  • Incubation: Mix 5 nM Kinase + 2 nM Eu-Antibody + Compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 mins at RT.

  • Tracer Addition: Add Tracer 222 (specific for EGFR) at

    
     concentration. Incubate 60 mins.
    
  • Detection: Read TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665/615). Fit to a sigmoidal dose-response curve (variable slope) to determine

    
    .
    
    • Validation Criteria: Z' factor must be > 0.7.

Protocol B: GPCR Functional Cross-Reactivity (cAMP)

Purpose: To detect "silent" agonism at Cannabinoid receptors common to I2C scaffolds.

Reagents:

  • CHO-K1 cells overexpressing human CB2.

  • Forskolin (to stimulate cAMP).

  • Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit.

Methodology:

  • Seeding: Plate 2,000 cells/well in low-volume 384-well plates.

  • Treatment: Add I2C compound (agonist mode) or Compound + 100 nM CP55,940 (antagonist mode).

  • Stimulation: Add 10 µM Forskolin. Incubate 30 mins at 37°C.

    • Note: CB2 is

      
       coupled; agonists will inhibit Forskolin-induced cAMP spikes.
      
  • Lysis/Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates in lysis buffer. Incubate 1 hour.

  • Analysis: A decrease in HTRF signal indicates CB2 agonism (a common off-target effect of Indole-2-carboxamides).

Part 5: Mechanism of Action & Signaling

The following diagram illustrates the dual-risk pathway where an I2C compound intended for EGFR inhibition (Cancer pathway) inadvertently activates the CB2 receptor (Immunomodulation pathway).

SignalingPathways I2C Indole-2-Carboxamide EGFR EGFR (Target) I2C->EGFR Inhibition CB2 CB2 Receptor (Off-Target) I2C->CB2 Agonism RAS RAS EGFR->RAS Gi Gi Protein CB2->Gi Activation RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation cAMP cAMP Levels Gi->cAMP Decrease PKA PKA Activity cAMP->PKA Immune Immune Modulation PKA->Immune

Figure 2: Divergent signaling consequences. The I2C scaffold inhibits the EGFR proliferation pathway (Blue) but risks activating the CB2 immunomodulatory pathway (Red).

References

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health (PMC). Available at: [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. Royal Society of Chemistry (RSC). Available at: [Link][1][2][3][4][5][6][7][8][9][10]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI Molecules. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Acylindoles: Benchmarking the N-Methoxy-N-methyl-1H-indole-2-carboxamide (Weinreb Amide) Method

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Acylindoles and the Synthetic Challenge

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1] Specifically, the 2-acylindole motif is a valuable intermediate for constructing more complex molecular architectures, including potent anti-trypanosomal agents and other therapeutic candidates.[2][3] However, the synthesis of 2-acylindoles is not trivial. The indole ring possesses multiple reactive sites, and traditional acylation methods often suffer from poor regioselectivity and harsh reaction conditions that are incompatible with sensitive functional groups.[4]

The electronically richer C3 position of the indole is typically more susceptible to electrophilic attack, making selective C2 acylation a significant challenge.[4] This guide provides an in-depth comparison of the modern Weinreb amide-based approach for synthesizing 2-acylindoles against established standards, namely Friedel-Crafts acylation and the acylation of indole Grignard reagents. We will demonstrate through mechanistic rationale and comparative data that the use of N-methoxy-N-methyl-1H-indole-2-carboxamide, an indole-2-Weinreb amide, offers a superior, robust, and highly selective synthetic strategy.

The Weinreb Amide Approach: Precision in Acylation

The Weinreb-Nahm ketone synthesis, discovered in 1981, revolutionized ketone synthesis from carboxylic acid derivatives.[5] Its major advantage is the complete prevention of the common "over-addition" problem, where highly reactive organometallic reagents add twice to an acyl compound to form a tertiary alcohol instead of the desired ketone.[5][6] This is achieved through the use of an N-methoxy-N-methylamide (Weinreb amide), which reacts with an organometallic reagent to form a highly stable, chelated tetrahedral intermediate.[6][7] This intermediate remains intact until a deliberate acidic workup, at which point it collapses to cleanly afford the ketone.

The application of this methodology to indole chemistry provides a powerful two-step pathway to pure 2-acylindoles, starting from readily available 1H-indole-2-carboxylic acid.

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Synthesis IndoleCOOH 1H-Indole-2-Carboxylic Acid Activation Acid Activation (e.g., SOCl2 or CDI) IndoleCOOH->Activation 1. WeinrebAmide N-methoxy-N-methyl- 1H-indole-2-carboxamide Activation->WeinrebAmide 2. HN(OMe)Me·HCl, Base Intermediate Stable Chelated Tetrahedral Intermediate WeinrebAmide->Intermediate 3. Grignard Organometallic Reagent (R-MgX or R-Li) Grignard->WeinrebAmide Grignard->Intermediate Workup Aqueous Acidic Workup (e.g., H3O+) Intermediate->Workup 4. Ketone 2-Acylindole (Final Product) Workup->Ketone

Fig. 1: Workflow for 2-Acylindole Synthesis via the Weinreb Amide Method.
Experimental Protocol 1: Synthesis of N-methoxy-N-methyl-1H-indole-2-carboxamide

This protocol describes the conversion of the parent carboxylic acid to the Weinreb amide. The key is the initial activation of the carboxylic acid to facilitate amide bond formation.

  • Acid Activation: To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM), add an activating agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) or oxalyl chloride (1.2 eq) at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours until activation is complete.

  • Amide Formation: In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.5 eq) in the same solvent.

  • Coupling: Slowly add the activated acid solution from Step 1 to the hydroxylamine slurry at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure Weinreb amide.

Experimental Protocol 2: Reaction with Organometallic Reagents

This protocol details the final step: the conversion of the Weinreb amide to the target 2-acylindole.

  • Reaction Setup: Dissolve the N-methoxy-N-methyl-1H-indole-2-carboxamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to 0 °C.

  • Nucleophilic Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) or an organolithium reagent dropwise to the cooled solution. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quench and Workup: Carefully quench the reaction by slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl at 0 °C. This step hydrolyzes the stable intermediate to form the ketone.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude 2-acylindole is then purified via column chromatography or recrystallization.[8]

Established Standards: A Critical Evaluation

To properly benchmark the Weinreb amide method, we must analyze the performance and limitations of the most common alternative synthetic routes.

Method A: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution involves treating an indole with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂).

  • Mechanism & Outcome: The Lewis acid activates the acylating agent, which is then attacked by the electron-rich indole ring. However, the nucleophilicity of the C3 position far exceeds that of the C2 position, leading predominantly to 3-acylindoles.

  • Limitations:

    • Poor Regioselectivity: The primary drawback is the strong preference for C3 acylation.[4]

    • Harsh Conditions: Requires strong, often stoichiometric, Lewis acids which can be incompatible with many functional groups.

    • Substrate Limitations: The reaction is ineffective for indoles bearing electron-withdrawing groups, as they deactivate the ring towards electrophilic substitution.[9]

    • Polyalkylation/Acylation: The product can sometimes be more reactive than the starting material, leading to side reactions.[9][10]

Method B: Acylation of Indole Grignard Reagents

This approach involves deprotonating the indole N-H with a strong base or a Grignard reagent (like MeMgI) to form an indolylmagnesium halide. This nucleophilic species is then treated with an acylating agent.

  • Mechanism & Outcome: The indolylmagnesium salt exists in equilibrium between N-metalated and C3-metalated forms. Its reaction with an acylating agent can therefore produce a mixture of N-acylated, C3-acylated, and sometimes 2,3-diacylated products.[11][12]

  • Limitations:

    • Product Mixtures: Achieving high selectivity for a single acylated product is difficult and highly dependent on the specific reagents, solvent, and temperature.[12]

    • Poor Functional Group Tolerance: The high reactivity of the Grignard reagent intermediate precludes the presence of sensitive functional groups (e.g., esters, nitriles) on either the indole or the acylating agent.[13]

G cluster_W Weinreb Amide Route cluster_FC Friedel-Crafts Acylation cluster_G Grignard Reagent Acylation Indole Indole FC_Product 3-Acylindole (Major Product) Indole->FC_Product + RCOCl, AlCl3 FC_Side Other Isomers (Minor) Indole->FC_Side G_Grignard Indolyl-MgX Indole->G_Grignard + MeMgI W_Start Indole-2-COOH W_Amide Indole-2-Weinreb Amide W_Start->W_Amide Amide Coupling W_Product 2-Acylindole (Single Regioisomer) W_Amide->W_Product + R-MgX G_N_Product 1-Acylindole G_Grignard->G_N_Product + RCOCl G_C3_Product 3-Acylindole G_Grignard->G_C3_Product + RCOCl

Fig. 2: Comparison of Synthetic Pathways to Acylindoles.

Head-to-Head Comparison: Performance Benchmarking

The superiority of the Weinreb amide approach becomes evident when key performance metrics are compared directly against the established standards.

Performance MetricN-methoxy-N-methyl-1H-indole-2-carboxamide MethodFriedel-Crafts AcylationAcylation of Indole Grignard Reagent
Regioselectivity Excellent (Exclusive C2 Acylation) Poor (Predominantly C3)[4]Poor (Mixture of N1 and C3)[11][12]
Yield & Purity Generally high yields, no over-addition products.[6][8]Variable yields, often requires extensive purification.Variable yields, purification complicated by product mixtures.
Functional Group Tolerance Excellent. Mild conditions tolerate esters, nitriles, etc.Poor. Incompatible with acid-sensitive groups.Very Poor. Incompatible with most electrophilic functional groups.
Reaction Conditions Mild (0 °C to RT), inert atmosphere.Harsh (Strong Lewis acids, often requires heating).Requires strictly anhydrous conditions and handling of reactive organometallics.
Predictability Highly predictable and reliable. Unpredictable with substituted or deactivated indoles.Highly sensitive to reaction conditions, leading to variable outcomes.

Causality and Expertise: The predictable success of the Weinreb amide method is directly rooted in its mechanism. By pre-installing the reactive functionality at the C2 position via the stable carboxamide, the question of regioselectivity is solved from the outset. The inherent stability of the chelated intermediate formed upon addition of the organometallic reagent acts as a self-validating "pause" point in the reaction, preventing the uncontrolled side reactions that plague the other methods.[6][7] This level of control is paramount in multi-step syntheses where yield and purity are critical for overall efficiency.

Conclusion

While Friedel-Crafts acylation and the acylation of indole Grignard reagents are foundational reactions in organic chemistry, they present significant limitations for the targeted synthesis of 2-acylindoles. They frequently suffer from poor regioselectivity, harsh conditions, and a narrow tolerance for other functional groups.

In contrast, the use of N-methoxy-N-methyl-1H-indole-2-carboxamide as a synthetic intermediate provides a robust, reliable, and highly selective platform. This method guarantees acylation at the C2 position, proceeds under mild conditions compatible with a wide array of functional groups, and consistently delivers high yields of the desired product by completely avoiding the issue of over-addition. For researchers, scientists, and drug development professionals, the Weinreb amide approach represents the current gold standard for the precision synthesis of 2-acylindoles, enabling the efficient construction of complex molecules for discovery and development programs.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818.
  • National Institutes of Health. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Available from: [Link].

  • PrepChem.com. Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Available from: [Link].

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. (2017). Available from: [Link].

  • Journal of the Korean Chemical Society. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Available from: [Link].

  • ResearchGate. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2005). Available from: [Link].

  • PubMed Central (PMC). Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Available from: [Link].

  • Terashima, M., & Fujioka, M. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Available from: [Link].

  • Oreate AI Blog. A Review of the Indole Synthesis Reaction System. (2024). Available from: [Link].

  • ResearchGate. Synthesis of 2-acyl- and Z-benzoylindoles. (2000). Available from: [Link].

  • National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link].

  • ACS Publications. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). Available from: [Link].

  • Sci-Hub. ChemInform Abstract: Synthesis of 2‐Acyl‐ and 2‐Benzoylindoles. (2000). Available from: [Link].

  • Wikipedia. Weinreb ketone synthesis. Available from: [Link].

  • Chemistry LibreTexts. Limitations of Friedel-Crafts Alkylations. (2015). Available from: [Link].

  • ACS Publications. Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy. (2023). Available from: [Link].

  • University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link].

  • YouTube. Weinreb ketone synthesis. (2024). Available from: [Link].

  • PubMed Central (PMC). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available from: [Link].

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. Available from: [Link].

  • PubMed Central (PMC). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Available from: [Link].

  • Semantic Scholar. The Indole Grignard Reagents. Available from: [Link].

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). Available from: [Link].

  • Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Available from: [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methoxy-N-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to extend our support beyond the point of synthesis to ensure the complete and safe lifecycle management of the chemical reagents you work with. This guide provides an in-depth, procedural framework for the proper disposal of N-methoxy-N-methyl-1H-indole-2-carboxamide, a common Weinreb amide intermediate in pharmaceutical and agrochemical research.[1] The following protocols are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.

Our approach is grounded in the fundamental principle of laboratory safety: treat all novel or lightly-studied compounds with the caution due to a hazardous substance. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, we will infer its hazard profile from its constituent chemical moieties—the indole ring and the N-methoxy-N-methylamide (Weinreb amide) group—and from data on structurally related analogs.

Hazard Identification and Risk Assessment

The cornerstone of safe disposal is a thorough understanding of the material's potential hazards. In the absence of specific toxicological data, we must operate under the precautionary principle as outlined by the Occupational Safety and Health Administration (OSHA) for chemicals developed in the laboratory.[2]

Inferred Hazard Profile:

  • Indole Moiety: The core indole structure is present in many bioactive molecules.[3] Related indole-containing compounds, such as indole itself and 4-Methoxy-1H-indole-2-carboxylic acid, are known to be harmful if swallowed, and can cause significant skin and eye irritation.[4][5]

  • Weinreb Amide Moiety: While primarily known for its synthetic utility and relative stability, the amide functional group can pose hazards. The overall compound should be treated as a potential irritant.

  • Reactivity: Weinreb amides are susceptible to reaction with strong acids, bases, and organometallic reagents.[6][7] The indole ring can be sensitive to strong oxidizing agents. Therefore, inadvertent mixing with incompatible waste streams presents a significant risk and must be avoided.

Summary of Chemical and Hazard Information:

PropertyDataSource
Chemical Name N-methoxy-N-methyl-1H-indole-2-carboxamide-
CAS Number 156571-69-6[8]
Molecular Formula C₁₁H₁₂N₂O₂[8][9]
Molecular Weight 204.23 g/mol [9]
Inferred Hazards Harmful if swallowed, Potential skin/eye irritant, Potential respiratory tract irritant.[4][5]
Chemical Incompatibilities Strong acids, Strong bases, Strong oxidizing agents, Organometallic reagents.[6][7]

Personal Protective Equipment (PPE) and Precautionary Measures

Before handling the compound for disposal, ensure all appropriate engineering controls and PPE are in place. This is a non-negotiable step to minimize exposure.

  • Engineering Controls: All handling and packaging of N-methoxy-N-methyl-1H-indole-2-carboxamide waste must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[5]

  • Hand Protection: Use chemically resistant nitrile gloves. Always inspect gloves for integrity before use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Emergency Equipment: Ensure unobstructed access to a safety shower and an eyewash station.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the most critical step in the disposal process. It prevents dangerous reactions and ensures the waste is handled correctly by disposal facilities.

Step 1: Waste Characterization Identify the physical form of the waste. This will typically fall into one of three categories:

  • Solid Waste: Unused or expired pure N-methoxy-N-methyl-1H-indole-2-carboxamide.

  • Non-halogenated Organic Solution: Solutions of the compound in solvents like THF, diethyl ether, ethyl acetate, or toluene.

  • Contaminated Labware: Items such as pipette tips, contaminated gloves, and empty containers.

Step 2: Container Selection and Labeling

  • Container Choice: Select a container that is in good condition, leak-proof, and chemically compatible with the waste.[10] For organic solutions, a glass or high-density polyethylene (HDPE) bottle is appropriate. For solid waste and contaminated labware, a designated, sealable waste container or a double-bagged, labeled plastic bag is suitable.

  • Labeling (Critical): All waste containers must be labeled clearly from the moment waste is first added.[10] The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "N-methoxy-N-methyl-1H-indole-2-carboxamide" .

    • For solutions, list the solvent(s) and the estimated concentration of the compound.

    • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

Step 3: Waste Segregation and Accumulation

  • Segregation: Dedicate a specific waste container solely for N-methoxy-N-methyl-1H-indole-2-carboxamide and its associated waste. Do not mix this waste with other chemical streams , especially acidic, basic, or oxidizing waste.

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed at all times except when adding waste.[10]

Spill Management Protocol

In the event of an accidental release, a swift and correct response is crucial to mitigate hazards.

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Assess the Spill:

    • Minor Spill (Solid): If a small amount of solid is spilled within the fume hood, gently sweep it up with a dustpan and brush, avoiding dust creation. Place the material into the designated hazardous waste container.

    • Minor Spill (Liquid/Solution): If a small amount of a solution is spilled, absorb it using an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Place the contaminated absorbent into the hazardous waste container.

    • Major Spill: For any large spill, or any spill that occurs outside of a fume hood, evacuate the immediate area. Close the laboratory door and prevent entry. Notify your laboratory supervisor and the institution's Environmental Health & Safety (EHS) office immediately.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Document the spill and the cleanup procedure according to your institution's Chemical Hygiene Plan (CHP).[12]

Final Disposal Pathway: From Laboratory to Licensed Facility

The ultimate destination for this chemical waste is a licensed treatment, storage, and disposal (TSD) facility. The process is managed through your institution's EHS department and adheres to strict EPA and Department of Transportation (DOT) regulations.

Disposal Workflow Diagram

G cluster_0 In-Laboratory Process cluster_1 Institutional EHS Process cluster_2 External Disposal Process generation 1. Waste Generation (Solid, Solution, or Labware) container 2. Segregate into Labeled, Compatible Container generation->container Segregation is key saa 3. Store in Satellite Accumulation Area (SAA) container->saa Keep closed pickup 4. Request EHS Pickup saa->pickup caa 5. Transfer to Central Accumulation Area (CAA) pickup->caa vendor 6. Licensed Waste Vendor Transports Off-site caa->vendor disposal 7. Final Disposal at TSD Facility (e.g., High-Temperature Incineration) vendor->disposal

Caption: Workflow for the disposal of N-methoxy-N-methyl-1H-indole-2-carboxamide.

Prohibited Disposal Methods: Under no circumstances should N-methoxy-N-methyl-1H-indole-2-carboxamide or its solutions be disposed of via any of the following methods:

  • Sink Disposal: This is strictly prohibited as it can contaminate waterways.[13] Even readily biodegradable compounds can harm aquatic life before they degrade.[4]

  • Regular Trash: Solid waste and contaminated labware must be treated as hazardous waste.

  • Solvent Evaporation: Intentionally evaporating organic solutions in the fume hood to reduce volume is not a compliant disposal method.

By adhering to these detailed procedures, you ensure that the disposal of N-methoxy-N-methyl-1H-indole-2-carboxamide is conducted with the highest standards of safety, personal accountability, and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may have additional requirements.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Anisole, 99%.
  • Chem-Impex. (n.d.). N-méthoxy-N-méthyl-1H-indole-3-carboxamide.
  • ChemicalBook. (n.d.). Indole - Safety Data Sheet.
  • Moldb. (n.d.). N-methoxy-N-methyl-1H-indole-6-carboxamide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Nugent, J., & Schwartz, B. D. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197.
  • ChemDiv. (n.d.). N-[(2-chlorophenyl)methyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide.
  • CymitQuimica. (n.d.). N-METHOXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE.
  • ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). N-methoxy-N-methyl-1H-pyrrole-2-carboxamide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Indole-3-propionic acid.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Difaem & EPN. (n.d.). A safety and chemical disposal guideline for Minilab users.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Steps in Complying with Regulations for Hazardous Waste.
  • Apollo Scientific. (2023). 4-Methoxy-1H-indole-2-carboxylic acid Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Neogen. (2019). Kovac's Indole Reagent, Safety Data Sheet.
  • American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste.
  • RSC Publishing. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells.
  • National Academies of Sciences, Engineering, and Medicine. (2011). Appendix A: OSHA Laboratory Standard.
  • BLDpharm. (n.d.). N-Methoxy-N-methyl-1H-indole-2-carboxamide.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Indole.
  • MEDQOR. (n.d.). Laboratory Waste Management: The New Regulations.
  • National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
  • MDPI. (n.d.). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Korean Chemical Society. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society.
  • PubMed. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents.

Sources

Personal protective equipment for handling N-methoxy-N-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 156571-69-6 (Primary identifier for the 2-carboxamide isomer)

Executive Safety Summary & Risk Profile

The "Unknown Toxicity" Principle: As a Senior Application Scientist, I must emphasize that while N-methoxy-N-methyl-1H-indole-2-carboxamide is officially classified as an irritant (H315, H319, H335) [1, 2], it is a pharmacophore building block. Indole derivatives often possess significant biological activity (e.g., affinity for serotonin or kinase receptors). Therefore, you must handle this compound as if it possesses unknown chronic toxicity .

Chemical Context: This compound is a Weinreb amide . In drug discovery, it is the standard intermediate for converting carboxylic acids to ketones via nucleophilic attack (Grignard or Organolithium reagents) without over-addition.

  • Stability: Generally stable as a solid.

  • Reactivity: The N-methoxy-N-methyl moiety is a leaving group during nucleophilic substitution.

  • Physical State: Typically an off-white to yellow powder.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE requirements shift based on the physical state of the compound (Solid vs. Solvated).

PPE CategorySolid State Handling (Weighing/Transfer)Solution State Handling (Reaction/Work-up)Scientific Rationale
Hand Protection Double Nitrile Gloves (Standard 4-5 mil)Laminate / Silver Shield (If using DCM/THF)Indoles can be transdermal sensitizers. Standard nitrile degrades rapidly in DCM (breakthrough <5 mins).
Eye Protection Chemical Safety Goggles (Tight-fitting)Safety Glasses w/ Side Shields + Face Shield Fine powders are easily aerosolized during weighing. Solutions pose splash risks, especially if pressurized.
Respiratory N95/P2 (If outside hood) or Fume Hood (Preferred)Fume Hood (Mandatory)Irritant to mucous membranes (H335). Avoid inhalation of dusts which may trigger sensitization.
Body Defense Lab Coat (Cotton/Poly blend) + Sleeves Flame Resistant (FR) Lab Coat If reacting with pyrophorics (e.g., LAH, Grignards), standard polyester coats can melt into skin.
Footwear Closed-toe, non-perforated shoesChemical-resistant overshoes (for large scale)Prevents absorption through canvas/mesh sneakers in case of spills.

Operational Protocol: Step-by-Step

Phase A: Storage & Stability
  • Condition: Store at 2-8°C (Refrigerated) in a dark, desiccated environment.

  • Reasoning: Indoles are electron-rich and prone to oxidative degradation (browning) upon light/air exposure. The amide bond is hydrolytically stable but hygroscopic.

Phase B: Weighing & Transfer (The Critical Zone)
  • Hazard: Static electricity often causes dry Weinreb amides to "jump" or disperse, increasing inhalation risk.

  • Protocol:

    • Place the balance inside a certified chemical fume hood.

    • Use an anti-static gun or ionizer on the spatula and weighing boat before contact.

    • Tare the vial, not just the paper, to avoid transfer losses and dust generation.

    • Self-Validating Step: Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood to ensure no invisible dust tracks are carried out.

Phase C: Reaction Setup (The Weinreb Synthesis)
  • Context: You are likely reacting this with R-Li or R-MgX.

  • Safety Adjustment: The PPE must now upgrade to handle the reagent, not just the amide.

  • Protocol:

    • Dissolve the amide in anhydrous THF or DCM.

    • Cool to -78°C or 0°C (depending on protocol) before adding the nucleophile.

    • Quenching: Weinreb intermediates form a stable chelated intermediate. Quench with saturated NH₄Cl or HCl .

    • Caution: The quench often releases heat and gas. Ensure the face shield is down.

Visualization: Safety Logic & Workflow

Diagram 1: Risk Assessment & Control Hierarchy

Caption: Decision logic for selecting engineering controls vs. PPE based on experimental state.

SafetyHierarchy Start Start: Handling Weinreb Amide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solvated (DCM/THF) StateCheck->Liquid RiskSolid Risk: Inhalation (Dust) Static Dispersion Solid->RiskSolid RiskLiq Risk: Splash Skin Absorption Liquid->RiskLiq ControlSolid Control: Fume Hood + Anti-Static Gun RiskSolid->ControlSolid ControlLiq Control: Fume Hood + Splash Guard RiskLiq->ControlLiq PPESolid PPE: Nitrile + Goggles ControlSolid->PPESolid PPELiq PPE: Laminate Gloves + Face Shield ControlLiq->PPELiq

Diagram 2: "Cradle-to-Grave" Operational Workflow

Caption: Step-by-step lifecycle from cold storage to waste disposal, highlighting critical safety checkpoints.

Workflow Storage 1. Cold Storage (2-8°C, Dark) WarmUp 2. Warm to RT (Prevent Condensation) Storage->WarmUp 30 mins Weigh 3. Weighing (In Hood, Anti-Static) WarmUp->Weigh Desiccator React 4. Reaction (Inert Atm, Quench) Weigh->React Dissolve Waste 5. Disposal (Segregated Streams) React->Waste Workup

Emergency & Disposal Procedures

Spill Response
  • Solid Spill:

    • Do NOT dry sweep (creates dust).

    • Cover with wet paper towels (water or ethanol) to dampen.

    • Scoop into a sealable bag/container.

    • Clean area with 1N NaOH (to degrade any residue) followed by water.

  • Liquid Spill (Solvent based):

    • Evacuate area if >100mL and outside a hood.

    • Use Universal Absorbent Pads (gray/pink).

    • Place used pads in a dedicated "Solid Hazardous Waste" bin.

Disposal Streams
  • Solid Waste: N-methoxy-N-methyl-1H-indole-2-carboxamide contaminated solids (gloves, weighing boats) go to Hazardous Solid Waste .

  • Liquid Waste:

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

    • If dissolved in THF/Ethyl Acetate: Non-Halogenated Organic Waste .

  • Aqueous Waste: The aqueous layer from the quench (containing NH₄Cl or HCl) must be checked for pH. If neutral (pH 5-9), it may be drain-disposable (check local EHS rules); otherwise, collect as Aqueous Chemical Waste .

References

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: N-Methoxy-N-methyl-1H-indole-2-carboxamide. Retrieved from

  • BLD Pharm. (2024).[2] GHS Classification for CAS 156571-69-6. Retrieved from

  • Sigma-Aldrich (Merck). (2025). General Handling of Weinreb Amides and Indole Derivatives. Retrieved from

  • PubChem. (n.d.). Compound Summary: Indole-2-carboxamide derivatives. National Library of Medicine. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methoxy-N-methyl-1H-indole-2-carboxamide
Reactant of Route 2
N-methoxy-N-methyl-1H-indole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.